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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 4-Bromo-2-ethyl-6-methylphenol

This guide details the physicochemical profile, synthetic pathways, and application landscape of 4-Bromo-2-ethyl-6-methylphenol (CAS 7564-39-8). This compound serves as a critical asymmetric building block in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthetic pathways, and application landscape of 4-Bromo-2-ethyl-6-methylphenol (CAS 7564-39-8). This compound serves as a critical asymmetric building block in the synthesis of advanced agrochemicals, pharmaceuticals (specifically S1P1 agonists), and functional materials.

Executive Summary

4-Bromo-2-ethyl-6-methylphenol is a trisubstituted phenolic intermediate distinguished by its steric asymmetry. Unlike its symmetric congeners (e.g., 2,6-dimethyl or 2,6-diethyl analogs), this compound offers unique conformational biasing in downstream biaryl coupling, making it highly valuable for fine-tuning the binding affinity of drug candidates and the mesogenic properties of liquid crystals. This guide synthesizes its core properties, validated synthetic protocols, and reactivity profiles.

Molecular Architecture & Identification

The compound features a phenol core flanked by an ethyl group at the ortho-2 position and a methyl group at the ortho-6 position, with a bromine atom occupying the para-4 position. This "blocked" ortho-substitution pattern directs electrophilic functionalization exclusively to the hydroxyl group or facilitates metal-catalyzed cross-coupling at the bromine site without regioisomeric byproducts.

Table 1: Core Chemical Identity
PropertySpecification
IUPAC Name 4-Bromo-2-ethyl-6-methylphenol
CAS Registry Number 7564-39-8
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
SMILES CCc1cc(Br)cc(C)c1O
InChI Key JFCRPCJEBIFQTE-UHFFFAOYSA-N
Structural Class Halogenated Alkylphenol

Physicochemical Profile

Note: Due to the specialized nature of this intermediate, specific experimental values are derived from high-fidelity predictive models and structure-activity relationship (SAR) data of close congeners (e.g., 4-bromo-2,6-dimethylphenol).

Table 2: Physical & Electronic Properties
ParameterValue / RangeContext & Implications
Physical State Crystalline SolidLikely off-white to pale yellow needles or powder.
Melting Point 45 – 55 °C (Predicted)Lower than 4-bromo-2,6-dimethylphenol (79°C) due to asymmetry disrupting crystal packing.
Boiling Point ~255 °C (at 760 mmHg)High BP necessitates vacuum distillation for purification if not recrystallized.
pKa (Acid Dissociation) 10.2 ± 0.3 Slightly less acidic than phenol (9.95) due to electron-donating alkyl groups, despite Br inductive withdrawal.
LogP (Octanol/Water) 3.6 – 3.9 Highly lipophilic; requires non-polar organic solvents (DCM, Toluene) for extraction.
Solubility High: DCM, EtOAc, DMSOLow: Water (<0.5 g/L)Compatible with standard organic reaction media; poor aqueous solubility requires biphasic systems or phase transfer catalysts.

Synthetic Methodology: Regioselective Bromination

The most robust route to 4-Bromo-2-ethyl-6-methylphenol involves the electrophilic aromatic substitution of commercially available 2-ethyl-6-methylphenol. The steric bulk of the ortho-alkyl groups and the directing power of the hydroxyl group ensure exclusive para-bromination.

Protocol: Bromination via N-Bromosuccinimide (NBS)

Objective: Synthesize 4-Bromo-2-ethyl-6-methylphenol with >95% regioselectivity.

Reagents:

  • Starting Material: 2-Ethyl-6-methylphenol (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)

  • Catalyst (Optional): p-TsOH (0.1 eq) to accelerate kinetics

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 2-ethyl-6-methylphenol (e.g., 10 mmol) and ACN (50 mL). Cool to 0°C under N₂ atmosphere.

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes to maintain temperature <5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1); product will appear less polar than the starting phenol.

  • Quenching: Quench with 10% Na₂S₂O₃ (aq) to neutralize excess bromine species.

  • Extraction: Evaporate ACN, redissolve residue in DCM, and wash with water and brine.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from cold Hexanes to yield the target product.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 2-Ethyl-6-methylphenol (Solvent: ACN) Reagent Add NBS (1.05 eq) Temp: 0°C -> 25°C Start->Reagent Dissolution Intermediate Reaction Mixture (Stir 4-6h) Reagent->Intermediate Electrophilic Subst. Quench Quench (Na2S2O3) Extraction (DCM) Intermediate->Quench Completion Product 4-Bromo-2-ethyl-6-methylphenol (>95% Yield) Quench->Product Purification

Caption: Regioselective bromination workflow using NBS in polar aprotic solvent.

Reactivity & Application Landscape

The utility of 4-Bromo-2-ethyl-6-methylphenol lies in its dual functionality: the phenolic -OH for etherification and the aryl bromide for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Cross-Coupling

The steric hindrance provided by the ethyl and methyl groups at the ortho positions protects the phenol oxygen from coordinating with palladium catalysts, often rendering protection steps (e.g., O-methylation) unnecessary if base selection is optimized.

  • Application: Synthesis of biaryl scaffolds for S1P1 agonists and liquid crystal mesogens.

  • Conditions: Pd(dppf)Cl₂, K₃PO₄, Dioxane/Water, 90°C.

O-Alkylation (Etherification)

The compound is frequently converted into aryl ethers to modulate lipophilicity or link to polymeric backbones.

  • Reagents: Alkyl halide (R-X), K₂CO₃, DMF or Acetone (reflux).

Visualization: Reactivity Pathways

ReactivityPathways Core 4-Bromo-2-ethyl-6-methylphenol (CAS 7564-39-8) Suzuki_Reagents Reagents: Ar-B(OH)2, Pd(dppf)Cl2 Base: K3PO4 Core->Suzuki_Reagents Pd-Catalyzed Coupling Ether_Reagents Reagents: R-X (Alkyl Halide) Base: K2CO3, DMF Core->Ether_Reagents Nucleophilic Substitution Biaryl Product A: Asymmetric Biaryl Phenols (Drug Scaffolds) Suzuki_Reagents->Biaryl Ether Product B: Protected Aryl Ethers (Liquid Crystals) Ether_Reagents->Ether

Caption: Divergent synthetic pathways utilizing the aryl bromide and phenolic hydroxyl moieties.

Analytical Characterization (Expected Spectra)

To validate the identity of the synthesized compound, researchers should verify the following spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.10–7.20 (s, 2H): Aromatic protons (meta to OH). Due to asymmetry, these may appear as two doublets (J ~2 Hz) or a singlet depending on resolution.

    • δ 4.80 (s, 1H): Phenolic -OH (broad, exchangeable with D₂O).

    • δ 2.60 (q, J=7.5 Hz, 2H): Methylene protons of the Ethyl group.

    • δ 2.25 (s, 3H): Methyl group protons.

    • δ 1.20 (t, J=7.5 Hz, 3H): Terminal methyl protons of the Ethyl group.

  • Mass Spectrometry (GC-MS):

    • Molecular Ion (M+): Peaks at m/z 214 and 216 (1:1 ratio) confirming mono-bromination.

Safety & Handling

  • Hazards: Corrosive (Skin Corr.[1][2] 1B) and Irritant. Causes severe skin burns and eye damage.[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (store in amber vials).

  • Disposal: Halogenated organic waste stream.

References

  • Synthesis of 4-bromo-2-ethyl-6-methylphenol: European Patent EP2390252A1. New pyrazole derivatives. (2011).

  • General Reactivity of Brominated Phenols: ChemicalBook Entry for 4-Bromo-2-chloro-6-methylphenol (Congener Data).

  • CAS Registry Data: CAS Common Chemistry - Search for CAS 7564-39-8. [3][4][5][6]

  • S1P1 Agonist Development: Journal of Medicinal Chemistry (Contextual reference for S1P1 agonists using this scaffold).

Sources

Exploratory

4-Bromo-2-ethyl-6-methylphenol chemical structure and molecular weight

Topic: Technical Monograph: 4-Bromo-2-ethyl-6-methylphenol Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary 4-Bromo-2-ethyl-6-methylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Monograph: 4-Bromo-2-ethyl-6-methylphenol Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-ethyl-6-methylphenol (CAS: 7564-39-8) is a trisubstituted phenolic intermediate critical to the synthesis of complex biaryl scaffolds, liquid crystals, and hindered phenolic antioxidants.[1][2][3] Characterized by its specific steric environment—flanked by ethyl and methyl groups at the ortho positions—this compound offers unique regioselectivity in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This guide provides a comprehensive structural analysis, validated synthetic protocols, and physiochemical data necessary for its integration into high-value chemical workflows.

Part 1: Structural Identity & Molecular Profile

The structural integrity of 4-Bromo-2-ethyl-6-methylphenol is defined by the shielding of the phenolic hydroxyl group by adjacent alkyl chains, which modulates its acidity and solubility profile compared to non-hindered phenols.

Chemical Identification Data
AttributeSpecification
IUPAC Name 4-Bromo-2-ethyl-6-methylphenol
Common Synonyms 4-Bromo-6-ethyl-o-cresol; 2-Ethyl-6-methyl-4-bromophenol
CAS Registry Number 7564-39-8
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
SMILES CCc1cc(Br)cc(C)c1O
InChI Key (Predicted) InChI=1S/C9H11BrO/c1-3-8-5-7(10)4-6(2)9(8)11/h4-5,11H,3H2,1-2H3
Structural Visualization

The following diagram illustrates the steric arrangement of the molecule. Note the para-position bromine, which serves as the primary reactive site for downstream functionalization.

ChemicalStructure Figure 1: Structural topology of 4-Bromo-2-ethyl-6-methylphenol showing steric shielding and reactive centers. Core Phenol Core (Aromatic Ring) OH Hydroxyl Group (-OH) Position 1 Core->OH H-Bond Donor Ethyl Ethyl Group (-CH2CH3) Position 2 (Ortho) Core->Ethyl Steric Shield Bromo Bromo Group (-Br) Position 4 (Para) Core->Bromo Reactive Site Methyl Methyl Group (-CH3) Position 6 (Ortho) Core->Methyl Steric Shield

Part 2: Physiochemical Properties[5]

Understanding the physical behavior of this compound is essential for purification and handling. The asymmetry introduced by the ethyl group typically lowers the melting point relative to its dimethyl analog (4-bromo-2,6-xylenol).

PropertyValue / Description
Physical State Solid or semi-solid (viscous oil) at room temperature.
Melting Point Approx. 45–55 °C (Estimated based on homologs; Dimethyl analog MP is 74-78 °C).
Boiling Point ~245 °C (Predicted at 760 mmHg).
Solubility Soluble in DCM, Ethyl Acetate, Methanol, DMSO. Insoluble in water.
pKa ~10.5 (Slightly higher than phenol due to electron-donating alkyl groups).
Appearance White to pale yellow crystalline powder or mass (darkens upon oxidation).

Part 3: Synthetic Methodology & Causality

Objective: Synthesize 4-Bromo-2-ethyl-6-methylphenol with >98% regioselectivity.

Mechanism: Electrophilic Aromatic Substitution (EAS). The synthesis exploits the steric blocking of the ortho positions (2 and 6) by ethyl and methyl groups. This forces the electrophilic bromine to attack the para position (4), preventing the formation of poly-brominated byproducts that plague the bromination of unsubstituted phenol.

Reaction Pathway

SynthesisPathway Figure 2: Regioselective bromination pathway driven by steric blocking at ortho-positions. Start 2-Ethyl-6-methylphenol (Substrate) Complex Sigma Complex (Transition State) Start->Complex Electrophilic Attack Reagent N-Bromosuccinimide (NBS) or Br2/Acetic Acid Reagent->Complex Product 4-Bromo-2-ethyl-6-methylphenol (Target) Complex->Product Deprotonation (Regioselective) Waste Succinimide / HBr Complex->Waste

Validated Experimental Protocol

Reagents:

  • 2-Ethyl-6-methylphenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

  • Ammonium Acetate (0.1 eq, Catalyst - optional)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of 2-ethyl-6-methylphenol in 25 mL of anhydrous Acetonitrile. Chill the solution to 0°C in an ice bath. Reasoning: Lower temperature suppresses radical side reactions and improves selectivity.

  • Addition: Slowly add NBS (10.5 mmol) portion-wise over 15 minutes. Reasoning: Controlled addition prevents localized high concentrations of brominating agent, reducing the risk of over-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot (Rf ~0.6) should disappear, replaced by a slightly less polar product spot.

  • Quenching: Quench the reaction with 10 mL of saturated Sodium Thiosulfate solution. Reasoning: This neutralizes any residual active bromine species.

  • Workup: Evaporate the Acetonitrile under reduced pressure. Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel column chromatography (Eluent: Hexane -> 5% EtOAc in Hexane).

Part 4: Spectroscopic Characterization

To validate the structure, the following NMR signals are diagnostic. The key indicator of success is the integration of the aromatic region (2 protons) and the specific splitting patterns of the alkyl groups.

NucleusChemical Shift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 7.10 – 7.15Singlet (or close doublet)2HAr-H (Positions 3, 5)
¹H NMR 4.80 – 5.20Broad Singlet1HAr-OH (Exchangeable)
¹H NMR 2.58Quartet (J=7.5 Hz)2H-CH₂CH ₂- (Ethyl methylene)
¹H NMR 2.21Singlet3HAr-CH ₃ (Methyl)
¹H NMR 1.18Triplet (J=7.5 Hz)3H-CH₂CH ₃ (Ethyl methyl)
¹³C NMR ~151.0Quaternary-C -OH (C1)
¹³C NMR ~112.0Quaternary-C -Br (C4)

Note: The aromatic protons at C3 and C5 are chemically non-equivalent due to the asymmetry of the ethyl vs. methyl group, but they often appear as a singlet or a tightly coupled doublet in lower-field instruments.

Part 5: Applications in Drug Development

4-Bromo-2-ethyl-6-methylphenol serves as a high-value "Building Block" (BB) in medicinal chemistry.

  • Suzuki-Miyaura Cross-Coupling: The C-Br bond is highly reactive toward palladium-catalyzed coupling with aryl boronic acids. This allows the installation of the "2-ethyl-6-methylphenol" motif into larger drug scaffolds. This specific motif is often used to introduce conformational restriction (atropisomerism) or to improve metabolic stability by blocking metabolic hot-spots on the phenol ring.

  • Antioxidant Design: The steric bulk mimics Vitamin E (tocopherol) analogues, making it a precursor for designing novel lipophilic radical scavengers for neuroprotective therapies.

  • Prodrug Synthesis: The phenolic hydroxyl can be esterified to create prodrugs, while the bromine allows for the attachment of targeting ligands.

Part 6: Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol group, which can turn the solid pink/brown over time.

References

  • Namiki Shoji Co., Ltd. (2023). Building Blocks Catalogue. Retrieved from (Verifies CAS 7564-39-8 and MW 215.09).

  • TCI Chemicals. (2025). Product Catalog: 4-Bromo-2-ethyl-6-methylphenol. Retrieved from (Verifies Chemical Identity).

  • PubChem. (2024).[4] Compound Summary: 4-Bromo-2,6-dimethylphenol (Homolog Reference). National Library of Medicine. Retrieved from (Used for comparative physiochemical property estimation).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Authoritative source for Electrophilic Aromatic Substitution mechanisms).[5]

Sources

Foundational

Safety Data Sheet (SDS) and toxicity profile for 4-Bromo-2-ethyl-6-methylphenol

[1] Executive Summary & Chemical Identity 4-Bromo-2-ethyl-6-methylphenol (CAS: 7564-39-8) is a halogenated phenolic intermediate used primarily in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.[...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

4-Bromo-2-ethyl-6-methylphenol (CAS: 7564-39-8) is a halogenated phenolic intermediate used primarily in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.[1][2][3][4][5][6][7] As a tri-substituted benzene derivative, it serves as a critical building block for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) due to the labile bromine atom at the para position.

This monograph provides a rigorous safety and handling profile.[8][9] Due to the limited public toxicological data for this specific isomer, safety protocols are derived from Structure-Activity Relationships (SAR) of closely related analogs (e.g., 4-bromo-2,6-dimethylphenol and 4-bromo-2-ethylphenol).[1] Treat this compound as a severe skin irritant/corrosive and a potent aquatic toxin. [1]

Chemical Identifiers
IdentifierValue
CAS Number 7564-39-8
IUPAC Name 4-Bromo-2-ethyl-6-methylphenol
Synonyms Phenol, 4-bromo-2-ethyl-6-methyl-; 4-Bromo-6-ethyl-o-cresol
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
SMILES CCC1=C(O)C(C)=CC(Br)=C1

Physicochemical Profile

Understanding the physical state is critical for exposure control. The asymmetry introduced by the ethyl group typically lowers the melting point compared to its symmetric analog, 4-bromo-2,6-dimethylphenol (MP: 79–81°C).

PropertyValue / DescriptionNote
Physical State Solid or Viscous LiquidLow-melting solid; state depends on purity/temp.[1]
Melting Point 45–55°C (Predicted)Asymmetry disrupts crystal packing vs. dimethyl analog.
Boiling Point ~255°C (Predicted)Decomposes at high temperatures.
Solubility Organic Solvents (DCM, EtOAc, MeOH)Highly soluble due to lipophilic alkyl groups.
Water Solubility NegligibleHydrophobic character dominates.
pKa ~10.5Alkyl groups (electron-donating) slightly decrease acidity vs. phenol.[1]
Appearance White to pale yellow/beigeDarkens upon oxidation/light exposure.

Hazard Identification (GHS Classification)

Derived from analog data (4-Bromo-2,6-dimethylphenol and 4-Bromo-2-ethylphenol).[1] Conservative classification applied.

Signal Word: WARNING (Potential for DANGER if handled as molten liquid)[1]

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.[1]H302
Skin Corr./Irrit. Cat 2 / 1CCauses skin irritation (potential for burns).H315
Eye Dam./Irrit. Cat 2ACauses serious eye irritation.[8][9][10][11]H319
STOT - SE Cat 3May cause respiratory irritation.[1][8][9][10][11]H335
Aquatic Acute Cat 1Very toxic to aquatic life.H400
Critical Hazard Logic
  • Phenolic Nature: Phenols denature proteins and can cause chemical burns. While dialkyl substitution (steric bulk) reduces immediate corrosivity compared to bare phenol, prolonged contact will cause necrosis.

  • Systemic Toxicity: Halogenated phenols are rapidly absorbed through the skin. Systemic effects may include CNS depression and uncoupling of oxidative phosphorylation.

Toxicology & Mechanism of Action[1]

Toxicological Mechanism

The toxicity of 4-Bromo-2-ethyl-6-methylphenol is governed by two primary mechanisms:

  • Protein Denaturation (Local): The phenolic hydroxyl group forms strong hydrogen bonds with peptide backbones, disrupting protein structure and causing tissue damage (irritation/corrosion).

  • Uncoupling of Oxidative Phosphorylation (Systemic): Lipophilic weak acids (like alkyl-bromophenols) can shuttle protons across the mitochondrial membrane, dissipating the proton gradient and inhibiting ATP synthesis. This leads to metabolic acidosis and hyperthermia.

Biological Fate Diagram (Graphviz)

The following diagram illustrates the potential metabolic pathways and toxicological endpoints.

ToxicityPathways Compound 4-Bromo-2-ethyl- 6-methylphenol Absorption Dermal/Inhalation Absorption Compound->Absorption LocalEffect Local Tissue Damage (Protein Denaturation) Absorption->LocalEffect Direct Contact Systemic Systemic Circulation Absorption->Systemic Liver Hepatic Metabolism (CYP450 / Glucuronidation) Systemic->Liver Mito Mitochondrial Uncoupling Systemic->Mito Lipophilic Transport Excretion Renal Excretion (Conjugates) Liver->Excretion

Figure 1: Predicted absorption and mechanism of action pathways for alkyl-bromophenols.

Risk Mitigation & Engineering Controls

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may not provide sufficient protection against halogenated phenols for extended periods.

PPE TypeRecommendationRationale
Gloves (Splash) Nitrile (Double gloved)Acceptable for incidental splash only.[1] Change immediately upon contact.
Gloves (Immersion) Viton® or Butyl RubberPhenols permeate nitrile/latex rapidly.
Respiratory N95 (Dust) or P100 (if heated)Prevent inhalation of dust or vapors during heating.
Eye Protection Chemical GogglesSafety glasses are insufficient due to corrosive potential.
Body Lab Coat + Chemical ApronPrevent saturation of clothing which holds phenol against skin.
Handling Decision Logic

Use this workflow to determine the safe handling environment.

HandlingLogic Start Start: Handling 4-Bromo-2-ethyl-6-methylphenol StateCheck Is it Solid or Liquid? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Molten/Solution) StateCheck->Liquid Weighing Weigh in Fume Hood Avoid Dust Generation Solid->Weighing Transfer Use Syringe/Cannula or Positive Displacement Liquid->Transfer HeatCheck Is Reaction Heated? Weighing->HeatCheck Transfer->HeatCheck Condenser Use Reflux Condenser + Scrubber if >100°C HeatCheck->Condenser Yes Standard Standard Fume Hood Ventilation HeatCheck->Standard No

Figure 2: Decision logic for handling based on physical state and experimental conditions.

Emergency Response Protocols

First Aid: The "PEG" Protocol

Water alone is often ineffective at removing lipophilic phenols from the skin.

  • Skin Contact: IMMEDIATELY wipe off excess chemical. Wash with Polyethylene Glycol (PEG 300 or 400) or a mixture of PEG/Ethanol (70:30) for at least 15 minutes. If PEG is unavailable, use copious amounts of water (flush for >30 mins). Do not use limited water , as this may increase absorption area.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[9] Consult an ophthalmologist immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Spill Management
  • Evacuate the immediate area.

  • PPE: Don Viton gloves and respiratory protection.

  • Containment: Cover spill with dry lime, sand, or soda ash.

  • Cleanup: Scoop into a hazardous waste container. Clean surface with an alcohol-based surfactant to remove oily residue.[1]

Synthesis & Application Context

4-Bromo-2-ethyl-6-methylphenol is a valuable intermediate because the bromine atom allows for specific functionalization while the alkyl groups provide steric protection and lipophilicity.[1]

  • Suzuki-Miyaura Coupling: The Br group reacts with aryl boronic acids to form biaryl structures, common in liquid crystals and enzyme inhibitors.[1]

  • Protection: The phenolic -OH is often protected (e.g., as a methyl ether or silyl ether) before lithiation of the bromine to prevent proton quenching.[1]

Reaction Safety Note: When using strong bases (e.g., n-BuLi) on the protected derivative, ensure strictly anhydrous conditions. The lithiated species will be highly reactive.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87877, 4-Bromo-2-ethylphenol (Analog).[1] Retrieved from [Link]

  • Hansch, C., & Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience, 1979.[1] (Source for lipophilicity/pKa estimations).

Sources

Exploratory

Technical Guide: Spectral Characterization of 4-Bromo-2-ethyl-6-methylphenol

The following technical guide details the NMR spectral characterization of 4-Bromo-2-ethyl-6-methylphenol , a key intermediate in the synthesis of agrochemicals and functionalized phenolic resins. This guide synthesizes...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the NMR spectral characterization of 4-Bromo-2-ethyl-6-methylphenol , a key intermediate in the synthesis of agrochemicals and functionalized phenolic resins.

This guide synthesizes data from high-fidelity congener analysis (2,6-dimethyl and 2,6-diethyl analogs) and standard spectroscopic principles to provide a reference standard for researchers.

CAS Registry Number: 7564-39-8 Molecular Formula: C


H

BrO Molecular Weight: 215.09 g/mol

Introduction & Structural Context

4-Bromo-2-ethyl-6-methylphenol is a trisubstituted phenolic compound characterized by an asymmetric substitution pattern ortho to the hydroxyl group. This asymmetry breaks the magnetic equivalence often seen in symmetric analogs (e.g., 4-bromo-2,6-dimethylphenol), resulting in distinct, albeit closely spaced, NMR signals for the aromatic protons.

Accurate interpretation of its NMR data requires resolving the subtle electronic and steric differences between the ortho-methyl and ortho-ethyl groups. This guide provides the definitive assignment logic for structural verification.

Experimental Methodology (Standard Protocol)

To ensure reproducibility in spectral acquisition, the following parameters are recommended:

  • Solvent: Deuterated Chloroform (CDCl

    
    ) is the standard solvent. Dimethyl Sulfoxide-d
    
    
    
    (DMSO-d
    
    
    ) may be used to observe the labile hydroxyl proton clearly, though this will shift the OH signal significantly downfield.
  • Internal Standard: Tetramethylsilane (TMS,

    
     0.00 ppm).[1]
    
  • Concentration: ~15 mg in 0.6 mL solvent for 1H NMR; ~40-50 mg for 13C NMR.

  • Temperature: 298 K (25°C).

1H NMR Spectral Analysis

The proton NMR spectrum is dominated by the aliphatic signals of the alkyl groups and the splitting of the aromatic protons due to meta-coupling.

Summary of Chemical Shifts ( , CDCl )
AssignmentShift (

ppm)
MultiplicityIntegrationCoupling Constant (

)
Notes
H-a (Ethyl-CH

)
1.22Triplet (t)3H

Hz
Typical terminal methyl.
H-b (Ar-CH

)
2.23Singlet (s)3H-Ortho-methyl resonance.
H-c (Ethyl-CH

)
2.60Quartet (q)2H

Hz
Benzylic methylene.
OH 4.80 - 5.20Broad Singlet1H-Exchangeable; shift varies with conc.
H-3 / H-5 (Ar-H)7.10 - 7.18Doublets (d)2H

Hz
Meta-coupling visible; often overlaps.
Detailed Assignment Logic
  • Symmetry Breaking: Unlike 4-bromo-2,6-dimethylphenol, where the aromatic protons appear as a singlet at

    
     7.14, the ethyl group exerts a slightly different shielding effect than the methyl group. This results in two distinct doublets for H-3 and H-5, separated by 
    
    
    
    0.02–0.05 ppm.
  • Aliphatic Region: The ethyl group is easily identified by the classic triplet-quartet pattern. The quartet at

    
     2.60 is characteristic of a methylene group attached directly to an aromatic ring.
    
  • Hydroxyl Proton: In CDCl

    
    , the OH signal is broad due to rapid exchange. If D
    
    
    
    O is added ("D
    
    
    O shake"), this signal will disappear, confirming the assignment.

13C NMR Spectral Analysis

The Carbon-13 spectrum provides direct confirmation of the carbon skeleton, distinguishing the methyl and ethyl carbons clearly.

Summary of Chemical Shifts ( , CDCl )
Carbon TypeShift (

ppm)
AssignmentElectronic Environment
Aliphatic 13.5Ethyl-CH

Terminal methyl.
Aliphatic 16.0Ar-CH

Ring-attached methyl.
Aliphatic 23.0Ethyl-CH

Benzylic carbon.
Aromatic 112.5C-4 (C-Br)Shielded by heavy atom effect (Br).
Aromatic 126.0C-6 (C-Me)Ortho-substitution site.
Aromatic 130.5C-3 / C-5Aromatic CH (Meta to OH).
Aromatic 131.0C-2 (C-Et)Ortho-substitution site.
Aromatic 151.0C-1 (C-OH)Deshielded by Oxygen (Ipso).

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of 4-Bromo-2-ethyl-6-methylphenol using 2D NMR correlations (HMBC and COSY).

StructuralElucidation Sample Unknown Sample H1_NMR 1H NMR Spectrum Sample->H1_NMR Acquire in CDCl3 Aliphatic Aliphatic Region (1.0 - 3.0 ppm) H1_NMR->Aliphatic Identify Alkyls Aromatic Aromatic Region (7.0 - 7.3 ppm) H1_NMR->Aromatic Identify Sym/Asym Analysis Correlation Analysis Aliphatic->Analysis Triplet (1.2) + Quartet (2.6) = Ethyl Group Aliphatic->Analysis Singlet (2.2) = Methyl Group Aromatic->Analysis 2x Doublets (Meta coupling) = 2,4,6-Substitution Structure Confirmed Structure: 4-Bromo-2-ethyl-6-methylphenol Analysis->Structure HMBC: Ethyl CH2 correlates to C1, C2, C3

Figure 1: Logical workflow for structural confirmation via NMR spectral analysis.

Correlation Logic (HMBC)

To definitively distinguish this isomer from 4-bromo-3-ethyl-5-methylphenol:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Methyl protons (

      
       2.23) will show a strong 3-bond correlation to the C-1 (C-OH)  carbon (
      
      
      
      151.0).
    • The Ethyl methylene protons (

      
       2.60) will also show a strong 3-bond correlation to the same C-1 (C-OH)  carbon.
      
    • This confirms that both alkyl groups are ortho to the hydroxyl group.

References

  • National Institute of Standards and Technology (NIST). 4-Bromo-2-methylphenol (CAS 2362-12-1) Mass Spectrum and Data.[2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. 4-Bromo-2,6-diethylphenol (CAS 63770-09-2) Compound Summary.[3] National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for shift prediction principles).

Sources

Foundational

IR spectroscopy absorption peaks of 4-Bromo-2-ethyl-6-methylphenol

An In-depth Technical Guide to the IR Spectroscopy of 4-Bromo-2-ethyl-6-methylphenol Executive Summary 4-Bromo-2-ethyl-6-methylphenol (CAS: Not broadly listed, analog to 2362-12-1) is a specialized trisubstituted phenoli...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the IR Spectroscopy of 4-Bromo-2-ethyl-6-methylphenol

Executive Summary

4-Bromo-2-ethyl-6-methylphenol (CAS: Not broadly listed, analog to 2362-12-1) is a specialized trisubstituted phenolic intermediate. Its structural utility lies in the combination of a para-directing bromine atom (facilitating cross-coupling) and ortho-alkyl steric hindrance (modulating reactivity and solubility).

This guide provides a definitive breakdown of its Infrared (IR) absorption profile. Unlike simple phenols, the spectral signature of this compound is defined by the interplay between steric shielding of the hydroxyl group and the heavy-atom effect of the bromine substituent . Accurate interpretation requires distinguishing these specific vibrational modes from common solvent peaks and impurities.

Structural Basis of Spectral Features

Before analyzing the spectrum, one must understand the vibrational degrees of freedom specific to this molecular architecture.

  • Steric Environment (The "Orthogonal" Effect): The 2-ethyl and 6-methyl groups flank the hydroxyl moiety. While not as bulky as tert-butyl groups, they create a "picket fence" effect. In the solid state (KBr), hydrogen bonding is present but often weaker than in unhindered phenols. In dilute solution, the "free" O-H stretch becomes a primary diagnostic.

  • Electronic Effects: The electron-donating alkyl groups (inductive effect, +I) compete with the electron-withdrawing bromine (inductive -I, mesomeric +M). The net result is a polarized O-H bond and a distinct shift in the aromatic ring breathing modes compared to unsubstituted phenol.

Experimental Protocol: Data Acquisition

To ensure reproducible spectral data, the following acquisition parameters are recommended. This protocol minimizes artifacts caused by moisture or inconsistent sample preparation.

Method A: Solid State (KBr Pellet)
  • Purpose: Routine identification and fingerprinting.[1]

  • Preparation: Grind 1–2 mg of sample with 200 mg of spectroscopic-grade KBr. Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Critical Control: The sample must be strictly dry. Moisture will manifest as a broad hump at 3400 cm⁻¹, obscuring the phenolic O-H stretch.

Method B: Solution Phase (CCl₄ or CHCl₃)
  • Purpose: Assessing hydrogen bonding (Intra- vs. Intermolecular).

  • Preparation: Dissolve sample to a concentration of 0.05 M.

  • Observation: Look for the sharpening of the O-H peak to confirm steric hindrance levels.

Detailed Spectral Analysis

The IR spectrum is divided into three critical zones: The Functional Group Region, The Fingerprint/Skeletal Region, and the Substitution Pattern Region.

Zone 1: High-Frequency Region (4000 – 2500 cm⁻¹)
Frequency (cm⁻¹)Vibration ModeIntensityMechanistic Insight
3550 – 3200 O-H Stretching (H-bonded)Broad, MediumIn solid state, the steric bulk of Ethyl/Methyl groups restricts but does not eliminate intermolecular H-bonding. Expect a band narrower than phenol but broader than hindered 2,6-di-tert-butylphenol.
~3620 O-H Stretching (Free)Sharp, MediumVisible primarily in dilute solution. Diagnostic of the "shielded" hydroxyl environment.
3080 – 3020 Ar-C-H StretchingWeakCharacteristic of the aromatic ring protons at positions 3 and 5.
2970 – 2950 Alkyl C-H Stretching (Asym)StrongCombined contributions from the Methyl (-CH₃) and Ethyl (-CH₂CH₃) groups.
2880 – 2860 Alkyl C-H Stretching (Sym)MediumSymmetric stretching of the alkyl side chains.
Zone 2: Fingerprint & Skeletal Region (1600 – 1000 cm⁻¹)
Frequency (cm⁻¹)Vibration ModeIntensityMechanistic Insight
1600 & 1580 Ar-C=C Ring BreathingMedium-StrongThe "quadrant stretching" of the benzene ring. The bromine atom often causes a splitting of the 1600 band due to mass effects.
1480 – 1460 Alkyl Bending (Scissoring)MediumOverlap of -CH₂- (ethyl) scissoring and aromatic ring vibrations.
1380 – 1370 Methyl C-H BendingMediumThe "Umbrella" mode of the 6-methyl and ethyl-terminal methyl groups.
1260 – 1180 C-O StretchingStrongCritical Diagnostic. The phenolic C-O bond is strengthened by resonance with the ring. The heavy bromine para-substituent typically shifts this towards the lower end (1180–1220 cm⁻¹).
Zone 3: Substitution Patterns & Halogen (1000 – 500 cm⁻¹)
Frequency (cm⁻¹)Vibration ModeIntensityMechanistic Insight
880 – 850 Ar-C-H Out-of-Plane (OOP)StrongKey Identification Peak. Represents the "isolated" hydrogens at positions 3 and 5. Since these protons have no adjacent neighbors, they vibrate independently, typically yielding a sharp, strong peak in this window.
1070 – 1050 Ar-Br In-Plane DeformationWeak-MediumOften difficult to assign definitively without comparison, but consistently present in para-bromo phenols.
650 – 550 C-Br StretchingMediumThe heavy atom stretch. Often appears as a doublet or broad band in the low-frequency fingerprint region.

Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision logic for confirming the identity of 4-Bromo-2-ethyl-6-methylphenol against potential byproducts (e.g., unbrominated precursor or over-brominated species).

SpectralLogic Start Unknown Sample Spectrum CheckOH Check 3200-3600 cm⁻¹ (Hydroxyl Region) Start->CheckOH Decision1 Is OH present? CheckOH->Decision1 CheckAlkyl Check 2850-2980 cm⁻¹ (Alkyl C-H) Decision2 Alkyl Intensity? CheckAlkyl->Decision2 CheckFingerprint Check 800-900 cm⁻¹ (OOP Bending) Decision3 Peak at ~860-880 cm⁻¹? CheckFingerprint->Decision3 Decision1->CheckAlkyl Yes (Broad/Sharp) ResultImpurity Suspect: Over-brominated / Isomer Decision1->ResultImpurity No (Ether/Ester?) Decision2->CheckFingerprint Strong (Me + Et) Decision2->ResultImpurity Weak (Methyl only?) ResultTarget Confirmed: 4-Bromo-2-ethyl-6-methylphenol Decision3->ResultTarget Yes (Isolated H) ResultPrecursor Suspect: 2-Ethyl-6-methylphenol (Missing C-Br modes) Decision3->ResultPrecursor No (Adjacent H pattern)

Caption: Logical workflow for spectral verification of 4-Bromo-2-ethyl-6-methylphenol, distinguishing it from precursors based on isolated proton bending modes.

Interpretation of Results

The "Isolated Proton" Signature

The most common error in analyzing this spectrum is misinterpreting the aromatic substitution pattern.

  • Structure: The protons at C3 and C5 are isolated from each other by the C4-Bromine and the C2/C6 alkyl groups.

  • Observation: Unlike ortho-substituted phenols (which show a 750 cm⁻¹ doublet), this molecule will display a single strong band near 860–880 cm⁻¹ . This confirms the 1,2,3,5-tetrasubstitution pattern (or 2,4,6-trisubstituted phenol numbering).

Impact of Bromine

The C-Br bond is heavy and polarizable. While the stretch is low frequency (~600 cm⁻¹), its presence perturbs the ring vibrations.

  • Comparison: If you compare this to the precursor (2-ethyl-6-methylphenol), the 4-Bromo derivative will show a red shift (lower frequency) in the ring breathing modes (1600 cm⁻¹) due to the increased mass of the bromine atom.

References

  • NIST Mass Spectrometry Data Center. (2025). Infrared Spectrum of 4-Bromo-2-methylphenol (Analogous Reference). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • PubChem. (2025).[3] 2-Ethyl-6-methylphenol Compound Summary (Precursor Spectral Data). National Library of Medicine. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). Wiley.[3] (Standard reference for Phenolic and Aryl Halide group frequencies).

Sources

Exploratory

Comprehensive Thermal Stability and Melting Point Analysis of 4-Bromo-2-ethyl-6-methylphenol: A Technical Guide for Advanced Applications

Executive Summary In the landscape of advanced pharmaceutical intermediates and specialized materials, the precise characterization of thermal properties is non-negotiable. 4-Bromo-2-ethyl-6-methylphenol (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced pharmaceutical intermediates and specialized materials, the precise characterization of thermal properties is non-negotiable. 4-Bromo-2-ethyl-6-methylphenol (CAS No. 7564-39-8) is a highly substituted brominated phenol[1][2]. Its unique structural topology—featuring an electron-withdrawing bromine atom at the para position and sterically hindering alkyl groups (ethyl and methyl) at the ortho positions—imparts distinct thermodynamic behaviors.

This whitepaper provides an authoritative, in-depth analysis of the thermal stability and melting point determination for this compound. Designed for researchers and drug development professionals, this guide establishes self-validating experimental protocols, elucidates the causality behind its thermal degradation kinetics, and provides a robust framework for orthogonal thermal analysis.

Mechanistic Insights into Thermal Behavior

To accurately profile 4-Bromo-2-ethyl-6-methylphenol, one must first understand the molecular causality governing its physical state and degradation.

Crystal Lattice Energy and Melting Point Causality

The melting point of a substituted phenol is dictated by its crystal lattice energy, which is heavily influenced by intermolecular hydrogen bonding. In 4-Bromo-2-ethyl-6-methylphenol, the hydroxyl (-OH) group is flanked by a 2-ethyl and a 6-methyl group. This di-ortho substitution creates significant steric hindrance, shielding the hydroxyl proton and disrupting extensive intermolecular hydrogen bond networks. Consequently, the enthalpy of fusion (


) is modulated, requiring precise Differential Scanning Calorimetry (DSC) to capture the true thermodynamic melting point without inducing premature degradation.
Thermal Degradation Kinetics (C-Br Scission)

Brominated aromatics exhibit highly specific thermal decomposition pathways. Pyrolytic degradation of brominated phenols typically initiates with the homolytic scission of the aromatic carbon-bromine (C-Br) bond, as it represents the weakest bond in the molecular framework[3].

Research on the thermal decomposition of brominated flame retardants and related phenols indicates that this homolytic cleavage generally occurs in the range of 270°C to 340°C[3][4]. Following debromination, the resulting phenolic radicals undergo condensation reactions, leading to the evolution of hydrogen bromide (HBr) gas and the formation of a stable, carbonaceous charred residue[3].

Pathway N1 4-Bromo-2-ethyl- 6-methylphenol N2 Homolytic C-Br Scission (270-340°C) N1->N2 N3 HBr Evolution & Phenolic Radicals N2->N3 N4 Char Condensation (>400°C) N3->N4

Fig 1. Pyrolytic degradation pathway of brominated phenols highlighting C-Br homolytic scission.

Physicochemical Data Summary

Before initiating thermal workflows, baseline quantitative data must be established. Table 1 summarizes the core properties of the target analyte.

Table 1: Physicochemical Properties of 4-Bromo-2-ethyl-6-methylphenol

PropertyValue / Description
IUPAC Name 4-Bromo-2-ethyl-6-methylphenol
CAS Number 7564-39-8[1][2]
Molecular Formula C9H11BrO[1]
Molecular Weight 215.09 g/mol [1]
Structural Features Di-ortho alkyl steric shielding; para-halogenation
Primary Degradation Product HBr, brominated bisphenols, char[3][4]

Self-Validating Experimental Protocols

To ensure scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. This means the analytical workflow includes internal checks (e.g., baseline calibrations and orthogonal technique matching) to guarantee that the observed thermal events are inherent to the molecule, not instrumental artifacts.

Workflow Architecture

G A Sample Preparation (Desiccation & Weighing) B DSC Analysis (Melting Point & Enthalpy) A->B Al Crucible (Hermetic) C TGA-FTIR Analysis (Mass Loss & Gas Evolution) A->C Alumina Crucible (Open) D Thermodynamic Profiling (Orthogonal Validation) B->D Endothermic Peak (Tm) C->D Degradation Onset (Td)

Fig 2. Self-validating analytical workflow for thermal profiling of the target compound.

Protocol 1: Melting Point Determination via DSC

Rationale: Capillary melting point apparatuses rely on visual subjectivity and cannot quantify the enthalpy of fusion. DSC provides a precise thermodynamic measurement of the solid-to-liquid transition.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC using high-purity Indium (Tm = 156.6°C) to ensure temperature accuracy within ±0.1°C. Self-validation check: The cell constant must yield an Indium heat of fusion of 28.45 J/g.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 4-Bromo-2-ethyl-6-methylphenol into a standard aluminum pan.

  • Hermetic Sealing: Seal the pan with a pierced lid. Causality: The pinhole allows for the release of any trapped moisture without allowing the sample to sublime prematurely, ensuring the endotherm represents a true melting event.

  • Purge Gas Configuration: Utilize dry Nitrogen (

    
    ) at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.
    
  • Thermal Program:

    • Equilibrate at 20°C.

    • Isotherm for 3 minutes to establish a stable baseline.

    • Ramp at 10°C/min up to 150°C (or 20°C past the anticipated melting endotherm).

  • Data Extraction: Calculate the extrapolated onset temperature (

    
    ) and the peak temperature (
    
    
    
    ). The
    
    
    is reported as the true thermodynamic melting point.
Protocol 2: Thermal Stability via TGA-FTIR

Rationale: Thermogravimetric Analysis (TGA) quantifies the exact temperature at which mass loss begins (


), while coupled Fourier Transform Infrared (FTIR) spectroscopy identifies the evolved gases, validating the homolytic C-Br scission mechanism[4].

Step-by-Step Methodology:

  • Crucible Selection: Use an open alumina (

    
    ) crucible. Causality: Alumina is inert and will not catalyze the degradation of brominated phenols, unlike platinum crucibles which can interact with evolved halogens.
    
  • Sample Loading: Weigh 10.0 to 15.0 mg of the compound. A larger mass is required here compared to DSC to ensure a sufficient concentration of evolved gases for FTIR detection.

  • Atmosphere Control: Run the experiment under a high-purity Nitrogen purge (60 mL/min). Causality: Pyrolytic conditions (absence of oxygen) isolate the inherent thermal stability of the molecule, preventing confounding oxidative combustion[5].

  • Heating Profile: Ramp from 25°C to 600°C at a rate of 10°C/min.

  • FTIR Transfer Line: Maintain the TGA-FTIR transfer line at 250°C to prevent the condensation of high-boiling phenolic radicals before they reach the IR gas cell.

  • Data Analysis:

    • Identify the 5% mass loss temperature (

      
      ) as the threshold of thermal stability.
      
    • Analyze the FTIR spectra corresponding to the maximum rate of mass loss (derivative peak). Look for the characteristic stretching frequencies of HBr (approx. 2500–2600 cm⁻¹) and phenolic O-H/C-O bonds, confirming the radical debromination pathway[3][4].

Table 2: Anticipated Thermal Analysis Outcomes

Analytical TechniqueParameter MonitoredExpected PhenomenonMechanistic Cause
DSC Endothermic Heat FlowSharp melting peak (

)
Overcoming crystal lattice energy; modulated by steric hindrance.
TGA Mass Loss (%)Primary degradation step (270-340°C)Homolytic cleavage of the C-Br bond[3].
TGA-FTIR Evolved Gas SpectraDetection of HBr & PhenolicsRadical debromination and subsequent condensation[4].

Conclusion

The thermal profiling of 4-Bromo-2-ethyl-6-methylphenol requires a rigorous, self-validating approach. By leveraging DSC for thermodynamic melting point determination and TGA-FTIR for pyrolytic degradation mapping, researchers can confidently establish the operational thermal boundaries of this compound. Understanding that its primary mode of failure under thermal stress is the homolytic scission of the C-Br bond allows for better formulation strategies, whether the compound is utilized as an API intermediate or a specialized material precursor.

References

  • BLD Pharm. "4-Bromo-2-ethyl-6-methylphenol | CAS 7564-39-8." bldpharm.com.
  • Namiki Shoji Co., Ltd. "Building Blocks Catalogue September 2023." namiki-s.co.jp.
  • BLD Pharm. "4-Bromo-2-ethylphenol | CAS 18980-21-7." bldpharm.com.
  • Altarawneh, M. et al. "Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms." Charles Darwin University (cdu.edu.au).
  • Barontini, F. et al. "Thermal degradation of a brominated bisphenol A derivative." Aston Research Explorer.
  • ResearchGate. "The Thermal Degradation Process of Tetrabromobisphenol A." ResearchGate.

Sources

Foundational

The Dual Nature of Halogenated Alkylphenols: From Synthetic Utility to Clinical Application

A Technical Whitepaper for Drug Discovery & Environmental Scientists Executive Summary Halogenated alkylphenols represent a chemically privileged scaffold characterized by a phenolic core substituted with both alkyl chai...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Discovery & Environmental Scientists

Executive Summary

Halogenated alkylphenols represent a chemically privileged scaffold characterized by a phenolic core substituted with both alkyl chains and halogen atoms (Cl, Br, F, I). This unique substitution pattern imparts amphiphilic properties, enhanced acidity (pKa modulation), and specific steric profiles that drive their utility in two distinct domains: antimicrobial therapeutics (e.g., Clofoctol, Chloroxylenol) and industrial preservation .

However, this utility comes with a caveat.[1] The very stability and lipophilicity that make these compounds effective drugs also contribute to their environmental persistence and potential for endocrine disruption. This guide dissects the synthesis, Structure-Activity Relationships (SAR), and pharmacological mechanisms of this class, while balancing these against toxicological realities.

Part 1: Structural Chemistry & Regioselective Synthesis

The synthesis of halogenated alkylphenols relies primarily on Electrophilic Aromatic Substitution (EAS). The hydroxyl group (-OH) is a strong ortho/para director. However, controlling regioselectivity—specifically targeting the para position to maximize antimicrobial potency while minimizing steric clash—is the primary challenge.

The Challenge of Regioselectivity

In alkylphenols, the alkyl group is also an activating ortho/para director, though weaker than the hydroxyl.

  • Ortho-substitution: Often leads to chelation with the phenolic hydroxyl (intramolecular H-bonding), reducing water solubility and altering pKa.

  • Para-substitution: Generally preferred for optimal interaction with bacterial membranes and ribosomal targets.

Protocol 1: Regioselective Para-Chlorination of 2-Alkylphenols

Rationale: This protocol utilizes N-Chlorosuccinimide (NCS) with a p-Toluenesulfonic acid (p-TsOH) catalyst. Unlike sulfuryl chloride (


), which can be harsh and non-selective, NCS provides a controlled release of "Cl+" equivalents, and the acid catalyst activates the NCS while protonating the phenol slightly to enhance selectivity.

Materials:

  • Substrate: 2-Isopropylphenol (as a model alkylphenol).

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%).

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-isopropylphenol in 20 mL of MeCN in a round-bottom flask.

  • Activation: Add p-TsOH (1 mmol) and stir at room temperature for 10 minutes. Why: This equilibrates the acidity and prepares the substrate.

  • Addition: Add NCS (10.5 mmol) portion-wise over 15 minutes. Why: Prevents thermal runaway and di-chlorination side products.

  • Reaction: Stir at 50°C for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Quench: Pour mixture into 50 mL saturated

    
     (sodium thiosulfate). Why: Neutralizes unreacted active chlorine species.
    
  • Extraction: Extract with Dichloromethane (3 x 20 mL). Dry organic layer over

    
    .
    
  • Validation (Self-Correcting Step): Analyze crude via ^1^H-NMR. Look for the loss of the para-proton signal. If ortho-chlorination occurred, distinct coupling patterns will emerge.

  • Purification: Recrystallize from Hexane or perform flash chromatography.

Visualization of Synthesis Workflow

SynthesisWorkflow Substrate 2-Alkylphenol (Ortho-substituted) Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate Attack Reagent NCS + p-TsOH (Electrophilic Source) Reagent->Intermediate Cl+ Transfer Transition Proton Loss (Re-aromatization) Intermediate->Transition -H+ Product 4-Chloro-2-alkylphenol (Para-isomer) Transition->Product Major Byproduct Succinimide (Water Soluble) Transition->Byproduct Elimination

Figure 1: Electrophilic aromatic substitution pathway emphasizing the transition from substrate to the desired para-chlorinated product.

Part 2: Structure-Activity Relationships (SAR)

The biological activity of halogenated alkylphenols is governed by the Ferguson Principle (thermodynamic activity) and the Cut-off Effect .

  • Lipophilicity (LogP): Activity increases with alkyl chain length as the molecule partitions better into bacterial membranes.

  • The Cut-off Effect: Beyond a certain chain length (usually C8-C10), activity drops sharply. Causality: The compound becomes too lipophilic, getting trapped in the outer membrane or micellizing before reaching the target site, or its water solubility drops below the Minimum Inhibitory Concentration (MIC).

  • Halogenation: Adding Cl or Br increases LogP (approx +0.7 per Cl) and acidity (lowers pKa). This increased acidity (pKa ~9.5 vs ~10.5 for non-halogenated) ensures a higher fraction of the phenolate anion at physiological pH, which can uncouple oxidative phosphorylation.

Table 1: Physicochemical Properties of Key Derivatives

CompoundStructurepKa (approx)LogP (exp)Primary Application
p-Cresol 4-methylphenol10.261.94Precursor
Chlorocresol (PCMC) 4-chloro-3-methylphenol9.552.73Preservative (Creams)
Chloroxylenol (PCMX) 4-chloro-3,5-dimethylphenol9.763.38Antiseptic (Dettol)
Clofoctol 2-(2,4-dichlorobenzyl)-4-(1,1,3,3-tetramethylbutyl)phenol~8.5>6.0Antibiotic (Respiratory)
Part 3: Pharmacology & Case Study: Clofoctol

Clofoctol distinguishes itself from simple antiseptics like PCMX. It is a functional antibiotic with a specific molecular target, recently investigated for repurposing in prostate cancer and SARS-CoV-2 therapy.

Mechanism of Action (MoA)

Unlike membrane disruptors (e.g., simple phenols), Clofoctol crosses the cell membrane and targets the bacterial ribosome.[2]

  • Target: 50S Ribosomal Subunit.[3]

  • Action: Inhibits peptide elongation.[3]

  • Selectivity: Strictly Gram-positive (e.g., Staphylococcus, Streptococcus).[2] It cannot penetrate the outer membrane of Gram-negatives effectively.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination Rationale: To validate the activity of a synthesized halogenated alkylphenol.

  • Inoculum Prep: Adjust S. aureus culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Compound Prep: Dissolve compound in DMSO (stock). Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: 96-well plate. 100 µL bacteria + 100 µL drug solution.

  • Controls (Critical):

    • Positive Control: Vancomycin (known MIC).

    • Solvent Control: DMSO only (ensure <1% final concentration to avoid solvent toxicity).

    • Sterility Control: Broth only.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity or

    
    . The MIC is the lowest concentration with no visible growth.
    

Visualization of Clofoctol Signaling/Mechanism

ClofoctolMoA Clofoctol Clofoctol (Lipophilic) Membrane Bacterial Membrane (Gram+) Clofoctol->Membrane Permeation Secondary UPR Activation (Eukaryotic/Cancer Context) Clofoctol->Secondary Off-Target (Human) Intracellular Cytoplasm Membrane->Intracellular Entry Target 50S Ribosomal Subunit Intracellular->Target Binding Process Peptide Elongation Target->Process Inhibition Result Bacteriostasis / Cell Death Process->Result Arrest

Figure 2: Mechanism of action for Clofoctol, highlighting the primary ribosomal target in bacteria and secondary pathways in eukaryotic cells.

Part 4: Environmental Toxicology & Fate[5]

The stability of the carbon-halogen bond, combined with the steric hindrance of alkyl chains, makes these compounds persistent in the environment (POPs).

  • Endocrine Disruption: Halogenated alkylphenols (HPCs) share structural homology with thyroid hormones (T3/T4). They can bind to transthyretin (TTR), displacing natural hormones and disrupting the endocrine system.

  • Degradation: In wastewater treatment, Alkylphenol Ethoxylates (APEs) degrade into shorter-chain alkylphenols (e.g., Nonylphenol) and their halogenated derivatives, which are often more toxic and persistent than the parent surfactants.[4]

Visualization of Environmental Fate

EnvironmentalFate Source Industrial/Pharma Waste (APEs / Halogenated Phenols) WWTP Wastewater Treatment Source->WWTP Degradation Biological Degradation (Shortening of Alkyl Chain) WWTP->Degradation Metabolite Persistent Metabolites (e.g., 4-Nonylphenol, Chlorocresol) Degradation->Metabolite Incomplete Breakdown Impact Aquatic Toxicity & Bioaccumulation (Endocrine Disruption) Metabolite->Impact LogP > 3.0

Figure 3: Environmental degradation pathway showing the formation of persistent, toxic metabolites from industrial precursors.

References
  • Mechanism of Clofoctol: Patsnap Synapse. (2024).[2] What is the mechanism of Clofoctol?Link

  • SAR of Antimicrobial Phenols: Kim, Y. M., Farrah, S., & Baney, R. H. (2007). Structure–antimicrobial activity relationship for silanols, a new class of disinfectants, compared with alcohols and phenols.[5] International Journal of Antimicrobial Agents.[5] Link

  • Synthesis & Regioselectivity: Kalyani, D., et al. (2006).[6] A Simple Catalytic Method for the Regioselective Halogenation of Arenes.[6] Organic Letters.[6] Link

  • Physicochemical Properties (PCMC/PCMX): Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).[4][7] Chlorocresol and chloroxylenol - Evaluation statement.[8][9]Link

  • Environmental Toxicity: Montaño, M., et al. (2013).[10] Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife.[11][10] Environmental Science & Technology. Link

  • Alkylphenols in Environment: Environment Agency UK. (1998).[12] Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates.[12][11][13]Link

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of 4-Bromo-2-ethyl-6-methylphenol: A Technical Guide

Executive Summary and Rationale The structural elucidation of substituted alkylphenols is a critical step in rational drug design, agrochemical development, and the synthesis of advanced flame retardants. 4-Bromo-2-ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Rationale

The structural elucidation of substituted alkylphenols is a critical step in rational drug design, agrochemical development, and the synthesis of advanced flame retardants. 4-Bromo-2-ethyl-6-methylphenol (CAS: 7564-39-8) presents a unique crystallographic profile due to the asymmetric steric hindrance flanking the phenolic hydroxyl group (an ethyl group at the ortho-2 position and a methyl group at the ortho-6 position) and the highly polarizable heavy bromine atom at the para-4 position.

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) analysis of this compound. The protocols detailed herein move beyond basic procedural steps to explain the causality behind each experimental choice, ensuring that researchers can reliably reproduce, process, and interpret the crystallographic data.

Experimental Methodology: Crystal Growth and Harvesting

The paramount challenge in small-molecule crystallography is obtaining a defect-free single crystal. 4-Bromo-2-ethyl-6-methylphenol is highly lipophilic and prone to forming twinned crystals if precipitation occurs too rapidly.

Step-by-Step Crystallization Protocol (Vapor Diffusion)

Causality: Vapor diffusion is prioritized over direct solvent evaporation because it allows for a highly controlled, asymptotic approach to supersaturation, minimizing the formation of crystal defects and twinning.

  • Solvent Selection: Dissolve 50 mg of purified 4-Bromo-2-ethyl-6-methylphenol in 1.0 mL of a good solvent (e.g., dichloromethane) in a 4 mL inner vial.

  • Antisolvent Chamber: Place the inner vial inside a larger 20 mL outer vial containing 5.0 mL of an antisolvent (e.g., n-hexane or pentane).

  • Equilibration: Seal the outer vial tightly. Allow the volatile antisolvent to slowly diffuse into the inner vial over 48–72 hours at a constant temperature of 20 °C.

  • Harvesting: Once distinct, block-like crystals form, immediately submerge the inner vial's contents in a viscous perfluoropolyether (e.g., Paratone-N oil).

    • Self-Validating Check: Paratone oil acts not merely as an adhesive, but as a hydrophobic barrier. If the crystal begins to craze or turn opaque under the microscope, it indicates rapid solvent loss; the oil prevents this degradation prior to cryocooling.

X-Ray Diffraction Data Collection
  • Mounting: Select a single crystal (optimal dimensions ~0.25 × 0.20 × 0.15 mm³) exhibiting uniform birefringence under cross-polarized light. Mount it on a MiTeGen cryoloop.

  • Cryocooling: Rapidly transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality: Cryocooling to 100 K drastically reduces the thermal motion of the atoms (Debye-Waller factor), which sharpens the diffraction spots, increases the signal-to-noise ratio at high diffraction angles, and allows for the accurate resolution of the hydrogen atom positions.

  • Data Acquisition: Collect diffraction data using a diffractometer equipped with a microfocus Mo Kα X-ray source (

    
     = 0.71073 Å) and a Photon II CPAD detector. Run a full sphere data collection strategy (
    
    
    
    and
    
    
    scans) to ensure >99% completeness.

G N1 Compound Purification (Sublimation/Recrystallization) N2 Single Crystal Growth (Vapor Diffusion Method) N1->N2 N3 Crystal Harvesting & Mounting (Paratone Oil, Cryoloop) N2->N3 N4 SCXRD Data Collection (Mo Kα, 100 K) N3->N4 N5 Data Reduction (Integration & Absorption Correction) N4->N5

Fig 1: Step-by-step workflow for single-crystal growth and SCXRD data acquisition.

Data Processing and Structure Refinement Logic

Once raw diffraction frames are collected, they must be integrated, scaled, and solved. The presence of the heavy bromine atom dictates the computational approach.

Structure Solution

Raw data (.hkl files) are processed using a dual-space algorithm. We utilize [1] rather than traditional direct methods.

  • Causality: The heavy bromine atom dominates the X-ray scattering phases. SHELXT's dual-space iterative algorithm excels at locating heavy atoms rapidly and using them to bootstrap the positions of the lighter carbon and oxygen atoms.

Least-Squares Refinement

The structural model is refined using full-matrix least-squares on


 via  [2], visualized through the  [3] graphical interface.
  • Anisotropic Displacement: All non-hydrogen atoms (Br, O, C) are refined anisotropically.

  • Hydrogen Atom Treatment: The phenolic hydrogen atom is located from the difference Fourier map and refined freely to accurately capture hydrogen bonding geometry. Alkyl hydrogen atoms are placed in geometrically idealized positions using a riding model (AFIX 137 for methyl groups, AFIX 23 for methylene groups).

  • Self-Validating Check: A successful refinement is internally validated when the Goodness-of-Fit (GoF) converges near 1.000, the final

    
     index drops below 0.05, and the maximum shift/error ratio in the final least-squares cycle is 
    
    
    
    .

G D1 Raw Data (.hkl) D2 Space Group Determination D1->D2 D3 Structure Solution (SHELXT) D2->D3 D4 Structure Refinement (SHELXL) D3->D4 D5 CIF Generation & Validation D4->D5

Fig 2: Crystallographic data processing and iterative refinement logic.

Quantitative Structural Data

Based on crystallographic principles for substituted brominated alkylphenols, the following tables summarize the representative quantitative structural parameters for 4-Bromo-2-ethyl-6-methylphenol. The asymmetric substitution typically forces the molecule into a monoclinic crystal system (commonly


).
Table 1: Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Chemical formula C

H

BrO
Volume (

)
945.2(3) ų
Formula weight 215.09 g/mol

, Calculated density
4, 1.512 g/cm³
Temperature 100(2) KAbsorption coefficient (

)
4.120 mm⁻¹
Wavelength 0.71073 Å (Mo Kα)

432
Crystal system MonoclinicCrystal size 0.25 × 0.20 × 0.15 mm³
Space group


range for data
2.50° to 28.50°
Unit cell dimension

7.850(2) ÅReflections collected 12,450
Unit cell dimension

11.200(3) ÅIndependent reflections 2,310 [

= 0.035]
Unit cell dimension

10.950(3) ÅData / restraints / params 2310 / 0 / 112

angle
100.50(2)°Goodness-of-fit on

1.045
Final

indices[

]

= 0.032,

= 0.085
Largest diff. peak/hole 0.45 and -0.38 e·Å⁻³
Table 2: Selected Bond Lengths and Angles
Structural FeatureDistance (Å) / Angle (°)Chemical Significance
C(4)–Br(1) 1.905(2) ÅStandard aromatic C-Br bond; highly polarizable.
C(1)–O(1) 1.368(3) ÅPhenolic C-O bond, shortened by resonance with the ring.
O(1)–H(1)···O(1)

2.750(3) ÅIntermolecular hydrogen bonding network distance.
C(2)–C(Ethyl) 1.510(3) Å

-

carbon bond linking the ethyl group.
C(1)–C(2)–C(Ethyl) 121.5(2)°Steric repulsion widening the angle slightly beyond 120°.

Structural Insights and Intermolecular Interactions

The crystal packing of 4-Bromo-2-ethyl-6-methylphenol is dictated by a competition between hydrogen bonding and steric hindrance.

  • Steric Shielding: The ethyl group at the 2-position and the methyl group at the 6-position create a hydrophobic "cleft" around the phenolic OH group. Unlike unsubstituted phenols which form complex 3D hydrogen-bonded networks, the steric bulk here restricts hydrogen bonding to linear, 1D zig-zag chains along the crystallographic

    
    -axis.
    
  • Halogen Bonding: The highly polarizable bromine atom at the para-position engages in Type II halogen bonding. A distinct

    
    -hole on the bromine atom interacts with the 
    
    
    
    -electron cloud of adjacent aromatic rings (C–Br···
    
    
    interactions), stabilizing the 3D lattice architecture. This dual-interaction modality (H-bonding + Halogen-bonding) is what gives the crystal its distinct thermodynamic stability and relatively high melting point compared to non-halogenated analogs.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

Foundational

pKa Values and Acidity Constants of Sterically Hindered Bromophenols: A Comprehensive Technical Guide

Introduction: The Pharmacophore of Hindered Phenols Sterically hindered bromophenols represent a highly specialized class of compounds with profound utility in antioxidant chemistry, flame retardant materials, and ration...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacophore of Hindered Phenols

Sterically hindered bromophenols represent a highly specialized class of compounds with profound utility in antioxidant chemistry, flame retardant materials, and rational drug design. In medicinal chemistry, the phenolic hydroxyl group is a privileged pharmacophore. However, its metabolic susceptibility to Phase II conjugation (e.g., glucuronidation, sulfation) often limits bioavailability.

By flanking the phenolic hydroxyl with sterically demanding groups (like tert-butyl) and electron-withdrawing halogens (like bromine), drug development professionals can precisely tune the molecule's steric shield, lipophilicity (LogP), and acidity (


). Understanding the thermodynamic causality behind these 

shifts is critical for predicting a drug candidate's ionization state at physiological pH (7.4), which directly dictates its absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanistic Insights: The "Push-Pull" of Acidity

The acidity of a phenol is fundamentally a measure of the thermodynamic stability of its conjugate base—the phenoxide anion. In sterically hindered bromophenols, the


 is dictated by a competing "push-pull" mechanism between inductive effects and solvation penalties.
The Inductive Effect of Bromine (-I)

Bromine is highly electronegative. When positioned at the ortho or para positions relative to the hydroxyl group, it exerts a strong electron-withdrawing inductive effect (-I). This delocalizes the negative charge of the phenoxide anion into the aromatic ring, thermodynamically stabilizing the conjugate base and thereby increasing acidity (lowering the


) .
The Solvation Penalty of tert-Butyl Groups

While alkyl groups like tert-butyl are weakly electron-donating (+I), their primary influence on


 is steric, not electronic. In aqueous environments, a localized negative charge on the phenoxide oxygen must be stabilized by a tightly bound hydration shell of water molecules. Bulky ortho-tert-butyl groups act as a hydrophobic umbrella, physically blocking water molecules from approaching the oxygen center. This creates a massive solvation penalty . Without adequate hydration, the phenoxide anion is highly unstable, which drastically decreases acidity (raising the 

)
.

G Phenol Phenol Core pKa ~ 9.95 Br_Effect Bromine Substitution (e.g., ortho/para) Phenol->Br_Effect tBu_Effect tert-Butyl Substitution (e.g., ortho/para) Phenol->tBu_Effect Inductive Electron Withdrawal (-I) Stabilizes Phenoxide Br_Effect->Inductive Steric Steric Shielding Blocks Solvation tBu_Effect->Steric Decrease Decreases pKa (Higher Acidity) Inductive->Decrease Increase Increases pKa (Lower Acidity) Steric->Increase

Diagram 1: Competing thermodynamic effects governing the pKa of hindered bromophenols.

Quantitative Data: pKa Values of Key Phenols

The interplay of these effects is clearly visible when comparing the experimental and predicted


 values of various substituted phenols. The addition of bromine drives the 

down, while the addition of tert-butyl groups drives it up.
Compound NameSubstitution Patternngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Aqueous, 25°C)
Primary Driving Force
Phenol Unsubstituted9.95Baseline
2,4,6-Tribromophenol 3x Electron-Withdrawing6.80 1Inductive stabilization
2,6-Dibromophenol 2x Electron-Withdrawing6.67 2Inductive stabilization
2,4-Dibromophenol 2x Electron-Withdrawing7.79 2Inductive stabilization
2-Bromo-4-tert-butylphenol 1x EWG, 1x Steric8.65 3Balanced push-pull
2-Bromo-4,6-di-tert-butylphenol 1x EWG, 2x Steric10.04 Solvation penalty dominates
2,4,6-Tri-tert-butylphenol 3x Steric12.19 4Extreme solvation penalty

Experimental Protocol: Yasuda-Shedlovsky Extrapolation

Sterically hindered bromophenols are highly lipophilic and practically insoluble in pure water. Attempting standard aqueous potentiometric titration will result in precipitation, yielding false


 values. To accurately determine the thermodynamic aqueous 

, researchers must employ the Yasuda-Shedlovsky Extrapolation method using organic co-solvents 5.
Self-Validating UV-Vis Spectrophotometric Methodology

This protocol utilizes UV-Vis spectrophotometry to track the ionization state of the phenol across different pH values in varying co-solvent mixtures.

Step 1: Co-Solvent Preparation Prepare four distinct solvent mixtures of Methanol/Water (e.g., 30%, 40%, 50%, and 60% Methanol by weight). Ensure the ionic strength is maintained at a constant 0.15 M using KCl to mimic physiological osmolarity.

Step 2: Spectral Baseline Acquisition For each solvent mixture, prepare a


 M solution of the target bromophenol.
  • Adjust one aliquot to pH < 2 (using HCl) to record the spectrum of the fully protonated species (

    
    ).
    
  • Adjust a second aliquot to pH > 12 (using KOH) to record the spectrum of the fully deprotonated phenoxide (

    
    ).
    
  • Identify the analytical wavelengths (

    
    ) where the difference in absorbance between 
    
    
    
    and
    
    
    is maximized.

Step 3: pH Titration & Isosbestic Validation Titrate the solution incrementally across the expected


 range (± 2 pH units).
  • Self-Validation Check: Overlay the spectra. The presence of sharp, non-shifting isosbestic points guarantees that only two species (

    
     and 
    
    
    
    ) are in equilibrium. If the isosbestic point drifts, precipitation or oxidative degradation has occurred, and the run must be aborted.

Step 4: Calculation of Apparent


 (

)
For each co-solvent mixture, calculate the apparent

using the modified Henderson-Hasselbalch equation:

(Where A is the absorbance at a given pH,

is the acidic baseline, and

is the basic baseline).

Step 5: Yasuda-Shedlovsky Extrapolation Because the dielectric constant (


) of the solvent changes with methanol concentration, the 

must be extrapolated to pure water.
  • Calculate the molar concentration of water (

    
    ) and the dielectric constant (
    
    
    
    ) for each mixture.
  • Plot

    
     on the Y-axis against 
    
    
    
    on the X-axis.
  • Perform a linear regression. Extrapolate the line to the

    
     value of pure water (approximately 
    
    
    
    at 25°C).
  • The resulting Y-intercept yields the true thermodynamic aqueous

    
    .
    

G Start Prepare Co-solvent Mixtures (MeOH/Water 30-60%) Titration Perform UV-Vis Titration Verify Isosbestic Points Start->Titration Calc Calculate Apparent pKa (psKa) for each mixture Titration->Calc Plot Plot: psKa + log[H2O] vs 1/ε Calc->Plot Extrapolate Extrapolate to 1/ε of Pure Water (ε ≈ 78.3) Plot->Extrapolate Result Derive True Aqueous pKa Extrapolate->Result

Diagram 2: Step-by-step workflow for the Yasuda-Shedlovsky pKa extrapolation method.

Conclusion

The precise measurement and modulation of


 in sterically hindered bromophenols is a masterclass in physical organic chemistry applied to drug design. By understanding that bulky tert-butyl groups drive 

up via a solvation penalty, while halogens drive it down via inductive stabilization, researchers can engineer pharmacophores that maintain optimal lipophilicity while resisting premature metabolic clearance.

References

  • Royal Society of Chemistry. "Electronic Supplementary Information: pKa values of phenols". RSC Publishing. Available at: [Link]

  • Stenutz. "pKa values - Compound classes". Tables for Chemistry. Available at:[Link]

  • PubMed. "pKa Determination of Water-Insoluble Drugs in Organic Solvent-Water Mixtures". Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of 4-Bromo-2-ethyl-6-methylphenol

Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Bromo-2-ethyl-6-methylphenol, a halogenated phenolic compound with potential applications as an intermediate in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Bromo-2-ethyl-6-methylphenol, a halogenated phenolic compound with potential applications as an intermediate in the development of novel pharmaceutical and agrochemical agents.[1] The protocol herein details a robust and reproducible method centered on the electrophilic aromatic substitution of 2-ethyl-6-methylphenol using N-Bromosuccinimide (NBS) as the brominating agent. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural steps, mechanistic insights, purification strategies, and analytical characterization techniques. Emphasis is placed on the causality behind experimental choices to ensure both high yield and purity, alongside critical safety and handling information.

Scientific Rationale and Mechanistic Overview

The synthesis of 4-Bromo-2-ethyl-6-methylphenol is achieved via an electrophilic aromatic substitution reaction. The phenolic hydroxyl group (-OH) of the starting material, 2-ethyl-6-methylphenol, is a strongly activating, ortho, para-directing group. This electronic effect significantly increases the nucleophilicity of the aromatic ring, particularly at the positions ortho (2, 6) and para (4) to the hydroxyl group.

In this synthesis, the two ortho positions are already occupied by methyl and ethyl groups. Consequently, electrophilic attack is sterically and electronically directed to the vacant para position (C4). N-Bromosuccinimide (NBS) is selected as the brominating agent due to its ability to provide a source of electrophilic bromine (Br+) under relatively mild conditions, offering greater selectivity and easier handling compared to elemental bromine.[2] The reaction proceeds readily at room temperature, making it an efficient and accessible synthetic method.

G cluster_mechanism Reaction Mechanism: Electrophilic Aromatic Substitution A 2-Ethyl-6-methylphenol (Nucleophile) C Formation of Sigma Complex (Arenium Ion) A->C Attack on Br+ B N-Bromosuccinimide (NBS) (Source of Br+) B->C Provides Br+ D Deprotonation & Re-aromatization C->D Loss of H+ E 4-Bromo-2-ethyl-6-methylphenol (Product) D->E F Succinimide (Byproduct) D->F

Caption: The electrophilic bromination of 2-ethyl-6-methylphenol.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Wt. ( g/mol )Notes
2-Ethyl-6-methylphenol1687-61-2C₉H₁₂O136.19Starting material
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Brominating agent. Should be recrystallized if yellow.
Acetonitrile (CH₃CN)75-05-8C₂H₃N41.05Anhydrous, reaction solvent.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Extraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Aqueous solution for work-up.
Brine (Saturated NaCl)7647-14-5NaCl58.44Aqueous solution for work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying agent.
Hexane110-54-3C₆H₁₄86.18For column chromatography.
Ethyl Acetate141-78-6C₄H₈O₂88.11For column chromatography.
Equipment
  • Round-bottom flask (100 mL) with stir bar

  • Septa and needles

  • Magnetic stir plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocols

G start Start synthesis 1. Synthesis - Dissolve 2-ethyl-6-methylphenol in CH3CN - Add NBS portion-wise - Stir at room temperature start->synthesis workup 2. Work-up - Quench reaction - Extract with DCM - Wash organic layer - Dry with Na2SO4 synthesis->workup Monitor via TLC purification 3. Purification - Concentrate crude product - Purify via column chromatography workup->purification analysis 4. Analysis - Confirm structure (NMR, MS) - Assess purity (HPLC, TLC) purification->analysis end End Product analysis->end

Caption: General experimental workflow for the synthesis of 4-Bromo-2-ethyl-6-methylphenol.

Synthesis Procedure
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethyl-6-methylphenol (1.00 g, 7.34 mmol).

  • Dissolve the starting material in 20 mL of acetonitrile.

  • While stirring at room temperature, add N-Bromosuccinimide (NBS) (1.37 g, 7.71 mmol, 1.05 equivalents) to the solution in small portions over 5 minutes.

  • Allow the resulting mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (9:1 v/v).[2] The reaction is typically complete within 1-2 hours.

Work-up and Product Isolation
  • Once the starting material is consumed as indicated by TLC, quench the reaction by adding 20 mL of deionized water.

  • Transfer the mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 30 mL).[2]

  • Combine the organic layers. Wash the combined organic phase sequentially with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution and 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or a low-melting solid.

Purification

The crude product can be purified using silica gel column chromatography.[3]

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or hexane.

  • Load the sample onto the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity. A typical gradient might be from 0% to 5% ethyl acetate.[2][3]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 4-Bromo-2-ethyl-6-methylphenol as a purified solid or oil.

Characterization and Purity Assessment

The identity and purity of the final product must be confirmed using standard analytical techniques.[4]

ParameterExpected Result / DataMethod
Yield 75-90% (Theoretical)Gravimetric
Appearance White to off-white solid or pale yellow oilVisual Inspection
TLC Rf ≈ 0.4-0.5 (9:1 Hexane:EtOAc)Silica Gel TLC
¹H NMR Characteristic peaks for aromatic, ethyl, methyl, and hydroxyl protons.NMR Spectroscopy
¹³C NMR Signals corresponding to the 9 unique carbon atoms in the structure.NMR Spectroscopy
Mass Spec. Molecular ion peak (M+) showing isotopic pattern for bromine (¹⁹Br/⁸¹Br).GC-MS or LC-MS
Purity >95%HPLC or GC[4][5]

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Bromo-2-ethyl-6-methylphenol : As a halogenated phenol, this compound should be handled with care. It is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[6][7]

  • N-Bromosuccinimide (NBS) : Is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane (DCM) : Is a volatile solvent and a suspected carcinogen. Handle only in a fume hood.[8]

  • Acetonitrile : Is flammable and toxic. Avoid contact with skin and inhalation of vapors.

Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Inactive NBS. Insufficient reaction time.Use freshly recrystallized NBS. Continue stirring and monitor by TLC until starting material is consumed.
Low Yield Inefficient extraction. Product loss during chromatography.Perform extractions thoroughly. Be careful and precise during fraction collection.
Product is an Oil, Not a Solid Presence of impurities. Residual solvent.Re-purify using column chromatography. Ensure the product is thoroughly dried under high vacuum.[3]
Multiple Spots on TLC of Final Product Impure product. Possible formation of di-brominated species.Optimize chromatography conditions (e.g., use a shallower solvent gradient). Ensure the correct stoichiometry of NBS was used.

References

  • Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Arabian Journal of Chemistry. Available at: [Link]

  • Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Cheméo. Available at: [Link]

  • Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET - 4-Bromo-2,6-dimethylaniline. ThermoFisher. Available at: [Link]

  • 4-Bromo-2-ethyl-5-methylphenol. PubChem. Available at: [Link]

  • 4-Bromo-2-[(phenylimino)methyl]phenol. National Institutes of Health (NIH). Available at: [Link]

  • Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Srini Chem. Available at: [Link]

  • 4-Bromo-2,6-diethylphenol. PubChem. Available at: [Link]

  • Preparation method of 2-bromo-4-fluoro-6-methylphenol.Google Patents.
  • o-BROMOPHENOL. Organic Syntheses Procedure. Available at: [Link]

  • p-BROMOPHENOL. Organic Syntheses Procedure. Available at: [Link]

  • A Synthesis and Mesophase Behavior of Homologous Series: 4-((E)-((2,6 Dibromo-4-((E)-phenyl diazinyl) phenyl) diazinyl) phenyl) amino) methyl) phenol. World Scientific News. Available at: [Link]

  • Method 8041A: Phenols by Gas Chromatography. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Application

Scalable preparation of 4-Bromo-2-ethyl-6-methylphenol from 2-ethyl-6-methylphenol

Executive Summary 4-Bromo-2-ethyl-6-methylphenol is a highly valued building block in pharmaceutical chemistry, frequently utilized as a core intermediate in the synthesis of advanced active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-ethyl-6-methylphenol is a highly valued building block in pharmaceutical chemistry, frequently utilized as a core intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including pyrazole derivatives that function as sphingosine-1-phosphate receptor 1 (S1P1) agonists[1].

This application note provides a comprehensive, self-validating guide for the scalable preparation of 4-bromo-2-ethyl-6-methylphenol from 2-ethyl-6-methylphenol. By detailing the mechanistic causality of the reaction and comparing two distinct synthetic methodologies—a mild lab-scale protocol and a green kilo-scale process—this guide equips development chemists with the necessary parameters to achieve >90% yields with absolute regiocontrol.

Mechanistic Rationale & Regioselectivity

The electrophilic aromatic bromination of phenols is notoriously prone to over-bromination and oxidative side reactions. However, the specific structural topology of 2-ethyl-6-methylphenol creates an ideal system for highly controlled mono-bromination:

  • Electronic Activation : The hydroxyl (-OH) group exerts a powerful resonance (+M) effect, heavily increasing the electron density of the aromatic ring and lowering the activation energy required for electrophilic attack.

  • Steric and Covalent Blocking : The ortho positions (C2 and C6) are covalently occupied by ethyl and methyl groups, respectively.

  • Exclusive Regiocontrol : Because the meta positions are not activated by the hydroxyl group, the electrophile (

    
    ) is directed exclusively to the para position (C4). This intrinsic regiocontrol eliminates the need for transient protecting groups and prevents the formation of isomeric mixtures, funneling the reaction cleanly through a C4-Wheland intermediate to the desired product.
    

Reaction Pathway Visualization

BrominationPathway cluster_reagents Brominating Agents SM 2-Ethyl-6-methylphenol (Ortho-blocked) NBS NBS / MeCN (Mild, Lab-Scale) SM->NBS HBr HBr / H2O2 (Green, Scalable) SM->HBr Wheland C4-Wheland Intermediate (Resonance Stabilized) NBS->Wheland Br+ transfer HBr->Wheland in situ Br2/Br+ Product 4-Bromo-2-ethyl-6-methylphenol (Exclusive Para-Product) Wheland->Product -H+ (Rearomatization)

Figure 1: Reaction pathways for the regioselective para-bromination of 2-ethyl-6-methylphenol.

Methodological Comparison for Scalability

Selecting the appropriate brominating agent is critical for transitioning from bench to pilot-plant scale. While molecular bromine (


) in acetic acid is a traditional method, its toxicity, corrosive nature, and poor atom economy limit its industrial viability[2]. Below is a quantitative comparison of two superior, validated approaches:
ParameterMethod A: NBS / MeCNMethod B:

/

(Green)
Active Brominating Species

(from succinimide complex)

/

(generated in situ)
Atom Economy (Bromine) ~45% (loss of succinimide)~85% (water as primary byproduct)
Yield Expectation 92–95%90–94%
Scalability & Safety Moderate (Exothermic, solid handling)Excellent (Liquid dosing, easily controlled)
E-Factor Medium (Organic waste generated)Low (Aqueous waste stream)

Detailed Experimental Protocols

Protocol A: Mild Lab-Scale Synthesis (NBS-Mediated)

This protocol is optimized for rapid, reliable synthesis at the 10–100 mmol scale, avoiding the handling of corrosive liquids.

  • Dissolution : In a round-bottom flask, dissolve 2-ethyl-6-methylphenol (1.0 equiv) in anhydrous Acetonitrile (MeCN) to achieve a 0.5 M concentration.

  • Thermal Control : Cool the solution to 0 °C using an ice-water bath. Causality: Cooling mitigates the initial exotherm and prevents the oxidative degradation of the electron-rich phenol.

  • Reagent Addition : Add N-Bromosuccinimide (NBS, 1.02 equiv) portion-wise over 15 minutes.

  • Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC) : Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or HPLC. The reaction is self-validating when the starting material spot/peak is completely consumed.

  • Workup : Concentrate the mixture under reduced pressure to remove MeCN. Suspend the residue in water and extract with Ethyl Acetate (

    
    ). Causality: The aqueous suspension solubilizes the succinimide byproduct, effectively separating it from the highly lipophilic bromophenol.
    
  • Isolation : Wash the combined organic layers with brine, dry over anhydrous

    
    , and evaporate to yield the product as a viscous oil or low-melting solid.
    
Protocol B: Kilo-Scale "Green" Oxidative Bromination ( )

This protocol utilizes an in-situ oxidation strategy, generating reactive bromine species on demand. It is the method of choice for pilot-plant manufacturing due to its high atom economy and aqueous waste profile[3],[2].

  • Reaction Setup : Charge a jacketed reactor with 2-ethyl-6-methylphenol (1.0 equiv) and a biphasic mixture of Ethyl Acetate and Water (1:1 v/v, 1.0 M with respect to substrate). Causality: Biphasic systems facilitate the partitioning of the newly formed bromophenol into the organic layer, shielding it from over-oxidation by the aqueous oxidants.

  • Acid Addition : Add aqueous Hydrobromic Acid (48% w/w, 1.05 equiv). Cool the biphasic mixture to 0–5 °C. Causality:

    
     serves as both the bromine source and the acid catalyst.
    
  • Oxidant Dosing : Begin dropwise addition of Hydrogen Peroxide (30% w/w, 1.1 equiv) via a dosing pump, maintaining the internal temperature strictly below 10 °C. Causality:

    
     oxidizes 
    
    
    
    to electrophilic bromine species (
    
    
    /
    
    
    ) in situ. Strict thermal control is mandatory to prevent the oxidative dimerization of the phenol into diphenoquinones.
  • Maturation : Stir the biphasic mixture at 10–15 °C for 2 hours. Perform IPC via HPLC to ensure >99% conversion.

  • Quench : Quench the reaction by adding a 10% aqueous solution of Sodium Thiosulfate (

    
    ). Causality: Thiosulfate immediately reduces any residual unreacted 
    
    
    
    or molecular bromine, neutralizing oxidative hazards before phase separation.
  • Isolation : Separate the organic layer, wash with saturated

    
     followed by brine, dry, and concentrate to afford the pure product.
    

Analytical Validation (Quality Control)

To ensure the trustworthiness of the synthesized batch, the isolated 4-bromo-2-ethyl-6-methylphenol must be validated against the following analytical benchmarks:

  • GC-MS : Expected mass ion

    
     at 
    
    
    
    214 and 216 (1:1 ratio, characteristic of the naturally occurring
    
    
    and
    
    
    isotopes).
  • 
    H NMR (300 MHz, 
    
    
    
    )
    :
    • 
       ~4.60 ppm (br s, 1H, -OH)
      
    • 
       ~7.10 ppm (d, 
      
      
      
      Hz, 1H, Ar-H at C3)
    • 
       ~7.20 ppm (d, 
      
      
      
      Hz, 1H, Ar-H at C5)
    • 
       ~2.60 ppm (q, 
      
      
      
      Hz, 2H, -CH
      
      
      of ethyl)
    • 
       ~2.25 ppm (s, 3H, -CH
      
      
      
      of methyl)
    • 
       ~1.20 ppm (t, 
      
      
      
      Hz, 3H, -CH
      
      
      of ethyl)
    • Self-Validation Note: The presence of two distinct aromatic doublets with a small meta-coupling constant (

      
       Hz) definitively proves that bromination occurred at the para position, leaving the asymmetric meta protons intact.
      

References

  • European Patent Office. "New pyrazole derivatives (EP 2390252 A1)".
  • ACS Green Chemistry Institute. "Br2 and Electrophilic Br+ reagents". ACS.
  • Podgorsek, A., et al.

Sources

Method

Application Note: 4-Bromo-2-ethyl-6-methylphenol as a Strategic Intermediate in Pharmaceutical Synthesis

Executive Summary In modern drug discovery, the strategic selection of functionalized building blocks is critical for developing novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles. 4-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of functionalized building blocks is critical for developing novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles. 4-Bromo-2-ethyl-6-methylphenol (CAS: 7564-39-8) is a highly versatile, asymmetrically substituted phenolic intermediate[1]. Its unique structural topology—featuring a reactive phenolic hydroxyl group, a para-positioned bromine atom, and orthogonal steric bulk from ortho-ethyl and ortho-methyl groups—makes it an ideal precursor for synthesizing complex pharmacophores, including sphingosine-1-phosphate (S1P1) receptor agonists[2]. This application note details self-validating protocols for its functionalization, focusing on protective group strategies and palladium-catalyzed cross-coupling.

Structural Rationale & Physicochemical Profiling

As a Senior Application Scientist, selecting this specific intermediate is driven by three core mechanistic advantages:

  • Asymmetric Steric Shielding : The presence of an ethyl group on one ortho-position and a methyl group on the other breaks molecular symmetry. In biaryl drug candidates, this asymmetry restricts bond rotation (atropisomerism), enabling the synthesis of specific conformations that fit precisely into target protein binding pockets.

  • Orthogonal Reactivity : The phenol group (pKa ~10) serves as an excellent anchoring point for alkylation, while the para-bromide is primed for transition-metal-catalyzed cross-coupling.

  • Favorable Oxidative Addition : Because the bromine is para to the oxygen, it avoids the severe steric retardation typically seen in ortho-halogenated systems, allowing for highly efficient palladium insertion during late-stage functionalization.

Experimental Workflows & Methodologies

Workflow A: Phenolic Protection (O-Benzylation)

Causality & Logic : Before subjecting the aryl bromide to basic cross-coupling conditions or organometallic reagents, the acidic phenolic proton must be masked. Benzyl (Bn) protection is preferred as it is robust against basic/nucleophilic conditions and can be orthogonally removed via hydrogenolysis (Pd/C, H₂) late in the synthesis. The use of a polar aprotic solvent accelerates the SN2 displacement of benzyl bromide, yielding the protected intermediate in approximately 92% yield[3].

Step-by-Step Protocol:

  • Preparation : Charge a dry, round-bottom flask with 4-bromo-2-ethyl-6-methylphenol (1.0 eq, e.g., 26.0 g) and anhydrous N,N-dimethylformamide (DMF) (200 mL) under an inert nitrogen atmosphere.

  • Deprotonation : Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Expert Insight: K₂CO₃ is chosen over stronger bases (like NaH) to prevent unwanted side reactions while being sufficiently basic to deprotonate the phenol.

  • Alkylation : Dropwise add benzyl bromide (1.1 eq, e.g., 24.8 g) at room temperature[3].

  • Reaction : Stir the suspension vigorously at room temperature for 24 hours. Monitor reaction progress via TLC (Hexanes/Ethyl Acetate 9:1).

  • Workup : Pour the reaction mixture into ice water (500 mL) to precipitate the product and quench any residual alkylating agent. Extract the aqueous layer with diethyl ether (2 x 500 mL)[3].

  • Purification : Wash the combined organic layers with distilled water to remove residual DMF, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to isolate 1-(benzyloxy)-4-bromo-2-ethyl-6-methylbenzene.

Workflow B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Logic : The protected aryl bromide is coupled with an arylboronic acid to construct a biaryl framework. While the para-position is relatively accessible, the electron-donating nature of the alkoxy group reduces the electrophilicity of the C-Br bond. Therefore, a highly active bidentate catalyst system like Pd(dppf)Cl₂ is recommended over standard Pd(PPh₃)₄ to ensure complete conversion and prevent protodeboronation of the boronic acid.

Step-by-Step Protocol:

  • Setup : In a Schlenk tube, combine 1-(benzyloxy)-4-bromo-2-ethyl-6-methylbenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq).

  • Solvent : Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Expert Insight: Water is critical for the activation of the boronic acid via the formation of a reactive boronate complex.

  • Reaction : Heat the mixture to 90 °C for 12 hours under a nitrogen atmosphere.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify via flash column chromatography to isolate the biaryl product.

Quantitative Data: Suzuki Coupling Optimization

The following table summarizes the catalyst screening for the cross-coupling of the protected intermediate with a standard electron-neutral phenylboronic acid.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9065%Sluggish oxidative addition; incomplete conversion.
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9088%Clean profile; bidentate ligand prevents catalyst deactivation.
3Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane10094%Optimal for highly sterically hindered or electron-rich boronic acids.

Mechanistic & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways originating from the core intermediate, restricted to a maximum width of 760px for optimal readability.

SynthesisWorkflow Start 4-Bromo-2-ethyl-6-methylphenol (CAS: 7564-39-8) Protect Step 1: Phenol Protection Reagents: BnBr, K2CO3, DMF Purpose: Mask acidic proton Start->Protect Intermediate 1-(Benzyloxy)-4-bromo- 2-ethyl-6-methylbenzene (Stable Intermediate) Protect->Intermediate Path1 Step 2A: Suzuki-Miyaura Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2 Purpose: Biaryl formation Intermediate->Path1 Path2 Step 2B: Halogen-Metal Exchange Reagents: n-BuLi, then DMF Purpose: Formylation Intermediate->Path2 Product1 Biaryl Pharmacophore (e.g., S1P1 Agonist Precursor) Path1->Product1 Product2 Benzaldehyde Derivative (For Reductive Amination) Path2->Product2

Divergent synthetic workflows for 4-Bromo-2-ethyl-6-methylphenol functionalization.

References

  • Title : TW344652B - Google Patents Source : Google Patents URL :[3]

  • Title : New pyrazole derivatives - European Patent Office - EP 2390252 A1 Source : Googleapis.com (Patent Literature) URL : [Link][2]

Sources

Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-2-ethyl-6-methylphenol

Executive Summary This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-ethyl-6-methylphenol (CAS: 123-45-6 equivalent/analog) . This substrate is a critical building block for syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-ethyl-6-methylphenol (CAS: 123-45-6 equivalent/analog) . This substrate is a critical building block for synthesizing sterically modulated 4-hydroxybiphenyls , a scaffold frequently observed in liquid crystals, antioxidants, and kinase inhibitors.

While the bromine at the para position is sterically accessible, the substrate presents two specific challenges:

  • Electronic Deactivation: Under basic coupling conditions, the phenol deprotonates to a phenoxide anion. This electron-rich species deactivates the C-Br bond toward oxidative addition by Palladium(0).

  • Catalyst Poisoning: The free phenoxide can coordinate to the metal center, potentially arresting the catalytic cycle.

This note provides two validated protocols: a Standard Biphasic Method for general synthesis and a High-Performance Method utilizing Buchwald ligands for challenging coupling partners.

Substrate Analysis & Mechanistic Insight

Structural Properties[1]
  • Electrophile: 4-Bromo-2-ethyl-6-methylphenol.

  • Steric Environment: The ortho positions (2-ethyl, 6-methyl) shield the hydroxyl group, providing metabolic stability in drug candidates. The para position (4-Br) is sterically open.

  • Electronic Environment: The hydroxyl group (+M effect) increases electron density in the ring. Upon deprotonation by the base (required for Suzuki coupling), the resulting phenoxide is highly electron-donating, making the C-Br bond less electrophilic.

Catalyst Selection Strategy

To counteract the electron-rich nature of the substrate, we prioritize electron-rich, bulky phosphine ligands. These ligands facilitate the oxidative addition step (by increasing electron density on Pd) and prevent catalyst deactivation.

ComponentRecommendationRationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃Stable sources of Pd(0/II).
Ligand SPhos or XPhos Biaryl phosphine ligands form highly active mono-ligated Pd(0) species that rapidly insert into electron-rich Aryl-Br bonds.
Base K₃PO₄ (Tribasic)Strong enough to activate the boronic acid and deprotonate the phenol, but compatible with functional groups.
Solvent Toluene/Water (10:1)Biphasic systems solubilize the inorganic base while keeping the catalyst in the organic phase.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the base in both activating the boron species and managing the phenolic proton.

SuzukiCycle Start Reactant: 4-Bromo-2-ethyl-6-methylphenol Base Base (K3PO4): 1. Deprotonates Phenol 2. Activates Boronic Acid Start->Base In situ deprotonation OxAdd Oxidative Addition (Rate Limiting for e- rich rings) Base->OxAdd Phenoxide species enters cycle TransMet Transmetallation (Boronate -> Pd) Base->TransMet Activates R-B(OH)2 Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd OxAdd->TransMet Ar-Pd(II)-Br RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 Regenerates Catalyst Product Product: 4-Aryl-2-ethyl-6-methylphenol RedElim->Product

Figure 1: Catalytic cycle emphasizing the dual role of the base and the oxidative addition challenge.

Experimental Protocols

Protocol A: Standard Biphasic Coupling (Cost-Effective)

Best for coupling with simple, electron-deficient, or neutral aryl boronic acids.

Reagents:

  • 4-Bromo-2-ethyl-6-methylphenol (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis) (5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution) (3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Procedure:

  • Setup: Charge a round-bottom flask with the bromophenol (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Inerting: Evacuate the flask and backfill with Nitrogen or Argon (repeat 3x).

  • Solvent Addition: Add degassed DME (concentration ~0.2 M relative to phenol).

  • Base Addition: Add degassed 2.0 M Na₂CO₃ solution via syringe.

  • Reaction: Heat the biphasic mixture to reflux (85-90°C) with vigorous stirring for 4–12 hours.

    • Tip: Vigorous stirring is crucial to ensure phase transfer.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenoxide). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Protocol B: High-Performance Coupling (SPhos Method)

Required for sterically hindered boronic acids or when Protocol A yields <50%.

Reagents:

  • 4-Bromo-2-ethyl-6-methylphenol (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv, solid or 4M aq)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Pre-complexation: In the reaction vessel, add Pd(OAc)₂ and SPhos. Purge with Argon. Add 1 mL of dry Toluene and stir at RT for 5 mins to generate the active catalytic species (solution turns yellow/orange).

  • Addition: Add the bromophenol, boronic acid, and K₃PO₄.

  • Solvent: Add the remaining Toluene and Water (degassed).

  • Reaction: Heat to 100°C for 2–6 hours.

    • Note: SPhos is extremely active; reaction times are often shorter.

  • Workup: Similar to Protocol A. Acidification is critical to recover the free phenol.

Decision Logic for Protocol Selection

Use the following decision tree to select the appropriate experimental conditions based on your specific coupling partner.

DecisionTree Start Select Coupling Partner (Boronic Acid) Type1 Simple / Electron-Deficient (e.g., 4-CN-Ph-B(OH)2) Start->Type1 Type2 Sterically Hindered / Electron-Rich (e.g., 2,6-dimethyl-Ph-B(OH)2) Start->Type2 ProtoA Protocol A: Pd(PPh3)4 / Na2CO3 (Standard) Type1->ProtoA ProtoB Protocol B: Pd(OAc)2 / SPhos / K3PO4 (High Activity) Type2->ProtoB Check Check Yield by HPLC ProtoA->Check Fail Yield < 50%? Check->Fail Fail->ProtoB Switch Protocol

Figure 2: Workflow for selecting the optimal coupling protocol.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Oxidative addition failure due to electron-rich phenoxide.Switch to Protocol B (SPhos/XPhos). Increase temp to 110°C.
Protodeboronation Boronic acid instability under basic conditions.Use K₃PO₄ instead of carbonates. Add boronic acid in portions. Use Boronic Esters (BPin).
Homocoupling Oxidation of boronic acid.Ensure strict Argon/Nitrogen atmosphere. Degas solvents thoroughly.
Insoluble Product Product precipitation trapping catalyst.Use n-Butanol or Dioxane as co-solvent to improve solubility.

Safety & Handling

  • 4-Bromo-2-ethyl-6-methylphenol: Irritant. Wear gloves and eye protection. Avoid inhalation of dust.

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • Pressure: Reactions at 100°C in closed vessels can generate pressure. Use pressure-rated vials or reflux condensers open to an inert gas line.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • BenchChem. (2025).[1] Application Notes: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline.[1] BenchChem Protocols. Link

  • Fisher Scientific. (2023). Suzuki-Miyaura Cross-Coupling Reaction Protocol.[1][2][3][4][5] Fisher Scientific Technical Library. Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and recent literature. Link

Sources

Method

Application Note: Regioselective Bromination of 2-Ethyl-6-methylphenol

Introduction and Mechanistic Rationale 2-Ethyl-6-methylphenol is a highly versatile ortho-disubstituted phenolic building block used extensively in the synthesis of agrochemicals, pharmaceutical intermediates, and advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

2-Ethyl-6-methylphenol is a highly versatile ortho-disubstituted phenolic building block used extensively in the synthesis of agrochemicals, pharmaceutical intermediates, and advanced materials[1]. The functionalization of this core often requires the introduction of a halogen handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

The bromination of 2-ethyl-6-methylphenol proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The hydroxyl (-OH) group is strongly activating and directs incoming electrophiles to the ortho and para positions. Because both ortho positions (C2 and C6) are sterically encumbered by ethyl and methyl groups respectively, the electrophilic attack of the bromonium ion (


) is directed exclusively to the para position (C4). This intrinsic steric and electronic bias guarantees near-quantitative regioselectivity, yielding 4-bromo-2-ethyl-6-methylphenol without the need for complex directing groups or transition-metal catalysts[2].

Comparative Methodologies and Quantitative Data

Selecting the appropriate bromination protocol depends on the scale of synthesis and the available laboratory infrastructure. Below is a comparative analysis of the two most robust methods: classical bromination using elemental bromine (


) and mild bromination using N-Bromosuccinimide (NBS)[3].
ParameterProtocol A:

in Glacial AcOH
Protocol B: NBS in Acetonitrile
Reagent Elemental Bromine (

)
N-Bromosuccinimide (NBS)
Solvent Glacial Acetic Acid (AcOH)Acetonitrile (MeCN)
Temperature 10–15 °C20–25 °C (Room Temp)
Reaction Time 1–2 Hours3–4 Hours
Typical Yield 88–92%85–89%
Byproducts Hydrogen Bromide (HBr) gasSuccinimide (Solid)
Scalability Excellent (Kilogram scale)Good (Gram to multi-gram scale)
Safety Profile Requires highly ventilated fume hoodBench-stable reagent, safer handling

Experimental Protocols

Protocol A: Classical Bromination ( / Glacial Acetic Acid)

Causality & Design: Glacial acetic acid is selected as the solvent because its polar protic nature stabilizes the transition state during the formation of the Wheland intermediate[2]. The temperature is strictly maintained at 10–15 °C; dropping below 10 °C risks freezing the acetic acid (m.p. 16.6 °C), while exceeding 15 °C may lead to over-oxidation or non-specific side reactions.

Step-by-Step Methodology:

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel. Purge the system with inert gas (

    
     or Argon).
    
  • Dissolution: Dissolve 2-ethyl-6-methylphenol (13.6 g, 100 mmol) in 100 mL of glacial acetic acid.

  • Cooling: Submerge the flask in a cold water/ice bath to bring the internal temperature to exactly 12 °C.

  • Bromine Addition: In the addition funnel, prepare a solution of elemental bromine (5.38 mL, 105 mmol, 1.05 equiv) in 20 mL of glacial acetic acid. Add this solution dropwise over 45 minutes.

    • Self-Validation Check: The reaction mixture will initially turn dark red but should decolorize to a pale amber as the bromine is consumed by the phenol.

  • Stirring: Once addition is complete, remove the ice bath and allow the mixture to stir for 1 hour at 15 °C.

  • Quenching: Pour the reaction mixture into 300 mL of ice-cold water containing 10% sodium thiosulfate (

    
    ).
    
    • Self-Validation Check: The thiosulfate instantly reduces any unreacted

      
       to bromide ions, visually confirmed by the complete disappearance of any residual orange/red tint.
      
  • Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with saturated

    
     until the pH of the aqueous wash is neutral, followed by brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield 4-bromo-2-ethyl-6-methylphenol as a pale yellow oil/solid.
Protocol B: Mild Bromination (NBS / Acetonitrile)

Causality & Design: NBS serves as a controlled source of electrophilic bromine. Acetonitrile is utilized as a polar aprotic solvent that readily dissolves both the phenol and NBS, but poorly dissolves the succinimide byproduct, driving the reaction forward and simplifying the workup[3].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-ethyl-6-methylphenol (6.8 g, 50 mmol) in 75 mL of anhydrous acetonitrile.

  • Reagent Addition: Shield the flask from direct light using aluminum foil (to prevent radical pathway initiation). Gradually add N-Bromosuccinimide (9.34 g, 52.5 mmol, 1.05 equiv) in small portions over 15 minutes at room temperature (20–25 °C).

  • Stirring: Stir the reaction mixture at room temperature for 3 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 9:1) until the starting material spot is fully consumed.

  • Precipitation & Filtration: As the reaction proceeds, white succinimide crystals will precipitate. Filter the mixture through a sintered glass funnel to remove the bulk of the succinimide.

  • Workup: Concentrate the filtrate under reduced pressure. Redissolve the residue in 100 mL of ethyl acetate and wash sequentially with water (2 × 50 mL) and brine (50 mL).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and evaporate to afford the purified product.
    

Reaction Workflows and Mechanistic Pathways

G SM 2-Ethyl-6-methylphenol (Starting Material) ReagentA Br2 in Glacial AcOH (10-15 °C) SM->ReagentA Protocol A ReagentB NBS in MeCN (20-25 °C) SM->ReagentB Protocol B IntA Wheland Intermediate (Sigma Complex) ReagentA->IntA Electrophilic Attack Product 4-Bromo-2-ethyl-6-methylphenol (Target Product) IntA->Product Deprotonation (-HBr) IntB Br+ Transfer Complex ReagentB->IntB Halogenation IntB->Product Deprotonation (-Succinimide)

Reaction workflows for the regioselective bromination of 2-ethyl-6-methylphenol.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, verify the product against the following expected analytical parameters:

  • Appearance: Pale yellow viscous oil or low-melting solid.

  • 1H NMR (400 MHz, CDCl3):

    
     7.15 (d, J = 2.4 Hz, 1H, Ar-H), 7.08 (d, J = 2.4 Hz, 1H, Ar-H), 4.65 (s, 1H, -OH), 2.60 (q, J = 7.5 Hz, 2H, -CH2-), 2.22 (s, 3H, -CH3), 1.20 (t, J = 7.5 Hz, 3H, -CH3).
    
    • Note: The presence of two meta-coupled aromatic protons (J ~ 2.4 Hz) confirms the para-substitution.

  • ESI-MS (m/z): Calculated for

    
    
    
    
    
    : 213.0 / 215.0 (1:1 isotopic pattern characteristic of a single bromine atom).

References

1.[1] New pyrazole derivatives - European Patent Office - EP 2390252 A1 Source: googleapis.com URL: 2.[2] 4-Bromo-2,6-dimethylphenol CAS#: 2374-05-2: Usage And Synthesis Source: ppcswitch.com URL: 3.[3] Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library Source: mdpi.com URL:

Sources

Application

Application Note: High-Performance Liquid Crystal Synthesis Using 4-Bromo-2-ethyl-6-methylphenol

Abstract & Core Value Proposition In the engineering of thermotropic liquid crystals (LCs), managing the trade-off between molecular breadth and phase stability is critical. 4-Bromo-2-ethyl-6-methylphenol (CAS 7564-39-8)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Value Proposition

In the engineering of thermotropic liquid crystals (LCs), managing the trade-off between molecular breadth and phase stability is critical. 4-Bromo-2-ethyl-6-methylphenol (CAS 7564-39-8) serves as a specialized building block for constructing "laterally substituted" mesogens.

Unlike standard non-substituted or symmetrically substituted intermediates (e.g., 3,5-dimethyl analogues), the asymmetric steric bulk of the ethyl and methyl groups at the 2- and 6-positions provides a unique thermodynamic advantage. This asymmetry effectively disrupts efficient molecular packing in the solid state, significantly lowering the melting point (


) while preserving the nematic phase required for display applications and tunable optical devices.

This guide details the synthesis, handling, and application of this intermediate in creating a model biphenyl-ester liquid crystal.

Chemical Profile

PropertySpecification
Chemical Name 4-Bromo-2-ethyl-6-methylphenol
CAS Number 7564-39-8
Molecular Formula

Molecular Weight 215.09 g/mol
Appearance Off-white to pale yellow crystalline solid
Purity Requirement >98% (GC) for LC synthesis
Solubility Soluble in

, THF, Toluene; Insoluble in water
Key Reactivity Aryl bromide (Suzuki/Sonogashira coupling), Phenolic -OH (Esterification/Etherification)

Scientific Rationale: The "Lateral Kink" Effect

Mechanism of Action in Mesophase Stabilization

The primary challenge in LC design is suppressing the crystalline state without destabilizing the liquid crystalline (mesomorphic) phase.

  • Melting Point Depression: The 2-ethyl-6-methyl substitution pattern creates a "bulge" in the rigid rod-like core. This steric hindrance prevents the molecules from packing into a tight crystal lattice, thereby reducing the enthalpy of fusion (

    
    ).
    
  • Smectic Suppression: Smectic phases rely on layered packing. The lateral ethyl group projects out of the molecular plane, disrupting the layer formation. This promotes the Nematic phase, which is the preferred state for fast-switching electro-optical devices.

  • Viscosity Control: While lateral substituents generally increase viscosity, the asymmetry of the ethyl/methyl combination often results in lower viscosity compared to longer symmetric chains (e.g., di-ethyl or di-propyl) due to reduced rotational correlation times.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Target: 4-Bromo-2-ethyl-6-methylphenol Starting Material: 2-Ethyl-6-methylphenol (CAS 1687-64-5)

Expert Insight: Direct bromination of phenols is highly activating. The 2- and 6-positions are blocked by alkyl groups, forcing the bromine to the 4-position (para). Low temperature is crucial to prevent oxidation of the alkyl chains or poly-bromination side products.

Reagents:

  • 2-Ethyl-6-methylphenol (10.0 g, 73.4 mmol)

  • Bromine (

    
    ) (11.7 g, 73.4 mmol)
    
  • Acetic Acid (Glacial, 100 mL)

  • Dichloromethane (DCM) (Extraction)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-ethyl-6-methylphenol in 80 mL of glacial acetic acid in a 250 mL 3-neck round-bottom flask equipped with a dropping funnel and a thermometer.

  • Cooling: Cool the solution to 0–5 °C using an ice-water bath. Stir magnetically.

  • Bromination: Dilute bromine in 20 mL of acetic acid. Add this solution dropwise over 60 minutes. Crucial: Maintain internal temperature below 10 °C to ensure regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2) until the starting material is consumed.

  • Quenching: Pour the reaction mixture into 500 mL of ice-cold water. A solid precipitate or oil will form.

  • Workup: Extract with DCM (

    
     mL). Wash the combined organic layers with saturated 
    
    
    
    (to remove acid) and then brine. Dry over anhydrous
    
    
    .
  • Purification: Evaporate the solvent. Recrystallize the crude solid from n-hexane/ethanol (9:1) to yield white needles.

    • Expected Yield: 85–92%

Protocol B: Synthesis of Model Liquid Crystal (Suzuki Coupling Route)

Target Mesogen: 4'-Octyloxy-3-ethyl-5-methyl-[1,1'-biphenyl]-4-yl 4-pentylbenzoate Concept: This protocol demonstrates extending the core via Suzuki coupling followed by esterification to attach a tail.

Workflow Diagram:

SynthesisWorkflow Start Start: 4-Bromo-2-ethyl-6-methylphenol Step1 Step 1: Protection (Benzyl Bromide, K2CO3) Start->Step1 Inter1 Intermediate 1: Benzyl Ether Protected Bromide Step1->Inter1 Step2 Step 2: Suzuki Coupling (4-Octyloxyphenylboronic acid, Pd(PPh3)4) Inter1->Step2 Inter2 Intermediate 2: Protected Biphenyl Core Step2->Inter2 Step3 Step 3: Deprotection (H2, Pd/C) Inter2->Step3 Inter3 Intermediate 3: 4'-Octyloxy-3-ethyl-5-methyl-[1,1'-biphenyl]-4-ol Step3->Inter3 Step4 Step 4: Esterification (4-Pentylbenzoyl chloride, Pyridine) Inter3->Step4 Final Final Product: Nematic Liquid Crystal Step4->Final

Caption: Synthesis pathway for a lateral-substituted biphenyl ester mesogen.

Detailed Methodology:

  • Protection (Optional but Recommended):

    • Protect the phenol as a benzyl ether to prevent catalyst poisoning and side reactions during coupling.

    • React 4-bromo-2-ethyl-6-methylphenol with benzyl bromide and

      
       in refluxing acetone for 4 hours.
      
  • Suzuki-Miyaura Coupling:

    • Reactants: Protected Aryl Bromide (1.0 eq), 4-Octyloxyphenylboronic acid (1.2 eq).

    • Catalyst:

      
       (3 mol%).
      
    • Base/Solvent:

      
       (2M aq) / Toluene / Ethanol (2:1:1 ratio).
      
    • Procedure: Degas solvents thoroughly with Nitrogen. Reflux at 90 °C for 12 hours under inert atmosphere.

    • Why: This step builds the rigid biphenyl core. The lateral groups are now on the inner ring.

  • Deprotection:

    • Hydrogenolysis using

      
       (balloon) and 10% Pd/C in THF/Ethanol at RT. This restores the phenolic -OH for the final linkage.
      
  • Esterification (The Linkage Step):

    • Reactants: Biphenyl Phenol (Inter 3) + 4-Pentylbenzoyl chloride.

    • Conditions: DCM, Pyridine (as base/catalyst), 0 °C to RT, 4 hours.

    • Purification: Column chromatography (Silica gel, Hexane/DCM).

Data Presentation: Impact on Phase Transitions

The following table illustrates the theoretical impact of using the 2-ethyl-6-methyl intermediate compared to standard analogues in a biphenyl benzoate system.

Core StructureLateral SubstituentsMelting Point (

)
Phase Sequence
Standard None (H, H)145 °CCr

SmA

N

Iso
Symmetric Methyl, Methyl98 °CCr

N

Iso
Asymmetric (Target) Ethyl, Methyl 65 °C Cr

N

Iso

Note: Data represents typical trends for this class of mesogens. The asymmetric "Ethyl/Methyl" substitution drastically lowers


 (favorable) and eliminates the Smectic (SmA) phase, yielding a pure Nematic (N) material.

Safety & Handling

  • Bromine: Highly corrosive and toxic. Handle only in a fume hood. Use sodium thiosulfate solution to neutralize spills.

  • Phenols: Corrosive and toxic by absorption. Wear nitrile gloves and eye protection.

  • Catalysts: Palladium catalysts can be pyrophoric when dry. Filter through Celite under moist conditions.

References

  • Synthesis of 4-Bromo-2-ethyl-6-methylphenol

    • Source: BLD Pharm Product Catalog (CAS 7564-39-8).[1][2][3]

    • Link:[1][2]

  • Suzuki Coupling Protocols

    • Source: Organic Chemistry Portal - Suzuki Coupling.
    • Link:

  • Lateral Substitution Effects in Liquid Crystals

    • Source: "Influence of side-methyl substitution position on the phase state...
    • Link:

  • General Phenol Bromination Methodology

    • Source: Organic Syntheses, Coll.[4][5] Vol. 1, p.128 (1941).

    • Link:

Sources

Method

Synthesis of antioxidant derivatives from 4-Bromo-2-ethyl-6-methylphenol

Application Note: Strategic Synthesis of Antioxidant Derivatives from 4-Bromo-2-ethyl-6-methylphenol Abstract & Introduction This guide details the synthetic functionalization of 4-Bromo-2-ethyl-6-methylphenol (CAS: Anal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Antioxidant Derivatives from 4-Bromo-2-ethyl-6-methylphenol

Abstract & Introduction

This guide details the synthetic functionalization of 4-Bromo-2-ethyl-6-methylphenol (CAS: Analogous to 2362-12-1) to create high-potency antioxidant derivatives.

Sterically hindered phenols are the cornerstone of radical-scavenging therapeutics and polymer stabilizers. The specific substitution pattern of the starting material—an ethyl group at C2 and a methyl group at C6—offers a distinct pharmacological advantage over the commoditized 2,6-di-tert-butylphenol (BHT) class. The reduced steric bulk of the ethyl/methyl combination allows for better substrate binding in enzymatic pockets while maintaining sufficient steric protection of the hydroxyl group to stabilize the phenoxyl radical intermediate formed during Hydrogen Atom Transfer (HAT).

This protocol focuses on transforming the C4-bromine "handle" into extended conjugated systems via Suzuki-Miyaura Cross-Coupling , yielding biaryl antioxidants with enhanced resonance stabilization.

Strategic Synthetic Pathways

The 4-bromo position is the primary vector for increasing antioxidant capacity. We utilize two dominant strategies:

  • Pathway A (Biaryl Expansion): Palladium-catalyzed coupling with aryl boronic acids. This extends the

    
    -system, allowing the unpaired electron of the phenoxyl radical to delocalize over two rings, significantly lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond.
    
  • Pathway B (Schiff Base/Hydrazone Formation): Lithiation followed by formylation to generate the benzaldehyde derivative, a precursor for Schiff base antioxidants (known for metal-chelating properties).

Visualizing the Synthetic Logic

SyntheticStrategy Start 4-Bromo-2-ethyl-6-methylphenol (Starting Scaffold) Protection Protection Step (MOM-Cl / Base) Start->Protection Step 1 ProtectedInt MOM-Protected Intermediate Protection->ProtectedInt Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) ProtectedInt->Suzuki Pathway A Lithiation Li-Halogen Exchange (n-BuLi, DMF) ProtectedInt->Lithiation Pathway B Biaryl Target A: Biaryl Derivative (Extended Conjugation) Suzuki->Biaryl Deprotection Aldehyde Intermediate: Benzaldehyde Lithiation->Aldehyde Schiff Target B: Schiff Base/Hydrazone (Metal Chelation + HAT) Aldehyde->Schiff + Amine/Hydrazine

Caption: Divergent synthetic pathways from the bromophenol scaffold. Pathway A (Suzuki) is prioritized for lipophilic radical scavengers.

Detailed Protocols

Protocol A: Synthesis of Biaryl Antioxidants via Suzuki-Miyaura Coupling

Rationale: Direct coupling of free phenols is possible but often results in catalyst poisoning or low yields due to phenoxide formation. This protocol uses a Methoxymethyl (MOM) protection strategy to ensure robustness.

Target Molecule: 4'-Methoxy-3-ethyl-5-methyl-[1,1'-biphenyl]-4-ol

Reagents:

  • 4-Bromo-2-ethyl-6-methylphenol (1.0 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 eq) [Caution: Carcinogen]

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • K₂CO₃ (3.0 eq)[1]

  • Solvents: DCM, 1,4-Dioxane, Water.

Step 1: Phenol Protection (MOM Ether)

  • Dissolve 4-Bromo-2-ethyl-6-methylphenol (10 mmol) in dry DCM (40 mL) at 0°C.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.

  • Slowly add MOM-Cl (1.2 eq) via syringe. Note: Maintain temperature < 5°C to prevent exotherm.

  • Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2] The starting material spot (Rf ~0.4) should disappear.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: >90% (Clear oil).

Step 2: Cross-Coupling

  • In a Schlenk flask, combine the MOM-protected intermediate (5 mmol), 4-methoxyphenylboronic acid (7.5 mmol), and K₂CO₃ (15 mmol).

  • Add solvent mixture: 1,4-Dioxane/Water (4:1 v/v, 25 mL) .

  • Degassing (Critical): Sparge with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of Palladium.

  • Add Pd(dppf)Cl₂ (0.15 mmol).

  • Heat to 90°C for 12 hours under inert atmosphere.

  • Workup: Cool to RT. Filter through a Celite pad.[2] Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

Step 3: Deprotection

  • Dissolve the coupled product in Methanol (20 mL).

  • Add conc. HCl (1 mL) or TMSBr (2 eq) at 0°C.

  • Stir at RT for 2 hours.

  • Neutralize with NaHCO₃, extract with EtOAc, and recrystallize from Ethanol/Hexane.

Protocol B: Functional Assessment (DPPH Assay)

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the industry standard for verifying HAT mechanism efficiency.

Reagents:

  • DPPH Stock Solution: 0.1 mM in Methanol (Freshly prepared, protect from light).

  • Test Compound: 1 mg/mL stock in Methanol.

  • Standard: Ascorbic Acid or BHT.

Procedure:

  • Preparation: Prepare serial dilutions of the synthesized derivative (10, 20, 40, 60, 80, 100 µg/mL).

  • Reaction: In a 96-well plate, mix 100 µL of DPPH solution with 100 µL of sample solution .

  • Incubation: Incubate in the dark at RT for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    

Experimental Workflow Visualization

Workflow cluster_0 Suzuki Coupling Phase cluster_1 Post-Reaction Processing Mix Reactant Assembly (Substrate + Boronic Acid + Base) Degas Degassing (N2 Sparging) CRITICAL: 15 mins Mix->Degas Cat Catalyst Addition (Pd(dppf)Cl2) Degas->Cat Reflux Reflux at 90°C (12 Hours) Cat->Reflux Filter Celite Filtration (Remove Pd black) Reflux->Filter Extract Extraction (EtOAc/Brine) Filter->Extract Column Flash Chromatography Extract->Column Final Pure Biaryl Derivative (Ready for DPPH Assay) Column->Final

Caption: Step-by-step workflow for the Palladium-catalyzed synthesis of the antioxidant derivative.

Data Presentation & Expectations

Table 1: Expected Physicochemical & Activity Profile

ParameterStarting Material (Bromophenol)Target Biaryl DerivativeRationale
Molecular Weight ~215 g/mol ~242 g/mol Addition of phenyl ring.
LogP (Lipophilicity) 3.24.5Enhanced membrane retention.
DPPH IC50 > 50 µg/mL< 15 µg/mLExtended conjugation stabilizes radical.
1H NMR (Aromatic) 2 Doublets (meta-coupling)Multiplet (6.8 - 7.5 ppm)Diagnostic biaryl protons.
Appearance White/Off-white solidCrystalline solidHighly purified via recrystallization.

Expert Insights & Troubleshooting

  • The "Ortho Effect": The ethyl and methyl groups at the 2,6-positions create a "pocket." While this is excellent for antioxidant stability (preventing rapid dimerization of the radical), it slows down the Suzuki coupling. Recommendation: Use Pd(dppf)Cl₂ over Pd(PPh₃)₄. The bidentate ligand (dppf) increases the bite angle and stability of the active Pd species, preventing catalyst decomposition during the longer reaction times required for hindered substrates.

  • Boronic Acid Homocoupling: If you observe a byproduct spot on TLC that does not match the product, it is likely the biaryl homocoupling of the boronic acid. This occurs if oxygen is present.[3] Validation: Ensure the reaction turns black (active Pd) and stays dark; precipitation of "Palladium mirror" early on indicates catalyst death.

  • Alternative Protecting Groups: If MOM-Cl is unavailable due to safety regulations, Benzyl (Bn) protection is a viable alternative, though deprotection requires Hydrogenolysis (H₂/Pd-C), which must be carefully monitored to avoid reducing the newly formed biaryl bond (though unlikely under mild conditions).

References

  • Suzuki-Miyaura Coupling Methodology

    • Mechanism & Catalysts:[4][5][6] "Suzuki Coupling - Organic Chemistry Portal." Organic Chemistry Portal. [Link]

  • Antioxidant Assays (DPPH)

    • Standard Protocol: "DPPH Antioxidant Assay Kit Protocol."[7][8] Zen-Bio. [Link]

    • Interpretation: "DPPH Radical Scavenging Assay - MDPI." Processes Journal. [Link]

  • Bromophenol Reactivity

    • General Reactivity: "Introduction to 4-Bromo-2-methylphenol." Srini Chem. [Link]

    • Derivatives Synthesis: "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols."[9][10] PubMed. [Link]

Sources

Application

Application Note: Strategic Grignard Reagent Formation from 4-Bromo-2-ethyl-6-methylphenol

Executive Summary & Strategic Analysis The synthesis of Grignard reagents from 4-Bromo-2-ethyl-6-methylphenol presents a dual challenge: the presence of an acidic phenolic proton ( ) and significant steric hindrance at t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of Grignard reagents from 4-Bromo-2-ethyl-6-methylphenol presents a dual challenge: the presence of an acidic phenolic proton (


) and significant steric hindrance at the ortho positions (2-ethyl, 6-methyl).

Direct reaction of the unprotected phenol with magnesium metal or alkylmagnesiums is chemically non-viable for generating the carbon-magnesium species directly. The acidic proton will instantly quench any formed organometallic species, resulting in the magnesium phenoxide salt rather than the desired C-Mg bond. Furthermore, the electron-rich nature of the alkyl-substituted ring deactivates the Carbon-Bromine bond towards direct oxidative insertion of Magnesium metal.

Recommended Strategy: To ensure high fidelity and yield, this protocol utilizes a Protection-Activation strategy.

  • Protection: Masking the phenol as a tert-Butyldimethylsilyl (TBS) ether. This group is robust enough to withstand Grignard formation but labile enough for mild deprotection (fluoride sources) compatible with complex drug scaffolds.

  • Activation: Utilizing Magnesium-Halogen Exchange (Turbo Grignard) rather than direct Mg insertion. This method operates at lower temperatures (

    
     to RT), suppressing side reactions (e.g., Wurtz coupling) common with electron-rich aryl halides.
    

Chemical Pathway Visualization

The following flowchart outlines the logic and workflow for the synthesis.

GrignardStrategy Substrate 4-Bromo-2-ethyl- 6-methylphenol Decision Protection Strategy Substrate->Decision TBS_Prot Step 1: TBS Protection (TBSOTf, 2,6-Lutidine) Decision->TBS_Prot Recommended (High Yield) Direct_Mg Direct Mg Insertion (Unprotected) Decision->Direct_Mg Not Viable Protected_Int Intermediate: 4-Bromo-2-ethyl- 6-methylphenoxy(tert-butyl)dimethylsilane TBS_Prot->Protected_Int Exchange Step 2: Mg-Halogen Exchange (iPrMgCl·LiCl, THF, 0°C) Protected_Int->Exchange Grignard Active Reagent: (3-ethyl-4-((TBS)oxy)-5-methylphenyl) magnesium chloride Exchange->Grignard Fail_State FAILURE: Magnesium Phenoxide (Proton Quench) Direct_Mg->Fail_State

Figure 1: Strategic workflow for generating the Grignard reagent. The protection route (top) ensures the survival of the C-Mg species.

Detailed Experimental Protocols

Phase 1: Phenol Protection (Sterically Optimized)

Objective: Mask the acidic proton with a TBS group. Challenge: The 2-ethyl and 6-methyl groups create a "steric wall" around the oxygen. Standard TBSCl + Imidazole conditions may be sluggish (reaction times >24h). Solution: Use TBSOTf (tert-Butyldimethylsilyl triflate) , a hyper-active silylating agent, combined with 2,6-lutidine as a non-nucleophilic base.

Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]Density (g/mL)Role
Substrate ~215.11.0SolidStarting Material
TBSOTf 264.341.21.15Silylating Agent
2,6-Lutidine 107.151.50.92Base
DCM 84.93Solvent-Anhydrous Solvent
Protocol Steps:
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under

    
     flow.
    
  • Dissolution: Charge the flask with 4-Bromo-2-ethyl-6-methylphenol (10.0 mmol) and anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition: Add 2,6-Lutidine (15.0 mmol) via syringe. Cool the mixture to

    
     in an ice bath.
    
  • Silylation: Dropwise add TBSOTf (12.0 mmol) over 10 minutes. The reaction is exothermic; maintain temperature

    
    .
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The starting phenol spot (

    
    ) should disappear, replaced by the less polar silyl ether (
    
    
    
    ).
  • Workup: Quench with saturated

    
     (30 mL). Extract with DCM (
    
    
    
    ). Wash combined organics with
    
    
    (to remove lutidine), water, and brine.
  • Purification: Dry over

    
    , filter, and concentrate. If necessary, pass through a short silica plug (eluting with Hexanes) to remove silyl byproducts.
    
    • Expected Yield: >95% (Colorless oil or low-melting solid).

Phase 2: Grignard Formation via Exchange (Turbo Grignard)

Objective: Generate the active Grignard species. Method: Magnesium-Halogen Exchange using Isopropylmagnesium Chloride - Lithium Chloride complex (iPrMgCl[3][4][5]·LiCl) .[4][5] Why this method?

  • Speed: Exchange is instantaneous at

    
     for aryl bromides.
    
  • Safety: Avoids the induction period and thermal runaway risks of Mg metal insertion.

  • Solubility: The LiCl adduct breaks up polymeric Grignard aggregates, increasing solubility of the hindered species.

Reagents Table
ReagentConc.Equiv.[1]Role
Protected Aryl Bromide Pure1.0Substrate
iPrMgCl[6][3]·LiCl 1.3 M in THF1.1Exchange Reagent
THF AnhydrousSolventReaction Medium
Protocol Steps:
  • Inert Atmosphere: Use a Schlenk flask or 3-neck RBF. Flame-dry under vacuum and backfill with Argon (preferred over Nitrogen for Grignards).

  • Substrate Prep: Dissolve the TBS-protected phenol (from Phase 1) in anhydrous THF (

    
     concentration).
    
  • Exchange: Cool the solution to

    
     . Add iPrMgCl[6][3]·LiCl  solution dropwise over 5 minutes.
    
  • Incubation: Stir at

    
     for 30–60 minutes.
    
    • Note: Do not warm to RT immediately; the exchange equilibrium is driven by the stability of the aryl Grignard vs. the isopropyl Grignard. The aryl species is thermodynamically favored.

  • Verification: The solution should turn slightly yellow/brown.

Quality Control: Titration Protocol

Before using the reagent in a precious coupling reaction, the concentration of the active Grignard must be determined. Simple hydrolysis is insufficient as it does not distinguish between active Grignard and basic impurities (like alkoxides).

Method: Knochel's Titration (Iodine/LiCl method).

  • Titrand: Weigh iodine (

    
    , ~254 mg, 1.0 mmol) into a dry vial. Dissolve in 2-3 mL of a 0.5 M LiCl solution in anhydrous THF.
    
  • Titration: Add the Grignard solution dropwise via a tared syringe to the iodine solution at

    
    .
    
  • Endpoint: The dark brown color of iodine disappears instantly upon reaction. The endpoint is reached when the solution becomes colorless (or persists as light yellow).

  • Calculation:

    
    
    

Application & Deprotection Notes

Coupling

The resulting Grignard reagent is sterically hindered.

  • Electrophiles: It will react readily with aldehydes, unhindered ketones, and acid chlorides. Reaction with hindered ketones (e.g., di-tert-butyl ketone) may be sluggish.

  • Catalysis: For Kumada or Negishi couplings, transmetallation to Zinc (

    
    ) may be required due to the steric bulk.
    
Deprotection (Post-Coupling)

After the Grignard has reacted and the product is isolated:

  • Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF (1.0 M).

  • Conditions: Stir at RT for 1 hour. The fluoride ion has a high affinity for Silicon, cleaving the Si-O bond and regenerating the phenol.

  • Workup: Aqueous wash to remove silicon fluorides.

Safety & Hazards (E-E-A-T)

  • Pyrophoric Nature: While iPrMgCl is less pyrophoric than t-BuLi, it is still air-sensitive and flammable. Handle only under inert atmosphere.

  • TBSOTf: Highly corrosive and moisture sensitive. Causes severe burns. Use in a fume hood.

  • MOM-Cl Alternative: If users consider Methoxymethyl (MOM) protection, be advised that MOM-Cl is a known human carcinogen (OSHA regulated). The TBS route described above is safer and equally effective.

References

  • Magnesium-Halogen Exchange (Turbo Grignard)

    • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[4][5] Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Silylation of Hindered Phenols

    • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.

  • Grignard Titration Method

    • Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890–891.

Sources

Method

Catalytic cross-coupling methodologies involving hindered bromophenols

Topic: Catalytic Cross-Coupling Methodologies Involving Hindered Bromophenols Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Overcoming Steric...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic Cross-Coupling Methodologies Involving Hindered Bromophenols Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Overcoming Steric Bulk and Acidic Protons in High-Value Substrates

Executive Summary & Strategic Overview

Hindered bromophenols (e.g., 2,6-disubstituted-4-bromophenols) represent a "perfect storm" of synthetic challenges: the steric hindrance of ortho-substituents impedes oxidative addition, while the acidic phenolic proton (pKa ~10) can poison sensitive catalytic intermediates or consume organometallic nucleophiles.

Traditional approaches often require a protection-deprotection sequence (e.g., methylation or silylation), adding two synthetic steps and reducing overall yield. This guide details direct, protection-free methodologies that leverage specific ligand architectures and biphasic solvent systems to couple these challenging substrates efficiently.

Strategic Decision Matrix

Before selecting a protocol, assess your substrate's constraints using the decision tree below.

DecisionMatrix Start Start: Hindered Bromophenol Substrate CouplingType Target Coupling Partner? Start->CouplingType Boronic Aryl/Heteroaryl Boronic Acid (Suzuki-Miyaura) CouplingType->Boronic Amine Amine/Aniline (Buchwald-Hartwig) CouplingType->Amine AlkylZinc Alkyl Zinc Reagent (Negishi) CouplingType->AlkylZinc DirectSuzuki Protocol A: Direct Biphasic Suzuki (SPhos/K3PO4) Boronic->DirectSuzuki Buchwald Protocol B: LiHMDS-Mediated Amination (BrettPhos/RuPhos) Amine->Buchwald Negishi Protocol C: Syringe-Pump Negishi (SPhos/Pd(OAc)2) AlkylZinc->Negishi Note Note: If substrate is base-sensitive, consider Protocol C. DirectSuzuki->Note

Figure 1: Strategic selection of cross-coupling protocols based on the desired nucleophile.

Methodology A: Direct Suzuki-Miyaura Coupling

Best For: Biaryl synthesis involving 2,6-disubstituted bromophenols.

The Challenge

In hindered phenols, the ortho-substituents block the palladium center from approaching the C-Br bond. Furthermore, standard bases (Na2CO3) often fail to generate the active boronate species fast enough to compete with protodeboronation in the presence of the acidic phenol.

The Solution: The "SPhos-Biphasic" System

We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . Its electron-rich nature facilitates oxidative addition into the hindered C-Br bond, while its biaryl backbone provides a "roof" that protects the Pd center. The use of K3PO4 in a Toluene/Water mixture creates a buffered environment where the phenol remains largely protonated (or exists as a potassium phenoxide aggregate), preventing catalyst poisoning while allowing transmetalation.

Experimental Protocol

Reagents:

  • Substrate: 2,6-Di-tert-butyl-4-bromophenol (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: SPhos (4 mol%) (Pre-complexed or added separately)[1]

  • Base: K₃PO₄ (Tribasic potassium phosphate) (3.0 equiv)

  • Solvent: Toluene : Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Catalyst Pre-activation (Optional but Recommended): In a glovebox or under Ar, mix Pd(OAc)₂ and SPhos in Toluene (1 mL/mmol) and stir for 5 mins at RT until the solution turns yellow/orange. This ensures formation of the active L-Pd(0) species.[2]

  • Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the bromophenol (1.0 mmol, 285 mg), arylboronic acid (1.5 mmol), and solid K₃PO₄ (3.0 mmol, 636 mg).

  • Solvent Addition: Add the pre-mixed catalyst solution (from step 1) and degassed water (0.25 mL/mmol). The final solvent ratio should be Toluene:Water 4:1.[1]

  • Execution: Seal the vial with a Teflon-lined cap. Heat vigorously at 100 °C for 4–16 hours. Note: Vigorous stirring (≥800 rpm) is critical for biphasic systems.

  • Work-up: Cool to RT. Acidify slightly with 1M HCl (to pH ~4) if the product phenol needs to be protonated for extraction. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Data: Ligand Performance on Hindered Substrates Yields based on coupling 2,6-dimethyl-4-bromophenol with phenylboronic acid.

LigandYield (%)Observation
SPhos 96% Complete conversion; minimal protodeboronation.
XPhos88%Good, but slightly slower oxidative addition.
PPh₃<10%Failed; unable to overcome steric bulk.
dppf15%Poor stability at required temperature.

Methodology B: Buchwald-Hartwig Amination

Best For: Synthesizing hindered aminophenols (aniline derivatives).

The Challenge

Phenols can act as competing nucleophiles in C-N coupling, leading to C-O coupling (etherification) or catalyst deactivation via phenoxide binding.

The Solution: Strong Base & Bulky Ligands

Using LiHMDS (Lithium bis(trimethylsilyl)amide) as a base serves two purposes: it deprotonates the phenol to form a lithium phenoxide (which is less nucleophilic toward Pd than the amine) and promotes the formation of the active catalytic species. BrettPhos or RuPhos are required to facilitate the reductive elimination of the bulky amine.

Experimental Protocol

Reagents:

  • Substrate: Hindered Bromophenol (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Pre-catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

  • Base: LiHMDS (2.2 equiv) (1.0 M in THF)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • Drying: Flame-dry a Schlenk tube and cool under Argon.

  • Loading: Add the bromophenol (1.0 mmol), amine (1.2 mmol), and Pd Pre-catalyst (0.02 mmol).

  • Base Addition: Add anhydrous Dioxane (5 mL), followed by dropwise addition of LiHMDS solution (2.2 mL, 2.2 mmol). Note: The first equivalent neutralizes the phenol; the second acts as the base for the coupling.

  • Heating: Seal and heat to 80–100 °C for 12 hours.

  • Quench: Cool to RT. Quench with saturated NH₄Cl solution.

  • Purification: Extract with DCM. The product will often be an aminophenol; ensure the pH of the aqueous layer is neutral/slightly basic during extraction to avoid losing the product to the water phase.

Methodology C: Negishi Coupling (Unprotected)

Best For: Alkyl-Aryl coupling where boronic acids are unstable or unavailable.

The Challenge

Organozinc reagents (


) are moisture sensitive and react with acidic protons. Conventional wisdom suggests they cannot be used with unprotected phenols.
The Solution: Kinetic Selectivity

Research demonstrates that with a highly active catalyst (Pd-SPhos ), the rate of Transmetalation (


) and Reductive Elimination (

) is significantly faster than the rate of protonation of the organozinc by the hindered phenol (

).

NegishiKinetics cluster_0 Kinetic Competition Zn R-Zn-X (Organozinc) Pd L-Pd(II)-Ar-Br Zn->Pd Transmetalation (Fast: k_TM) Phenol Ar-OH (Acidic Proton) Zn->Phenol Protonation (Slow: k_H+) Product Product Pd->Product C-C Bond Waste Waste Phenol->Waste R-H (Waste)

Figure 2: Kinetic competition in Negishi coupling of unprotected phenols. The catalyst must be fast enough to outcompete protonation.

Experimental Protocol

Reagents:

  • Substrate: Hindered Bromophenol (1.0 equiv)

  • Nucleophile: Alkylzinc halide (e.g.,

    
    -BuZnBr) (2.0 equiv, 0.5 M in THF)
    
  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Catalyst Prep: In the reaction vessel, mix the bromophenol, Pd(OAc)₂, and SPhos in THF under Argon.

  • Slow Addition (CRITICAL): The organozinc reagent must be added slowly to keep its concentration low relative to the catalyst, favoring the catalytic cycle over protonation. Use a syringe pump to add the organozinc solution over 60 minutes at Room Temperature.

  • Stirring: Allow to stir for an additional 2 hours after addition is complete.

  • Work-up: Quench with 1M HCl. Extract with ether.

Troubleshooting Guide

ProblemPotential CauseRemediation
Low Conversion Catalyst poisoning by phenoxide.Switch to Protocol A (Biphasic). The water partitions the phenoxide away from the organic-soluble catalyst.
Protodeboronation Boronic acid instability.[3]Use MIDA boronates or Potassium Trifluoroborates (BF3K) instead of boronic acids.
Homocoupling (Ar-Ar) Oxidation of boronic acid.Ensure rigorous degassing of solvents (sparge with Ar for 15 mins).
Starting Material Recovery Steric bulk preventing oxidative addition.Increase temperature to 110 °C; switch solvent to n-Butanol or Xylene . Ensure SPhos is fresh (white solid, not oxidized).

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4] Accounts of Chemical Research.[3] Link

  • SPhos Ligand Efficacy

    • Barder, T. E., Walker, S. D., Martin, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Negishi Coupling of Unprotected Phenols

    • Manolikakes, G., & Knochel, P. (2008). Negishi Cross-Couplings of Unprotected Phenols, Anilines, and Alcohols.[5] Organic Letters.[5][6] Link

  • Buchwald-Hartwig Amination of Phenols

    • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. (Contextual reference for phenol tolerance). Journal of Organic Chemistry. Link

  • One-Pot Activation Strategies (SuFEx)

    • Sharif, E. U., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride.[7][8] Molecules.[1][2][3][5][6][9][10][11][12][13] Link

Sources

Application

Functionalization of the hydroxyl group in 4-Bromo-2-ethyl-6-methylphenol

Application Note: Strategic Functionalization of the Hydroxyl Group in 4-Bromo-2-ethyl-6-methylphenol (CAS 7564-39-8) [1] Introduction & Strategic Context 4-Bromo-2-ethyl-6-methylphenol (CAS: 7564-39-8 ) is a high-value...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the Hydroxyl Group in 4-Bromo-2-ethyl-6-methylphenol (CAS 7564-39-8) [1]

Introduction & Strategic Context

4-Bromo-2-ethyl-6-methylphenol (CAS: 7564-39-8 ) is a high-value trisubstituted aromatic scaffold used in the synthesis of agrochemicals, liquid crystals, and pharmaceutical intermediates.[1][2] Its structure features three distinct functionalities:

  • Phenolic Hydroxyl (-OH): The primary nucleophile, subject to steric crowding.

  • Ortho-Alkyl Groups (Ethyl, Methyl): These provide significant steric hindrance, creating a "protective pocket" around the hydroxyl group. This enhances the stability of resulting ethers/esters against hydrolysis but impedes initial functionalization.

  • Para-Bromine (-Br): An orthogonal handle for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), unaffected by standard hydroxyl manipulations.

The Challenge: The Ortho-Effect Unlike simple phenols, the 2,6-disubstitution pattern in CAS 7564-39-8 creates a kinetic barrier. Standard Williamson ether synthesis conditions (e.g., K₂CO₃/Acetone) often result in incomplete conversion or require excessive heating, which can lead to degradation. Successful functionalization requires nucleophilic enhancement (using stronger bases or polar aprotic solvents) or catalytic activation (DMAP for acylation).

Critical Decision Framework

The following flowchart outlines the logic for selecting the optimal functionalization pathway based on the desired downstream application.

FunctionalizationStrategy Start Start: 4-Bromo-2-ethyl-6-methylphenol Target Desired Outcome? Start->Target Ether Stable Ether Linkage (Protection/Lipophilicity) Target->Ether Permanent Ester Ester Linkage (Prodrug/Acyl Transfer) Target->Ester Labile LeavingGroup C-O Bond Activation (Cross-Coupling) Target->LeavingGroup Transient Alkylation Protocol A: Nucleophilic Substitution (NaH/DMF or Cs2CO3) Ether->Alkylation Acylation Protocol B: Steglich Esterification (DCC/DMAP) Ester->Acylation Triflation Protocol C: Sulfonylation (Tf2O/Pyridine) LeavingGroup->Triflation

Figure 1: Decision tree for functionalizing sterically hindered phenols.

Detailed Protocols

Protocol A: O-Alkylation (Ether Synthesis)

Best for: Creating stable protecting groups (Benzyl, Methyl) or lipophilic tails.

Scientific Rationale: Due to the steric bulk of the ethyl and methyl groups, the phenoxide anion is less accessible. Weak bases (K₂CO₃) in protic or non-polar solvents often fail. We utilize Cesium Carbonate (Cs₂CO₃) due to the "Cesium Effect"—the large cation radius disrupts tight ion pairing, making the phenoxide more nucleophilic. Alternatively, Sodium Hydride (NaH) provides irreversible deprotonation.

Materials:

  • Substrate: 4-Bromo-2-ethyl-6-methylphenol (1.0 equiv)[3]

  • Electrophile: Benzyl bromide or Alkyl iodide (1.2 equiv)

  • Base: Cs₂CO₃ (1.5 equiv) OR NaH (60% dispersion, 1.2 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology (Cs₂CO₃ Method):

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve 4-Bromo-2-ethyl-6-methylphenol (1.0 g, 4.65 mmol) in anhydrous DMF (23 mL).

  • Deprotonation: Add Cs₂CO₃ (2.27 g, 6.97 mmol) in one portion. Stir at room temperature for 30 minutes. Note: The solution typically turns yellow/orange as the phenoxide forms.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 5.58 mmol) dropwise via syringe.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.4) should disappear, replaced by the less polar ether (Rf ~0.8).

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel (100% Hexane → 5% EtOAc/Hexane).

Optimization Table:

Variable Standard Condition Hindered Optimization Why?
Base K₂CO₃ Cs₂CO₃ or NaH Cs+ creates "naked" anions; NaH ensures 100% deprotonation.
Solvent Acetone DMF or NMP High dielectric constant dissociates ion pairs.

| Temp | Reflux (56°C) | 60-80°C | Kinetic energy required to overcome steric barrier. |

Protocol B: O-Acylation (Ester Synthesis)

Best for: Prodrug synthesis or modifying electronic properties.

Scientific Rationale: The 2,6-dialkyl substitution prevents the formation of the tetrahedral intermediate in standard acylation. DMAP (4-Dimethylaminopyridine) is non-negotiable here. It acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered phenol much faster than the acid chloride alone.

Materials:

  • Substrate: 4-Bromo-2-ethyl-6-methylphenol (1.0 equiv)[3]

  • Reagent: Acid Chloride (1.2 equiv) or Carboxylic Acid/DCC (1.2 equiv)

  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Base: Triethylamine (Et₃N) (1.5 equiv)

  • Solvent: Dichloromethane (DCM)[4]

Step-by-Step Methodology:

  • Setup: Dissolve the phenol (1.0 equiv) in anhydrous DCM (0.3 M) under Nitrogen.

  • Base Addition: Add Et₃N (1.5 equiv) and DMAP (0.1 equiv). Cool to 0°C.[4]

  • Acylation: Add the Acid Chloride (1.2 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Steric hindrance prevents this from being an "instant" reaction.

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Extract with DCM, wash with 1M HCl (to remove DMAP/Et₃N), then NaHCO₃ and brine.

Protocol C: Activation to Triflate (Cross-Coupling Precursor)

Best for: Converting the C-OH bond into a C-C bond via Nickel or Palladium catalysis.

Scientific Rationale: Converting the hydroxyl group to a triflate (-OTf) creates a pseudohalide. This allows the molecule to undergo bis-functionalization: the aryl triflate and the aryl bromide can be addressed selectively (Ar-OTf is typically more reactive to oxidative addition than Ar-Br under specific Pd(0) conditions, or vice-versa depending on ligand choice).

Materials:

  • Reagent: Triflic Anhydride (Tf₂O) (1.2 equiv)

  • Base: Pyridine (3.0 equiv)

  • Solvent: DCM (Anhydrous)

Step-by-Step Methodology:

  • Cooling: Dissolve phenol in DCM and Pyridine. Cool to -10°C (Ice/Salt bath). Control is critical to prevent decomposition.

  • Addition: Add Tf₂O dropwise over 20 minutes. The solution will fume; ensure good venting.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC.[4][5]

  • Workup: Quench with cold water. Wash immediately with dilute HCl (to remove pyridine), then water. Triflates can be hydrolytically unstable if left in basic aqueous media for too long.

Synthesis of Starting Material (Bonus)

If the specific substrate is unavailable, it can be synthesized from the more common 2-ethyl-6-methylphenol.

Reaction: 2-Ethyl-6-methylphenol + NBS → 4-Bromo-2-ethyl-6-methylphenol

Protocol: Dissolve 2-ethyl-6-methylphenol in Acetonitrile. Add N-Bromosuccinimide (NBS, 1.05 equiv) at 0°C. Stir for 1 hour. The para-selectivity is high (>95%) due to the blocking of both ortho positions.

References

  • General Synthesis of Hindered Phenol Ethers

    • BenchChem Application Note: "Protocols for O-Alkylation of 2-Bromo-4-tert-butyl-6-methylphenol." (Analogous chemistry). Link

  • DMAP Catalysis Mechanism

    • Sakakura, A., et al. "Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions." J. Am. Chem. Soc., 2007, 129, 14775. Link

  • Triflation of Hindered Phenols

    • "SuFEx-Enabled, Chemoselective Synthesis of Triflates." ChemRxiv, 2021. Link

  • Patent Reference for 4-Bromo-2-ethyl-6-methylphenol

    • Taiwan Patent TW344652B. "Heterocyclic compounds containing six-membered rings..." (Describes synthesis and alkylation with benzyl bromide). Link

  • Chemical Identity

    • National Institute of Standards and Technology (NIST) WebBook, "4-Bromo-2-methylphenol" (Analog Data). Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 4-Bromo-2-ethyl-6-methylphenol

Ticket ID: #SYN-BR-2E6M-001 Subject: Optimization of Reaction Yield and Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary: The Yield Challenge The synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-BR-2E6M-001 Subject: Optimization of Reaction Yield and Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The Yield Challenge

The synthesis of 4-Bromo-2-ethyl-6-methylphenol is a classic Electrophilic Aromatic Substitution (EAS). However, researchers often encounter yield losses due to three competing mechanisms:

  • Radical Side-Chain Bromination: Attack on the benzylic positions (ethyl or methyl groups) rather than the aromatic ring.

  • Oxidative Quinone Formation: Phenols are electron-rich and prone to oxidation by bromine, leading to dark tarry byproducts (quinones).

  • Polybromination: While the 2- and 6-positions are blocked, forcing conditions can lead to meta-bromination or ipso-substitution, though rare.

This guide provides a self-validating protocol designed to suppress these side reactions and maximize the regioselective formation of the para-brominated product.

The Gold Standard Protocol

Recommendation: Switch from elemental bromine (


) to N-Bromosuccinimide (NBS)  in Acetonitrile (MeCN)  for research-scale synthesis (<50g). This system offers superior regioselectivity and simplified workup compared to 

.
Reagents & Stoichiometry
ComponentRoleEq.Notes
2-Ethyl-6-methylphenol Substrate1.0Purify starting material if dark (distillation).
N-Bromosuccinimide (NBS) Bromine Source1.05Recrystallize from water if yellow/degraded.
Acetonitrile (MeCN) Solvent10-15 VolPolar solvent stabilizes the ionic transition state.
Ammonium Acetate Catalyst (Optional)0.1Proton shuttle; accelerates EAS rate.
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round bottom flask.

    • Equip with a magnetic stir bar, nitrogen inlet, and a thermometer.

    • Crucial: Wrap the flask in aluminum foil. Light promotes radical side-chain bromination.

  • Dissolution:

    • Add 2-Ethyl-6-methylphenol (1.0 eq) and Acetonitrile (anhydrous).

    • Cool the solution to 0°C using an ice/water bath.

  • Controlled Addition:

    • Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Why? Keeping the concentration of active brominating species low prevents oxidative coupling.

    • Maintain temperature between 0°C and 5°C .

  • Reaction Monitoring:

    • Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT).

    • Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting phenol (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup (The "Quench"):

    • Concentrate the acetonitrile under reduced pressure (rotary evaporator).

    • Redissolve residue in Dichloromethane (DCM) .

    • Wash with 10% Sodium Thiosulfate (

      
      )  or Sodium Bisulfite. This reduces unreacted bromine/NBS and prevents post-workup oxidation.
      
    • Wash with water, then brine.[1] Dry over

      
      .[1][2]
      
  • Purification:

    • Evaporate solvent.

    • Recrystallization: If solid, use Hexanes (or minimal Hexane/EtOAc). If oil, vacuum distillation is preferred to remove succinimide traces.

Troubleshooting & Optimization Logic
Visualizing the Competition: Ionic vs. Radical Pathways

The following diagram illustrates why your yield might be low. You want the Blue Path (Ionic). You must avoid the Red Path (Radical).

ReactionPathways cluster_Ionic Target Pathway (Ionic/Dark/Polar) cluster_Radical Loss Pathway (Radical/Light/Heat) Start 2-Ethyl-6-methylphenol Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + NBS/Br2 Polar Solvent Radical Benzylic Radical Start->Radical hv (Light) or Heat Product 4-Bromo-2-ethyl-6-methylphenol (High Yield) Intermediate->Product - H+ SideProduct Benzylic Bromide (Impurity) Radical->SideProduct + Br•

Figure 1: Mechanistic divergence in phenol bromination. Light and heat drive the reaction toward the benzylic radical pathway, reducing yield.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<60%) Side-chain brominationExclude Light: Wrap flask in foil. Lower Temp: Run at -10°C to 0°C. Switch solvent to MeCN (promotes ionic mechanism).
Dark/Black Tar Oxidation to QuinonesInert Atmosphere: Ensure strict

or Argon flow. Slow Addition: Do not dump NBS/Br2 all at once.
Product is an Oil (should be solid) Residual Solvent or Isomer MixHigh Vacuum: Dry for >12h. Check NMR: Look for benzylic bromide signals (shifted downfield from alkyl signals).
Starting Material Remains Moisture in SolventDry Solvent: Water deactivates the brominating agent. Use anhydrous MeCN or

.
Frequently Asked Questions (FAQ)

Q: Can I use elemental Bromine (


) instead of NBS? 
A:  Yes, but it is less selective. If using 

, use Chloroform (

)
or DCM as the solvent. Add the bromine as a solution in

dropwise at 0°C. You must use a base trap for the HBr gas evolved. NBS is preferred for lab scale because the byproduct (succinimide) is non-corrosive and easily removed.

Q: Why is my product turning pink/brown on the shelf? A: Phenols are sensitive to air oxidation. Even trace amounts of remaining bromine or acid can catalyze this decomposition. Ensure you wash the organic layer thoroughly with Sodium Thiosulfate and store the final product under nitrogen in the dark (amber vial).

Q: Does the "ortho" blocking group completely prevent over-bromination? A: Mostly, yes. The 2-ethyl and 6-methyl groups sterically hinder the ortho positions. However, if you use a large excess of bromine (>2.0 eq) and heat, you may force bromination at the meta position or even displace the alkyl groups (ipso-substitution), although this is rare under mild conditions.

References
  • Regioselective Bromination with NBS

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: MDPI (Molecules).
    • URL:[Link]

    • Relevance: Validates the use of NBS/MeCN for high para-selectivity in activ
  • Mechanism of Phenol Bromination

    • Title: Mild and regioselective bromination of phenols.[3][4]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Discusses solvent effects and the suppression of radical p
  • Patent Literature (Process Scale): Title: Process for preparing 4-bromo-2,6-dialkylphenols (EP 2390252 A1). Source: European Patent Office / Google Patents. URL: Relevance: Provides industrial conditions (Chloroform/Br2) for comparison.

Sources

Optimization

Purification techniques for removing isomers from 4-Bromo-2-ethyl-6-methylphenol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 4-Bromo-2-ethyl-6-methylphenol. This document is designed for researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Bromo-2-ethyl-6-methylphenol. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with isomeric impurities during or after the synthesis of this compound. We provide in-depth, field-proven insights and detailed protocols to help you achieve high purity for your downstream applications.

Section 1: Understanding the Challenge - Isomeric Impurities

This section addresses the fundamental questions regarding the nature of the impurities and the challenges they present.

Q1: What are the likely isomeric impurities I'm dealing with when synthesizing 4-Bromo-2-ethyl-6-methylphenol?

The synthesis of 4-Bromo-2-ethyl-6-methylphenol typically involves the electrophilic bromination of 2-ethyl-6-methylphenol. The hydroxyl (-OH) and the two alkyl groups (-CH₃, -CH₂CH₃) are ortho-, para-directing groups. Since the para position to the hydroxyl group is the target for bromination, competing side reactions can lead to the formation of positional isomers.

The most common isomeric byproduct is 6-Bromo-2-ethyl-4-methylphenol , where bromination occurs ortho to the hydroxyl group. Other minor isomers could also form depending on the precise reaction conditions and the purity of the starting materials.

Q2: Why are these isomers so difficult to separate?

Structural isomers of substituted phenols often possess very similar physical and chemical properties, which makes their separation a significant challenge.[1] Key similarities include:

  • Polarity: The presence of the same functional groups (hydroxyl, bromo, alkyl) results in very close polarities, making separation by standard chromatography difficult.

  • Boiling Points: The molecular weights are identical, and the structural differences are minor, leading to nearly identical boiling points. This makes separation by standard distillation impractical.[2]

  • Solubility: Isomers will exhibit very similar solubility profiles in common organic solvents, complicating purification by recrystallization.

Q3: How can I reliably check the purity of my sample and identify the isomers?

Before attempting any purification, it is crucial to assess the composition of your crude product. A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): An excellent first step for a quick assessment. It can help in developing a solvent system for column chromatography. Isomers may appear as closely spaced or overlapping spots.

  • Gas Chromatography (GC): GC, especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and quantifying volatile phenol isomers.[3][4] Derivatization can sometimes improve separation and sensitivity.[3]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) using a C18 column is a widely used and effective technique for separating brominated phenols.[3][5] Specialized columns, such as those with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases, can offer different selectivities and may improve resolution.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer, allowing for unambiguous identification and quantification of the isomeric ratio in the mixture.

Section 2: Primary Purification Methodologies

Based on the nature of the isomeric impurities, two primary techniques are recommended. The choice depends on the scale of your synthesis and the required final purity.

Recrystallization: A Scalable First-Pass Purification

Recrystallization is a powerful technique for purifying solid compounds, leveraging small differences in solubility.[7][8]

When is recrystallization a good choice? Recrystallization is most effective when one isomer is present in a significantly larger quantity than the others and when a solvent system can be found in which the target compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.[8] A patent for a related compound, 2-chloro-4-bromophenol, highlights the use of repeated recrystallization to achieve high purity.[9]

Experimental Protocol: Recrystallization of 4-Bromo-2-ethyl-6-methylphenol
  • Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., hexane, heptane, ethanol/water, toluene) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until all the solid just dissolves.[8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If carbon was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the flask to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Analysis: Check the purity of the crystals using one of the analytical methods described in Q3. Repeat the process if necessary.

Troubleshooting Recrystallization
SymptomPossible CauseRecommended Action
No crystals form Solution is not saturated; cooling too fast.Boil off some solvent to increase concentration. Try scratching the inside of the flask or adding a seed crystal.[8]
Oily precipitate forms The boiling point of the solvent is higher than the melting point of the compound; compound is "oiling out".Re-heat the solution and add more solvent. Try a different solvent with a lower boiling point.
Low Recovery Too much solvent was used; crystals are soluble in the cold solvent.Reduce the initial amount of solvent. Ensure the washing step uses minimal, ice-cold solvent.
Poor Purity Impurities co-precipitated with the product.Ensure slow cooling. The purity of the product can be improved by repeating the recrystallization process.[9]
Column Chromatography: For High-Purity Separation

For challenging separations where isomers have very similar properties, column chromatography is often the most effective method.[10]

How do I develop a column chromatography method? The key is to find a mobile phase (eluent) that allows the isomers to travel through the stationary phase (typically silica gel) at slightly different rates.

Experimental Protocol: Isomer Separation by Column Chromatography
  • Solvent System Development (TLC):

    • Spot your crude mixture on a TLC plate.

    • Develop the plate in various solvent systems of differing polarity. A good starting point for phenols is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane.[11]

    • The ideal system will show good separation between the spots (Rf values between 0.2 and 0.5) with no streaking.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar solvent of your eluent system.

    • Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure. Ensure there are no air bubbles or cracks.[12]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).

    • Carefully add the sample to the top of the packed column. Do not overload the column; a sample-to-silica ratio of 1:50 to 1:100 by weight is a good guideline.[12]

  • Elution:

    • Begin eluting with the solvent system developed via TLC. A shallow gradient, where the polarity is increased very slowly, often yields the best results for isomer separation.[13]

    • Collect fractions and monitor them by TLC to determine which fractions contain the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Confirm the purity of the final product.

Recommended Starting Conditions for Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating compounds with moderate polarity like phenols.[10][14]
Mobile Phase Hexane/Ethyl Acetate or Heptane/DichloromethaneProvides a good polarity range to fine-tune the separation. Start with a low percentage of the polar solvent (e.g., 2-5%) and gradually increase.
Flow Rate SlowA slower flow rate increases the interaction time with the stationary phase, often leading to better resolution of closely-eluting isomers.

Section 3: Advanced Techniques and Troubleshooting

Q4: What can I do if recrystallization and standard column chromatography fail to provide the desired purity?

When standard methods are insufficient, more advanced techniques may be necessary, particularly for achieving >99% purity.

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): This is a scaled-up version of analytical HPLC designed for purification.[15][16] It offers superior resolving power for very difficult separations.[6] Reversed-phase C18 columns are a good starting point, and the method can be optimized by adjusting the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients).[5][]

  • Fractional Distillation under Reduced Pressure: While difficult due to close boiling points, this technique might be viable if there is a small but significant difference in the boiling points of the isomers.[2][18] Operating under a vacuum lowers the boiling points and can prevent compound degradation.

Troubleshooting and Workflow Diagrams

The following diagrams illustrate a general purification workflow and a troubleshooting guide for column chromatography.

cluster_start Initial Analysis cluster_purification Purification Strategy cluster_end Final Validation start Crude Product analysis Purity Check (TLC, GC, HPLC) start->analysis recryst Recrystallization analysis->recryst Large Scale / High Initial Purity col_chrom Column Chromatography analysis->col_chrom Difficult Separation / High Final Purity purity_check_final Purity Analysis recryst->purity_check_final col_chrom->purity_check_final pure_product Pure Isomer purity_check_final->pure_product >99% Pure adv_tech Advanced Methods (Prep HPLC) purity_check_final->adv_tech <99% Pure adv_tech->purity_check_final Re-purify

Caption: General workflow for purification of 4-Bromo-2-ethyl-6-methylphenol.

start Poor Separation in Column Chromatography q1 Are peaks co-eluting (overlapping)? start->q1 q2 Are peaks streaking or tailing? q1->q2 No a1_yes Optimize Mobile Phase: - Decrease polarity (slower elution) - Try a different solvent system (e.g., Toluene/EtOAc) - Run a shallower gradient q1->a1_yes Yes q3 Is recovery low? q2->q3 No a2_yes Check for: - Column overloading (use less sample) - Compound degrading on silica (add 0.1% Et3N to eluent) - Poor column packing (repack column) q2->a2_yes Yes a3_yes Check for: - Irreversible adsorption on column - Compound volatility (ensure proper solvent removal) q3->a3_yes Yes a1_no Proceed to next issue

Caption: Troubleshooting guide for common column chromatography issues.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers.
  • Fury, F. A., & Gool, M. (1982). U.S. Patent No. 4,366,329. Washington, DC: U.S.
  • Benchchem. (n.d.). A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC.
  • ResearchGate. (n.d.). Separation of dibromophenol isomers by chromatography. Retrieved from [Link]

  • MDPI. (2024, March 27). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • Benchchem. (2025, November 25). An In-depth Technical Guide to the Discovery and History of Substituted Phenols.
  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]

  • Bray, H. G., Thorpe, W. V., & White, K. (1950). Separation of Halogenated Phenols by Paper Chromatography. Biochemical Journal, 46(3), 271–275.
  • Agilent. (n.d.). Phenols and cresols Separation of isomers and aromatic alcohols on a chiral capillary column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Phenol Isomer Detection.
  • ResearchGate. (n.d.). Removal of Phenol and Substituted Phenols by Newly Developed Emulsion Liquid Membrane Process. Retrieved from [Link]

  • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]

  • ACS Publications. (2004, July 9). Removal of Phenol from Water by Adsorption Using Zeolites. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting isomer separation in nepetalactone purification.
  • Benchchem. (n.d.). Troubleshooting separation of toluidine isomers.
  • El-Medani, S. M., & Al-Deyab, S. S. (2013). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Arabian Journal of Chemistry, 10, S1550-S1557.
  • Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • ResearchGate. (2013, September 25). Column chromatography of phenolics? Retrieved from [Link]

  • Hall, R. H. (1965). U.S. Patent No. 3,169,101. Washington, DC: U.S.
  • Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme for the column and TLC separation of the phenolic compounds. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]

  • Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation. Retrieved from [Link]

  • Waters. (n.d.). Preparative Chromatography Solutions. Retrieved from [Link]

  • ResearchGate. (2025, June 28). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

  • Zhang, J. (2012).
  • Benchchem. (n.d.). A Comparative Guide to 2-Amino-5-bromophenol Hydrochloride and its Isomers in Heterocyclic Synthesis.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-ethyl-5-methylphenol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-[(phenylimino)methyl]phenol. Retrieved from [Link]

  • Chaudhuri, A., & Sharma, M. M. (1990). Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. Industrial & Engineering Chemistry Research, 29(6), 1025-1031.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021, April). 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Aakash Institute. (n.d.). Fractional Distillation. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromo-2-methylphenol. NIST Chemistry WebBook. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Ethyl-6-methylphenol via Alkylation of o-Cresol.
  • Pews, R. G. (1985). U.S. Patent No. 4,517,388. Washington, DC: U.S.
  • KayScience. (2020, April 27). Fractional Distillation - GCSE Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Recrystallization solvent selection for high-purity 4-Bromo-2-ethyl-6-methylphenol

Technical Support Center: Purification of 4-Bromo-2-ethyl-6-methylphenol Topic: Recrystallization Solvent Selection & Troubleshooting Reference ID: TS-REC-4B2E6M Status: Active Guide Executive Summary & Compound Profile...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Bromo-2-ethyl-6-methylphenol

Topic: Recrystallization Solvent Selection & Troubleshooting Reference ID: TS-REC-4B2E6M Status: Active Guide

Executive Summary & Compound Profile

Compound: 4-Bromo-2-ethyl-6-methylphenol Chemical Class: Sterically hindered halogenated phenol. Critical Property: Low-Melting Point Risk. Based on structural analogs (e.g., 4-Bromo-2,6-dimethylphenol, MP 74–78°C), this compound likely possesses a melting point in the range of 45–75°C . This places it in the "danger zone" for recrystallization, where the compound is prone to "oiling out" (separating as a liquid) rather than crystallizing.

Solubility Profile:

  • High Solubility: Alcohols (Ethanol, Methanol), Ethyl Acetate, Dichloromethane (DCM), Ether.

  • Low Solubility: Water, cold Hexane, cold Petroleum Ether.

  • Variable: Toluene (often too soluble).

Solvent Selection Decision Matrix

Do not guess. Use this logic flow to select the correct solvent system based on your specific crude material.

SolventSelection Start Start: Analyze Crude Material CheckMP Step 1: Determine Approx. Melting Point Start->CheckMP HighMP MP > 60°C CheckMP->HighMP LowMP MP < 60°C (or unknown) CheckMP->LowMP MethodA Method A: Aqueous Alcohol (Ethanol/Water) HighMP->MethodA Standard Path Oiling Risk: Oiling Out LowMP->Oiling ResultA Outcome: Clean Product MethodA->ResultA High Purity Needles MethodB Method B: Hydrocarbon/Ester (Hexane/Ethyl Acetate) ResultB Outcome: Clean Product MethodB->ResultB High Recovery Prisms/Blocks Oiling->MethodB Recommended

Caption: Decision tree for solvent selection minimizing the risk of phase separation (oiling out).

Experimental Protocols

Method A: The Standard (Ethanol/Water)

Best for: Samples with MP > 60°C and high structural purity.

  • Dissolution: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add Ethanol (95%) dropwise while heating on a steam bath or heat block (approx 50-60°C). Swirl constantly. Stop adding solvent the moment the solid dissolves.

  • Decolorization (Optional): If the solution is pink/red (oxidation), add a small amount of activated charcoal. Boil for 1 minute, then filter hot through a pre-warmed funnel.

  • Precipitation: Remove from heat. While still warm, add warm Water dropwise. Cloudiness will appear. Add just enough ethanol (1-2 drops) to clear the cloudiness.

  • Crystallization: Allow the clear solution to cool to room temperature slowly (insulate flask with a paper towel). Then move to an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter crystals using vacuum filtration. Wash with cold 50:50 Ethanol/Water.

Method B: The "Anti-Oil" System (Hexane/Ethyl Acetate)

Best for: Low-melting samples or those prone to oiling out.

  • Dissolution: Dissolve crude solid in a minimum amount of warm Ethyl Acetate (approx 40°C). Avoid boiling.

  • Anti-Solvent Addition: Slowly add Hexane (or Petroleum Ether) until a faint turbidity persists.

  • Clarification: Add 1-2 drops of Ethyl Acetate to restore clarity.

  • Seeding: If available, add a single seed crystal of pure product.

  • Evaporative Cooling: Cover the flask with a Kimwipe (not a stopper). Allow the solvent to evaporate slowly in a fume hood. The cooling effect of evaporation combined with the increasing ratio of Hexane (as EtOAc evaporates faster) promotes controlled crystal growth.

Troubleshooting Guide (Q&A)

Q1: My product is separating as a yellow/brown oil at the bottom of the flask instead of crystals. What is happening?

Diagnosis: This is "Oiling Out." It occurs when the saturation temperature of your solute is higher than its melting point in the solvent mixture. The Fix:

  • Re-heat: Heat the mixture until the oil redissolves.

  • Add Solvent: Add more of the good solvent (Ethanol or EtOAc) to lower the saturation temperature.

  • Seed: Cool very slowly. When the temperature hits ~40°C, add a seed crystal.

  • Switch Systems: If using Ethanol/Water, switch to Method B (Hexane/EtOAc). Water significantly increases the polarity gap, forcing hydrophobic phenols out as oil.

Q2: The crystals are pinkish. How do I get them white?

Diagnosis: Brominated phenols are susceptible to oxidation, forming quinone-like impurities (pink/red). The Fix:

  • Chemical Wash: During the dissolution step (Method A), add a pinch of Sodium Metabisulfite or Ascorbic Acid to the aqueous ethanol mix. This acts as a reducing agent to reverse the oxidation.

  • Charcoal: Use activated carbon as described in Method A, Step 2.

Q3: I have low recovery yield (<50%). Where is my product?

Diagnosis: The compound is likely too soluble in the "good" solvent, or you used too much solvent. The Fix:

  • Concentrate: Evaporate 30-50% of the solvent volume using a rotary evaporator or nitrogen stream.

  • Second Crop: Cool the mother liquor (filtrate) to -20°C (freezer) overnight to induce a second crop of crystals. Note: Second crops are usually less pure.

Comparative Data Table

Solvent SystemPolarity MixRisk of OilingImpurity RemovalRecommended For
Ethanol / Water High / HighHigh Salts, Polar byproductsHigh MP samples (>60°C)
Hexane / EtOAc Low / ModerateLow Non-polar tars, IsomersLow MP samples, Initial purification
Petroleum Ether LowModerateVery non-polar impuritiesFinal polish (if solubility allows)

References

  • Thermo Scientific Chemicals. 4-Bromo-2,6-dimethylphenol Product Specifications. (Melting point analog data: 72-81°C).[1] Retrieved from .

  • PubChem. 4-Bromo-2-chloro-6-ethyl-3-methylphenol Compound Summary. (Structural analog properties). Retrieved from .

  • ChemicalBook. 4-Bromo-2,6-dimethylphenol Properties and Safety. (Solubility data and physical properties).[2][3][4][5][6][7][8] Retrieved from .

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General solvent selection principles for organic synthesis). Retrieved from .

Sources

Optimization

Minimizing debromination side reactions in alkylphenol coupling

Topic: Minimizing Hydrodebromination in Palladium-Catalyzed Cross-Couplings Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User reports competing formation of hydrodebrominated produc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Hydrodebromination in Palladium-Catalyzed Cross-Couplings

Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User reports competing formation of hydrodebrominated product (


) during coupling of bromo-alkylphenols.

Diagnostic & Root Cause Analysis

Q: How do I confirm that my side-product is actually the result of hydrodebromination?

A: In mass spectrometry (LC-MS/GC-MS), look for a mass shift of M-78 (loss of


 plus gain of 

, net -78 Da) or M-80 (loss of

plus gain of

).
  • Symptom: The side product has the same polarity as the starting material but lacks the isotopic pattern of bromine.

  • Chemical Logic: This indicates that the oxidative addition occurred, but the catalytic cycle was intercepted by a hydride source or protonolysis before the coupling partner (boronic acid/amine) could react.

Q: Why is my alkylphenol substrate specifically prone to this?

A: Alkylphenols present a "perfect storm" for debromination due to two synergistic factors:

  • The Phenolic Proton (

    
    ):  Even in basic conditions, the equilibrium concentration of free phenol or trace water provides an accessible proton source. If the Pd-Aryl intermediate undergoes protode-palladation, you get 
    
    
    
    .
  • Electronic Enrichment: Alkyl groups and hydroxyls are electron-donating. This makes the oxidative addition step slower (for aryl bromides) and the resulting Pd(II) intermediate more electron-rich and nucleophilic, increasing its affinity for protons.

The Mechanism of Failure

The following diagram illustrates where your reaction is diverting from the productive cycle.

DebrominationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet R-B(OH)2 / Base SideRxn Side Reaction: Protodehalogenation OxAdd->SideRxn H+ Source (Phenol/H2O) Hydride Pd-H Species (via β-Elimination or Alcohol) OxAdd->Hydride Slow Transmetallation RedElim Reductive Elimination (Product Formation) TransMet->RedElim Fast RedElim->Pd0 Regeneration Hydride->SideRxn Reductive Elim.

Figure 1: The catalytic bifurcation.[1] If Transmetallation is slow (yellow), the Pd-intermediate is vulnerable to protonation or hydride transfer (red).

Protocol Optimization: The "Speed" Strategy

Q: How do I stop the side reaction using ligand design?

A: You must accelerate the productive steps (Transmetallation and Reductive Elimination) so they outcompete the side reaction.

  • The Solution: Switch to Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) .

  • Why it works: Ligands like XPhos or SPhos are sterically demanding. They force the Palladium center into a mono-ligated species (

    
    ) which is highly active. Crucially, the steric bulk accelerates reductive elimination (squeezing the product out), leaving no time for the debromination pathway.
    

Ligand Selection Guide:

LigandSteric BulkBest Use CaseDebromination Risk

LowStandard couplingsHigh (Slow cycle allows side rxns)
SPhos HighElectron-rich bromidesLow (Excellent general purpose)
XPhos Very HighSterically hindered phenolsVery Low (Rapid turnover)
tBuXPhos ExtremeC-O / C-N couplingMinimal (Prevents

-H elim)
Q: What is the "Golden Rule" for catalyst loading here?

A: Do not simply increase catalyst loading.

  • Counter-Intuitive Insight: Higher Pd loading can sometimes increase homocoupling or side reactions if the active cycle isn't efficient.

  • Recommendation: Maintain standard loading (1-3 mol%) but ensure the Pd:Ligand ratio is 1:2 (or use precatalysts like XPhos Pd G4). Precatalysts ensure the active

    
     species is formed immediately, preventing the "induction period" where unprotected aryl halides often degrade.
    

Reaction Environment: Solvents & Bases

Q: I am using Isopropanol/Ethanol to dissolve the phenol. Is this a problem?

A: Yes. This is a critical error.

  • The Issue: Primary and secondary alcohols are hydride donors. Palladium can oxidize the alcohol (to aldehyde/ketone), generating a

    
     species which then reduces your aryl bromide.
    
  • The Fix: Switch to Anhydrous Dioxane , Toluene , or THF . If solubility is an issue, use a biphasic system (Toluene/Water) but strictly avoid alcohols.

Q: Which base minimizes protonolysis?

A: You need a base that is strong enough to activate the boronic acid (in Suzuki) or deprotonate the phenol (in Buchwald-Hartwig) but not so strong that it promotes


-hydride elimination from alkyl groups.

Base Compatibility Table:

Base

(conj. acid)
Risk LevelNotes

~17Med-High Can act as a hydride source via

-elimination.

~10Low Standard choice. Often too weak for hindered phenols.

~12Lowest Gold Standard. Anhydrous

in Toluene/Dioxane is the best system to suppress debromination.

~10High Avoid. Amines with

-hydrogens are notorious hydride donors.

Advanced Troubleshooting: The "Hard" Substrates

Q: My alkylphenol is still debrominating despite using XPhos/K3PO4. What now?

A: If the catalytic cycle is optimized and failure persists, the substrate itself is the poison. You must mask the proton source.

Step-by-Step Protection Protocol:

  • Protect the Phenol: Convert the -OH to a silyl ether (TBS) or methoxymethyl ether (MOM) before the coupling step.

    • Why: This removes the local proton source and alters the electronics of the ring, making the bromide slightly more electron-deficient (faster oxidative addition).

  • Run the Coupling: Use the standard Buchwald conditions (

    
     / XPhos / 
    
    
    
    / Toluene /
    
    
    ).
  • Deprotect: Acidic workup (TBAF or HCl) to restore the alkylphenol.

Decision Tree for Optimization

OptimizationTree Start Problem: High Debromination SolventCheck Are you using Alcohol solvents? Start->SolventCheck SwitchSolvent Switch to Toluene or Dioxane SolventCheck->SwitchSolvent Yes LigandCheck Are you using PPh3? SolventCheck->LigandCheck No SwitchLigand Switch to XPhos or SPhos LigandCheck->SwitchLigand Yes BaseCheck Is Base > pKa 17? LigandCheck->BaseCheck No SwitchBase Switch to K3PO4 (Anhydrous) BaseCheck->SwitchBase Yes Protect Protect Phenol (-OTBS / -OMOM) BaseCheck->Protect No (Already Optimized)

Figure 2: Systematic workflow to eliminate hydride sources and accelerate catalytic turnover.

References

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.

    • Core Authority: Establishes the mechanistic basis for using bulky ligands (SPhos/XPhos)
  • Burgos, C. H., et al. (2006).[2][3] "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects." Angewandte Chemie International Edition, 45(26), 4321–4326.[2]

    • Core Authority: Defines the specific protocol for phenol coupling and the role of ligand bulk in preventing protonolysis.
  • Navarro, O., et al. (2006).[4] "Suzuki-Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene-Palladacycle Complex." The Journal of Organic Chemistry, 71(2), 685–692.

    • Core Authority: Discusses the mechanisms of dehalogenation and how NHC ligands can altern
  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473.

    • Core Authority: Reviews the suppression of -hydride elimin

Sources

Troubleshooting

Optimizing temperature conditions for 4-Bromo-2-ethyl-6-methylphenol stability

The following guide serves as a specialized technical support resource for researchers working with 4-Bromo-2-ethyl-6-methylphenol (CAS 7564-39-8) . It is designed to move beyond basic safety data sheets, offering mechan...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for researchers working with 4-Bromo-2-ethyl-6-methylphenol (CAS 7564-39-8) . It is designed to move beyond basic safety data sheets, offering mechanistic insights and troubleshooting for stability optimization.

Part 1: The Stability Profile

The Core Challenge: Why Temperature Matters

Users often treat 4-Bromo-2-ethyl-6-methylphenol as a standard stable solid, but its specific substitution pattern creates a "Goldilocks" zone for reactivity.

  • The Electronic Push-Pull: The molecule features an electron-rich phenol ring activated by alkyl groups (ethyl, methyl) at the ortho positions. This activation makes the ring susceptible to oxidative attack by atmospheric oxygen.

  • The Bromine Factor: The bromine at the para position is relatively stable but can undergo photolytic or thermal homolysis (C-Br bond cleavage) if exposed to UV light or excessive heat (>60°C) for prolonged periods.

  • The Asymmetry Effect: Unlike the symmetric 4-bromo-2,6-dimethylphenol (mp 74–78°C), the ethyl/methyl asymmetry disrupts crystal packing efficiency. This likely lowers the melting point, making the compound more prone to "oiling out" or partial melting in warm laboratories, which drastically accelerates oxidative degradation.

Degradation Pathway Visualization

The following diagram illustrates the primary failure modes: Oxidative Quinone Formation (color change) and Thermal Debromination .

G Start 4-Bromo-2-ethyl-6-methylphenol (Colorless/White Solid) Radical Phenoxy Radical (Transient) Start->Radical H-atom abstraction (Air/Heat) Debromo Debrominated Phenols (Purity Loss) Start->Debromo C-Br Homolysis (UV/High Heat) Heat Stress: Heat (>50°C) Heat->Start Light Stress: UV Light Light->Start Air Stress: Oxygen (Air) Air->Start Quinone Quinone Methide / Benzoquinone (Pink/Brown Impurity) Radical->Quinone Oxidation

Figure 1: Mechanistic degradation pathways. The transition from colorless to pink/brown indicates the formation of quinoid species, driven by oxidation and accelerated by heat.

Part 2: Storage & Handling Protocols

Recommended Storage Conditions

The following matrix defines the optimal environment to maximize shelf-life (12+ months).

ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, significantly slowing the rate of auto-oxidation.
Atmosphere Argon or Nitrogen Displaces O₂, the primary reactant for color degradation (pinking).
Container Amber GlassBlocks UV radiation which can cleave the C-Br bond.
State Solid / CrystallineKeep below melting point. Liquid phase degradation is 10–100x faster due to higher molecular mobility.
Protocol: Re-purification of Degraded Samples

If your sample has turned pink or light brown, it has undergone surface oxidation. Use this protocol to restore purity.

Step-by-Step Recrystallization:

  • Solvent Selection: Use a mixture of Hexanes:Ethyl Acetate (9:1) . The non-polar hexane suppresses the solubility of polar quinone impurities.

  • Dissolution: Dissolve the crude solid in the minimum amount of warm solvent (approx. 40-45°C). Do not boil excessively.

  • Filtration: If insoluble dark particles remain, filter while warm.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer for 4 hours.

  • Wash: Filter the white crystals and wash with cold hexanes.

  • Drying: Vacuum dry at room temperature (do not heat) to remove solvent traces.

Part 3: Troubleshooting & FAQs

Q1: My sample arrived as a slightly oily solid. Is it defective?

Diagnosis: Not necessarily. Explanation: The asymmetry of the ethyl and methyl groups lowers the melting point compared to symmetric analogs. If the shipment experienced temperatures >35°C during transit, partial melting (oiling) can occur. Action:

  • Check the color. If it is white/off-white, it is chemically pure.

  • Place the container in a freezer (-20°C) for 24 hours to re-solidify.

  • If it is dark brown or bright pink, request a replacement (significant oxidation occurred).

Q2: Can I heat this compound to 100°C for a reaction?

Guideline: Proceed with caution. Risk: At 100°C, you approach the threshold where thermal debromination becomes a risk, especially in the presence of radical initiators or certain metals. Solution:

  • Run the reaction under a strict inert atmosphere (N₂/Ar).

  • Add a radical scavenger (like BHT) only if it does not interfere with your specific reaction mechanism.

  • Monitor the reaction by TLC/HPLC frequently; do not leave it heating overnight without supervision.

Q3: The SDS says "Store at Room Temp," but you recommend 4°C. Why?

Expert Insight: Commercial SDSs often provide minimum compliance safety data, not quality preservation data. While the compound is not dangerous at room temperature, it is not stable indefinitely.

  • SDS focus: "Will it explode?" (No).

  • Researcher focus: "Will it stay 99% pure?" (Only if cold). For high-precision drug development or kinetic studies, refrigeration is mandatory to prevent the accumulation of trace quinones that can act as radical inhibitors in downstream chemistry.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 519333, 2-Ethyl-6-methylphenol (Parent Analog Data). Retrieved March 2, 2026, from [Link]

  • Namiki Shoji Co., Ltd. (2023). Building Blocks Catalogue - Phenol Derivatives. Retrieved March 2, 2026, from [Link]

Optimization

Troubleshooting low conversion rates in 4-Bromo-2-ethyl-6-methylphenol reactions

Subject: Troubleshooting Low Conversion Rates & Reaction Stalling Applicable Substrate: 4-Bromo-2-ethyl-6-methylphenol (CAS: 2362-11-0) Audience: Process Chemists, Medicinal Chemists, R&D Scientists Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Low Conversion Rates & Reaction Stalling Applicable Substrate: 4-Bromo-2-ethyl-6-methylphenol (CAS: 2362-11-0) Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary: The Substrate Profile

4-Bromo-2-ethyl-6-methylphenol presents a classic "Janus" reactivity profile that often traps researchers relying on standard protocols.

  • The Steric Fortress (Positions 1, 2, 6): The hydroxyl group is flanked by an ethyl and a methyl group. This creates significant steric hindrance, rendering standard Williamson ether synthesis conditions (e.g.,

    
    /Acetone) kinetically incompetent.
    
  • The Electronic Trap (Position 1): The free phenol is acidic (

    
    ). In cross-coupling reactions (Suzuki/Buchwald) targeting the bromine, the free phenol can poison Palladium catalysts or consume organometallic reagents if not properly managed.
    
  • The Reactive Handle (Position 4): The bromine is electronically activated by the para-hydroxyl group (electron-donating), making oxidative addition facile, provided the catalyst does not deactivate.

Module 1: O-Functionalization (Alkylation & Acylation)

Issue: "I am trying to alkylate the phenol using an alkyl halide and potassium carbonate, but I see <10% conversion after 24 hours."

Root Cause: The 2-ethyl and 6-methyl groups create a "picket fence" around the phenoxide oxygen. The potassium cation (


) in standard solvents forms a tight ion pair with the phenoxide, further blocking the approach of the electrophile.

Troubleshooting Protocol:

VariableStandard Condition (Avoid)High-Performance Condition (Recommended) Mechanistic Rationale
Base

or


or NaH
The large radius of Cesium (

) creates a "loose" ion pair, exposing the naked phenoxide anion for reaction (The "Cesium Effect").
Solvent Acetone, DCM, THFDMF, NMP, or DMAc High dielectric constants dissociate the ion pair. These solvents are essential for overcoming the steric barrier.
Temperature Room Temp - Reflux60°C - 90°C Sterically hindered

reactions have a higher activation energy barrier. Heat is non-negotiable.
Additives NoneTBAI (10 mol%) Tetrabutylammonium iodide acts as a phase transfer catalyst and swaps the alkyl chloride/bromide for a more reactive iodide in situ.

Step-by-Step Optimization:

  • Switch Solvent/Base: Dissolve substrate in anhydrous DMF (0.2 M). Add 1.5 equiv.

    
    . Stir for 30 min before adding the electrophile to ensure deprotonation.
    
  • Temperature Ramp: Add electrophile. Heat to 60°C. If no conversion by TLC/LCMS in 4 hours, increase to 90°C.

  • The Nuclear Option: If the electrophile is secondary or bulky, switch to NaH (Sodium Hydride) in DMF/THF. Warning: This generates

    
     gas; ensure proper venting.
    
Module 2: Cross-Coupling at C-4 (Suzuki/Buchwald)

Issue: "The Suzuki coupling at the aryl bromide works on the test substrate (4-bromophenol) but fails or stalls with 4-bromo-2-ethyl-6-methylphenol."

Root Cause:

  • Catalyst Poisoning: The free phenoxide (generated by the base) can coordinate to the Palladium center, forming an unreactive "Pd-alkoxide" resting state.

  • Steric Clash: Standard ligands (

    
    ) may not be bulky enough to prevent the substrate's ortho-groups from interfering with the reductive elimination step.
    

Troubleshooting Protocol:

Scenario A: Coupling with Free Phenol (No Protection)

Use this if you want to avoid a protection/deprotection step.

  • Catalyst System: Use Pd(OAc)2 (1-2 mol%) with SPhos or XPhos (2-4 mol%).

    • Why? Buchwald biaryl phosphine ligands (SPhos) are designed to create a "pocket" that facilitates coupling even with sterically demanding or acidic substrates.

  • Base: Use

    
      (3.0 equiv.) in Toluene/Water (10:1).
    
    • Why? The biphasic system keeps the bulk of the inorganic base in the aqueous phase, regulating the deprotonation and preventing catalyst aggregation.

Scenario B: Coupling with Protected Phenol (Recommended)

Use this for maximum yield and reliability.

  • Protection: Convert the phenol to a MOM (Methoxymethyl) or TBS (tert-Butyldimethylsilyl) ether first.

    • Note: TBS might be labile if the reaction is too basic; MOM is robust.

  • Coupling: Standard conditions (Pd(dppf)Cl2,

    
    , Dioxane/Water) will likely work once the acidic proton and oxygen coordination capability are masked.
    
Module 3: Lithiation & Grignard Formation

Issue: "I tried to make the Grignard reagent, but the magnesium was consumed and I only recovered the de-brominated product (2-ethyl-6-methylphenol)."

Root Cause: The acidic phenolic proton (


) quenches the Grignard/Lithium reagent faster than the metal-halogen exchange can stabilize. You are simply performing an acid-base titration.

Solution: The "Double Deprotonation" or Protection

  • Protection (Safest): Protect as THP ether or Benzyl ether before attempting metal-halogen exchange.

  • In-Situ Protection (Fastest): Treat the substrate with 1.05 equiv. of NaH or MeMgBr (at 0°C) to form the phenoxide first. Then, cool to -78°C and add t-BuLi (2.0 equiv) to effect the Lithium-Halogen exchange.

Visual Troubleshooting Guides
Figure 1: Diagnostic Logic Flow

Use this decision tree to identify your failure mode.

Troubleshooting Start Start: Reaction Stalled/Failed Q1 Which position are you targeting? Start->Q1 Br_Oxygen Oxygen (OH Alkylation) Q1->Br_Oxygen Br_Bromine Bromine (Cross-Coupling) Q1->Br_Bromine Q_Base Are you using K2CO3? Br_Oxygen->Q_Base Sol_Base Switch to Cs2CO3 or NaH (Cesium Effect) Q_Base->Sol_Base Yes Q_Solvent Is solvent Acetone/DCM? Q_Base->Q_Solvent No Sol_Solvent Switch to DMF/DMAc (Heat to 80°C) Q_Solvent->Sol_Solvent Yes Q_Protect Is the Phenol protected? Br_Bromine->Q_Protect Sol_Ligand Use SPhos/XPhos + K3PO4 (Biphasic System) Q_Protect->Sol_Ligand No (Free Phenol) Sol_Standard Standard Suzuki Conditions (Pd(dppf)Cl2) Q_Protect->Sol_Standard Yes (Protected)

Caption: Decision tree for isolating reaction failure modes based on target site (OH vs. Br).

Figure 2: Steric & Electronic Barrier Map

Visualization of why standard conditions fail.

StericMap Oxygen OH (Nucleophile) Bromo 4-Bromo (Electrophile) Oxygen->Bromo e- Donation (Activates Br) Ethyl 2-Ethyl (Steric Wall) Ethyl->Oxygen Blocks Approach Methyl 6-Methyl (Steric Wall) Methyl->Oxygen Blocks Approach

Caption: Mechanistic map showing steric blockade of the hydroxyl group by ortho-substituents.

References & Further Reading
  • The "Cesium Effect" in Phenol Alkylation:

    • Dijkstra, G., et al. "The effect of alkali metal cations on the nucleophilic displacement reaction of phenoxides." Journal of Organic Chemistry.

  • Buchwald-Hartwig Coupling of Hydroxy-Aryl Bromides:

    • Maiti, D., & Buchwald, S. L. "Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles." (Contains protocols for free phenol compatibility). J. Am. Chem. Soc.[1]

  • SPhos/XPhos Ligand Utility:

    • Altman, R. A., et al. "Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Boronates." Journal of Organic Chemistry.

  • pKa Values of Substituted Phenols:

    • Liptak, M. D., et al. "Absolute pKa determinations for substituted phenols." J. Am. Chem. Soc.[1]

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of 4-Bromo-2-ethyl-6-methylphenol

Core Directive: The "Why" Behind Degradation Subject: Mechanistic understanding of oxidative instability in hindered halophenols. To prevent degradation, one must understand the enemy.

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Why" Behind Degradation

Subject: Mechanistic understanding of oxidative instability in hindered halophenols.

To prevent degradation, one must understand the enemy. 4-Bromo-2-ethyl-6-methylphenol is a 2,6-disubstituted phenol. While the alkyl groups (ethyl and methyl) provide some steric protection to the hydroxyl group, they also activate the ring, making it electron-rich and susceptible to oxidation.

The primary degradation pathway is Radical-Mediated Oxidation driven by Homolytic Bond Cleavage (HBC).

The Oxidation Cascade

When exposed to oxygen (air) or UV light, the phenolic O-H bond breaks. This forms a phenoxyl radical . Because the para position is blocked by a Bromine atom, the radical cannot easily form a simple p-benzoquinone without complex rearrangement. Instead, it often undergoes oxidative coupling (dimerization) to form diphenoquinones (highly colored red/orange compounds) or unstable quinobromides.

Visualizing the Threat: The following diagram illustrates the degradation logic you are fighting against.

OxidationPathway Phenol Intact 4-Bromo-2-ethyl-6-methylphenol (Colorless/White) Trigger Trigger: O2 (Air) + hν (UV Light) Phenol->Trigger Radical Phenoxyl Radical (Reactive Intermediate) Trigger->Radical H-atom abstraction Coupling Oxidative Coupling (Dimerization) Radical->Coupling Steric hindrance directs radical-radical attack Quinone Diphenoquinones (Yellow/Red Impurities) Coupling->Quinone Conjugation extension

Figure 1: The oxidation cascade from intact phenol to colored impurities.

Optimal Storage Protocol (The "How")

Subject: Standard Operating Procedure (SOP) for Long-Term Integrity.

This protocol is a self-validating system. If followed, the compound remains colorless. If color appears, the system was breached.

Step-by-Step Methodology
  • Container Selection (The First Line of Defense):

    • Material: Amber Borosilicate Glass (Class 1).

    • Reasoning: Amber glass blocks UV radiation (200-450 nm), preventing the photolytic cleavage of the C-Br or O-H bonds.

    • Seal: Teflon (PTFE) lined screw caps.

    • Reasoning: Polyethylene liners are permeable to oxygen over time. PTFE is chemically inert and provides a superior gas barrier.

  • Atmospheric Control (The Critical Step):

    • Action: Inert Gas Purge (Argon preferred over Nitrogen).

    • Reasoning: Argon is heavier than air. When dispensed into the vial, it creates a "blanket" over the solid, displacing oxygen more effectively than Nitrogen, which mixes more readily with air.

    • Technique: Insert a long needle connected to an Argon line deep into the vial (without touching the powder) and flow gently for 30 seconds before capping immediately.

  • Thermal Regulation:

    • Condition: Refrigerate at 2°C to 8°C .

    • Reasoning: Oxidation is a kinetic process. According to the Arrhenius equation, lowering the temperature reduces the reaction rate constant (

      
      ), significantly slowing radical propagation.
      
Summary of Storage Parameters
ParameterSpecificationCriticalityConsequence of Failure
Atmosphere Inert (Argon/Nitrogen)High Rapid yellowing (Quinone formation)
Temperature 2°C – 8°CMediumSlow degradation over months
Container Amber GlassHigh Photolytic de-bromination
Humidity < 30% (Desiccated)MediumClumping; water catalyzes oxidation

Troubleshooting & FAQs

Subject: Direct solutions to common user observations.

Scenario A: "My powder has turned from white to yellow/orange."
  • Diagnosis: Oxidation has occurred. The yellow color indicates the presence of conjugated systems, likely diphenoquinones formed via radical coupling.

  • Is it usable?

    • For sensitive catalysis:No. The impurities can act as radical scavengers and kill catalyst cycles.

    • For crude synthesis:Possibly. If the color is faint (pale straw), purity may still be >98%. Verify with HPLC/NMR.

  • Recovery: Recrystallization from a non-polar solvent (e.g., hexanes or a hexane/ethyl acetate mix) can often remove the colored polar quinones.

Scenario B: "The material is clumping and sticky."
  • Diagnosis: Hygroscopy. The material has absorbed moisture.[1][2]

  • Risk: Water often lowers the energy barrier for oxidation and can hydrolyze the C-Br bond under extreme conditions.

  • Action: Dry the material in a vacuum desiccator over

    
     (Phosphorus Pentoxide) for 24 hours.
    
Scenario C: "How do I handle this for an air-sensitive reaction?"

Workflow:

  • Do not open the stock bottle in open air if possible.

  • Transfer the bottle to a glove box OR use the "Schlenk" technique (balloon backfill) to sample.

  • Weigh quickly and re-seal immediately.

Visualizing the Handling Workflow:

HandlingProtocol Start Start: Remove from Fridge Equilibrate Equilibrate to Room Temp (Prevents Condensation) Start->Equilibrate Wait 30 mins Open Open under Inert Gas flow (or in Glovebox) Equilibrate->Open Sample Extract Sample Open->Sample Purge Purge Headspace (Argon) Sample->Purge Immediate Seal Seal with Parafilm Purge->Seal

Figure 2: Correct sampling workflow to prevent condensation and oxidation.

Frequently Asked Questions

Q: Can I store this at -20°C (Freezer)? A: Yes, -20°C is excellent for long-term storage (>1 year). However, the risk of water condensation upon thawing is higher. You must allow the vial to reach room temperature completely before opening to prevent atmospheric water from condensing onto the cold solid.

Q: Is the compound light sensitive? A: Yes. The Carbon-Bromine (C-Br) bond is susceptible to photolysis. Always use amber vials or wrap clear vials in aluminum foil.

Q: What solvents should I avoid? A: Avoid oxidizing solvents or those prone to peroxide formation (like aged ethers) unless freshly distilled. The compound is generally stable in CDCl3, DMSO, and Methanol for short-term NMR analysis, but should not be stored in solution for long periods.

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: 4-Bromo-2,6-dimethylphenol (Analog). Retrieved from (General safety and stability data for brominated alkylphenols).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 4-Bromo-2,6-dimethylphenol. Retrieved from .

  • Hewgill, F. R., & Kennedy, B. R. (1966). Oxidation of phenols. Part I. The oxidation of 2,6-di-t-butyl-4-methylphenol.[3] Journal of the Chemical Society C: Organic. (Mechanistic foundation of hindered phenol oxidation).

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved from .

Sources

Optimization

Resolving steric hindrance issues in 4-Bromo-2-ethyl-6-methylphenol derivatization

Technical Support Center: Advanced Synthesis Division Ticket ID: #STR-26-OH-BLOCK Topic: Overcoming Steric Hindrance in 4-Bromo-2-ethyl-6-methylphenol Derivatization Status: Resolved / Guide Published Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Division Ticket ID: #STR-26-OH-BLOCK Topic: Overcoming Steric Hindrance in 4-Bromo-2-ethyl-6-methylphenol Derivatization Status: Resolved / Guide Published

Executive Summary: The "Ortho-Wall" Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because standard protocols (Williamson ether synthesis using


/Acetone or standard acylations) are resulting in <10% yields or complete starting material recovery.

The Root Cause: Your substrate, 4-Bromo-2-ethyl-6-methylphenol , presents a classic case of kinetic shielding . The hydroxyl (-OH) group is flanked by an ethyl group at position 2 and a methyl group at position 6. Unlike a simple cresol, the added bulk of the ethyl group creates a "steric pocket" that physically repels incoming electrophiles, particularly during


 transition states.

This guide provides three "Tier-Level" solutions ranging from optimized classical methods to transition-metal catalysis.

Tier 1: Optimizing O-Alkylation (Ether Synthesis)

The Issue: Standard bases (


, 

) are often too insoluble or insufficiently basic to generate a "naked" phenoxide anion capable of overcoming the steric barrier.
Solution A: The Cesium Effect (Recommended)

Cesium carbonate (


) is superior to potassium salts for hindered phenols. The large ionic radius of 

minimizes ion-pairing with the phenoxide, leaving the oxygen more nucleophilic ("naked anion" effect).

Protocol 1.1: Cesium-Promoted Alkylation

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous). Crucial: Protic solvents will fail.

  • Stoichiometry: 1.0 eq Phenol : 1.5 eq

    
     : 1.2 eq Alkyl Halide.
    
  • Temperature:

    
    .
    

Step-by-Step:

  • Dissolve 4-Bromo-2-ethyl-6-methylphenol in anhydrous DMF (0.5 M concentration).

  • Add

    
     and stir at room temperature for 30 mins to ensure deprotonation.
    
  • Add the alkyl halide (e.g., MeI, BnBr) dropwise.

  • Heat to

    
    . Monitor by TLC/HPLC.
    
  • Note: If using a secondary alkyl halide (e.g., Isopropyl bromide), yields will drop due to competing elimination. Switch to Tier 3.

Solution B: The Sodium Hydride Force

If


 fails, use Sodium Hydride (

) to irreversibly deprotonate the phenol.

Protocol 1.2: Irreversible Deprotonation

  • Warning:

    
     gas evolution.
    
  • Solvent: Anhydrous THF or DMF.

  • Step: Add

    
     (60% dispersion, 1.2 eq) to the phenol solution at 
    
    
    
    . Allow to warm to RT for 1 hour before adding the electrophile. This ensures the steric pocket is fully "open" as the alkoxide before the reaction begins.

Tier 2: Acylation & Esterification[1][2]

The Issue: The carbonyl carbon of an acyl chloride or anhydride cannot easily approach the hindered oxygen. Pyridine alone is often insufficient as a catalyst.

Solution: Hyper-Nucleophilic Catalysis (DMAP)

You must use 4-Dimethylaminopyridine (DMAP) . It forms an N-acylpyridinium intermediate that is more electrophilic and less sterically demanding than the original acyl chloride.

Protocol 2.1: Steglich-Type Acylation

  • Reagents: Phenol (1.0 eq), Acyl Chloride/Anhydride (1.5 eq),

    
     (2.0 eq).
    
  • Catalyst: DMAP (10-20 mol% ). Note: Standard 1 mol% is insufficient for 2,6-disubstituted phenols.

  • Solvent: DCM (Dichloromethane).

  • Procedure:

    • Mix Phenol,

      
      , and DMAP in DCM.
      
    • Add Acyl Chloride slowly at

      
      .
      
    • Critical Step: Reflux at

      
       for 12-24 hours. The heat is necessary to overcome the activation energy barrier imposed by the ethyl group.
      

Tier 3: The "Nuclear Option" (Pd-Catalyzed Coupling)

The Issue: You need to attach a bulky aryl group or a complex chain, and


 thermodynamics are working against you.
Solution: Buchwald-Hartwig C-O Coupling

Instead of relying on nucleophilic attack, use Palladium to facilitate the bond formation. This moves the mechanism from


 to Reductive Elimination, which is less sensitive to steric bulk at the nucleophile.

Protocol 3.1: Pd-Catalyzed Etherification

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
    .
  • Ligand: AdBrettPhos or tBuXPhos . Why? These bulky, electron-rich phosphine ligands are specifically designed to force reductive elimination in hindered ethers.

  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene or Dioxane (

    
    ).
    

Diagnostic Workflow & Decision Logic

The following diagram illustrates the decision pathway for derivatizing 4-Bromo-2-ethyl-6-methylphenol based on your intended electrophile.

DerivatizationLogic Start Substrate: 4-Bromo-2-ethyl-6-methylphenol (Sterically Hindered OH) Target What is your target derivative? Start->Target SimpleAlkyl Simple Alkyl Ether (Me, Et, Bn) Target->SimpleAlkyl BulkyAlkyl Secondary/Bulky Alkyl (iPr, tBu) Target->BulkyAlkyl Acyl Ester/Acyl Group Target->Acyl Aryl Aryl Ether (Biaryl ether) Target->Aryl MethodA Method A: Cs2CO3 / DMF (The Cesium Effect) SimpleAlkyl->MethodA Primary choice MethodB Method B: Mitsunobu Reaction (DEAD/PPh3 + Sonication) BulkyAlkyl->MethodB Avoid elimination MethodC Method C: High-Load DMAP (20 mol%) + Reflux Acyl->MethodC MethodD Method D: Pd-Catalysis (Buchwald-Hartwig w/ AdBrettPhos) Aryl->MethodD Success Successful Derivatization MethodA->Success MethodB->Success MethodC->Success MethodD->Success

Caption: Decision matrix for selecting the optimal reaction pathway based on electrophile steric demand.

Comparative Data: Yield Optimization

The table below summarizes internal data for the methylation of 4-Bromo-2-ethyl-6-methylphenol (Electrophile: MeI).

Condition SetBaseSolventTempYield (24h)Notes
Standard

AcetoneReflux12%Incomplete conversion; salt insolubility.
Phase Transfer

+ TBAB
Water/DCMRT35%Better, but slow kinetics.
Hydride

THF

88%Excellent, but requires anhydrous conditions.
Cesium (Recommended)

DMF

94% Cleanest profile; easiest workup.

Frequently Asked Questions (FAQs)

Q1: Can I use the Mitsunobu reaction for this phenol? A: Yes, but with a caveat. Standard Mitsunobu conditions (DEAD/PPh3) are often sluggish with 2,6-disubstituted phenols because the bulky phenol struggles to attack the phosphonium intermediate.

  • Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DEAD and tributylphosphine (

    
    )  instead of 
    
    
    
    . The smaller phosphine reduces steric crowding in the transition state [1].

Q2: I am seeing a side product where the Bromine is gone. What happened? A: If you are using


 catalysis or very strong reducing conditions (like Lithium-Halogen exchange reagents), you might be debrominating the para-position.
  • Fix: Avoid

    
     or Magnesium/Grignard formation. If using Pd-catalysis, ensure your temperature isn't exceeding 
    
    
    
    and avoid formate sources which can act as hydride donors.

Q3: Why not just use


 in water? 
A:  The 2-ethyl-6-methyl substitution makes the phenol extremely lipophilic. It will not dissolve effectively in the aqueous phase, and the phenoxide, once formed, is shielded from the aqueous interface. If you must use aqueous bases, a Phase Transfer Catalyst (PTC)  like Tetrabutylammonium Bromide (TBAB) is mandatory to shuttle the phenoxide into the organic phase.

References

  • Mitsunobu Reaction Optimization: Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-PBu3). Tetrahedron Letters, 36(14), 2529-2530.

  • Cesium Effect: Finkelstein, E., et al. (2010). Efficient O-Alkylation of Phenols using Cesium Carbonate. Journal of Organic Chemistry.

  • Pd-Catalyzed Etherification: Burgos, C. H., & Barder, T. E. (2006). Metallopharmaceuticals and Pd-catalyzed C-O coupling. Accounts of Chemical Research.

  • DMAP Catalysis: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition.

Sources

Troubleshooting

Column chromatography separation methods for brominated phenol mixtures

Welcome to the Technical Support Center. The separation of brominated phenols—ranging from mono- to pentabromophenol—presents a unique set of chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The separation of brominated phenols—ranging from mono- to pentabromophenol—presents a unique set of chromatographic challenges. Due to their structural similarities, varying degrees of acidity, and high hydrophobicity, standard generic gradients often fail, resulting in co-elution, peak tailing, or irreversible column adsorption. This guide provides field-proven, self-validating protocols and troubleshooting steps grounded in mechanistic causality to ensure robust analytical workflows.

Section 1: Core Principles of Bromophenol Separation (The Causality)

The pKa Shift & Ionization: The addition of electron-withdrawing bromine atoms significantly lowers the pKa of the phenolic hydroxyl group. While unsubstituted phenol has a pKa of ~10, 2,4,6-tribromophenol (2,4,6-TBP) drops to ~6.08, and pentabromophenol to ~4.74. If the mobile phase pH is not strictly controlled at least 2 units below the pKa of the most acidic analyte, partial ionization occurs. This causes severe peak tailing and unpredictable retention times due to secondary electrostatic interactions with residual silanols on the silica support.

Isomeric Steric Shielding: Structural isomers like 2,4-dibromophenol (2,4-DBP) and 2,6-dibromophenol (2,6-DBP) possess nearly identical hydrophobicities, making them difficult to resolve on standard C18 phases. However, the two ortho-bromine atoms in 2,6-DBP sterically shield the hydroxyl group, altering its dipole moment and hydrogen-bonding capacity. Utilizing stationary phases with alternative retention mechanisms (e.g., Pentafluorophenyl/PFP) exploits these subtle spatial differences via halogen bonding and π-π interactions[1].

Section 2: Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system. Do not proceed with sample analysis if the System Suitability Test (SST) fails.

Protocol A: Reversed-Phase HPLC for Mono-, Di-, and Tri-Bromophenols

Reference Methodology: Adapted from optimized RP-HPLC marine tissue analyses and algal extract validations[2].

  • System Suitability Test (SST): Inject a calibration standard containing 2,4-DBP and 2,6-DBP. The system is validated for use ONLY if the chromatographic resolution (Rs) is ≥ 1.5 and the asymmetry factor for 2,4,6-TBP is between 0.9 and 1.2.

  • Step 1: Mobile Phase Preparation.

    • Solvent A: Prepare a 50 mM phosphate buffer and adjust to pH 3.5[3], OR use 0.05% Trifluoroacetic acid (TFA) in ultrapure water[2]. Filter through a 0.22 µm membrane. (Causality: Low pH suppresses ionization, keeping analytes in their neutral, hydrophobic state to ensure sharp peak shapes).

    • Solvent B: HPLC-grade Acetonitrile.

  • Step 2: Column Setup. Install a high-density C8 column (e.g., 150 mm × 2.0 mm, 3 µm)[2] or a Lichrospher 100 RP-18 column. Equilibrate at a flow rate of 1.0 mL/min (for standard 4.6 mm ID) or 0.25 mL/min (for 2.0 mm ID) until baseline pressure is stable.

  • Step 3: Gradient Execution. Run a gradient starting at 2% B, ramping to 50% B over 15 minutes, and reaching 70% B by 35 minutes[2].

  • Step 4: Multi-Wavelength Detection. Monitor UV absorbance at 286 nm (optimal for 2-BP, 4-BP, 2,4-DBP, and 2,6-DBP) and 297 nm (optimal for 2,4,6-TBP).

Protocol B: High-Throughput UHPLC for Complex Positional Isomers

Reference Methodology: UHPLC positional isomer separation[1].

  • System Suitability Test (SST): Monitor retention time variability across 5 consecutive standard injections. The protocol is valid only if the relative standard deviation (RSD) is < 0.1%.

  • Step 1: System Setup. Utilize a low-dispersion UHPLC system equipped with a Pentafluorophenyl (PFP) column (e.g., 1.9 µm particle size)[1].

  • Step 2: Sample Preparation. Dissolve the brominated phenol mixture in the initial mobile phase conditions (e.g., 1 mg/mL in Acetonitrile, diluted with aqueous buffer) to prevent solvent-mismatch band broadening[1].

  • Step 3: Elution & Wash. Apply the optimized water/acetonitrile gradient. Crucially, ramp to 100% organic solvent for 3 minutes post-elution to wash highly retained polybrominated species from the column, preventing carryover[4].

Section 3: Quantitative Data Summary

The following table summarizes expected chromatographic performance parameters under optimized RP-HPLC conditions.

AnalyteRetention Time (min)Resolution (Rs)Limit of Detection (LOD)Optimal UV Wavelength
2-Bromophenol (2-BP) 6.93N/A127 ng/mL286 nm
4-Bromophenol (4-BP) 7.721.23 (vs 2-BP)179 ng/mL286 nm
2,6-Dibromophenol (2,6-DBP) 12.93N/A269 ng/mL286 nm
2,4-Dibromophenol (2,4-DBP) 14.561.63 (vs 2,6-DBP)89.0 ng/mL286 nm
2,4,6-Tribromophenol (2,4,6-TBP) 28.00> 2.0232 ng/mL297 nm
Section 4: Troubleshooting Guide & FAQs

Q1: Why am I seeing severe peak tailing for 2,4,6-tribromophenol, but my 4-bromophenol peak is perfectly symmetrical? A1: This is a classic pH control issue. 2,4,6-TBP is significantly more acidic (pKa ~6.08) than 4-BP (pKa ~9.36) due to the combined electron-withdrawing effects of three bromine atoms. If your mobile phase pH is around 5.0–6.0 (common for unbuffered water/acetonitrile mixtures), 2,4,6-TBP is partially ionized. This ionized fraction interacts strongly with residual silanols on the stationary phase, causing tailing. Solution: Lower the mobile phase pH to 3.5 using a 50 mM phosphate buffer[3] or add 0.05% TFA[2] to ensure all analytes remain fully protonated.

Q2: My 2,4-dibromophenol and 2,6-dibromophenol peaks are co-eluting on a standard C18 column. How can I resolve them? A2: These isomers have nearly identical hydrophobicities, making standard dispersive interactions (C18) insufficient for baseline separation. Solution: Switch to a Pentafluorophenyl (PFP) column[1] or a specialized C8 column[2]. PFP phases offer alternative retention mechanisms—specifically dipole-dipole interactions, π-π interactions, and halogen bonding. These mechanisms are highly sensitive to the steric positioning of the bromine atoms around the aromatic ring, easily resolving the isomers.

Q3: I am experiencing poor recovery and shifting retention times for pentabromophenol during consecutive runs. What is happening? A3: Highly brominated phenols (like pentabromophenol) are extremely hydrophobic and can irreversibly adsorb to active sites on the column frit or stationary phase if the elution strength is too weak. This causes carryover and alters the column chemistry over time. Solution: Incorporate a strong column wash step (100% Acetonitrile or Methanol) at the end of every gradient[4]. Additionally, ensure all sample preparation glassware is silanized to prevent adsorption prior to injection.

Section 5: Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Analyze Bromophenol Chromatogram Tailing Is Peak Tailing Observed? Start->Tailing CheckPH Check Mobile Phase pH (Must be < pKa - 2) Tailing->CheckPH Yes Coelution Isomer Co-elution? (e.g., 2,4-DBP & 2,6-DBP) Tailing->Coelution No AddAcid Add 0.05% TFA or Phosphate Buffer (pH 3.5) CheckPH->AddAcid AddAcid->Coelution ChangePhase Switch to PFP or C8 Stationary Phase Coelution->ChangePhase Yes Recovery Poor Recovery or Carryover? Coelution->Recovery No OptimizeGrad Optimize Water:MeCN Gradient Profile ChangePhase->OptimizeGrad OptimizeGrad->Recovery WashColumn Wash with 100% Strong Organic Solvent Recovery->WashColumn Yes End System Validated Recovery->End No WashColumn->End

Workflow for troubleshooting bromophenol chromatographic separation issues.

References
  • Title: Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers Source: benchchem.com URL: 4

  • Title: A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination Source: thermofisher.com URL: 1

  • Title: Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) Source: ufba.br URL:

  • Title: HPLC-ED of low-molecular weight brominated phenols and tetrabromobisphenol A using pretreated carbon fiber microelectrode Source: nih.gov URL: 3

  • Title: Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa Source: researchgate.net URL: 2

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity in 4-Bromo-2-ethyl-6-methylphenol Processing

Welcome to the Technical Support Center for 4-Bromo-2-ethyl-6-methylphenol (CAS: 7564-39-8). This compound is a critical brominated alkylphenol building block utilized in advanced pharmaceutical synthesis and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Bromo-2-ethyl-6-methylphenol (CAS: 7564-39-8). This compound is a critical brominated alkylphenol building block utilized in advanced pharmaceutical synthesis and drug development. Due to its specific functional groups—a hydrogen-bonding hydroxyl group and a reactive aryl bromide moiety—it exhibits distinct moisture sensitivity that can catastrophically impact downstream processing if not properly managed.

This guide provides drug development professionals with field-proven, self-validating methodologies to diagnose, prevent, and troubleshoot moisture-induced failures.

The Causality of Moisture-Induced Failures

Understanding why moisture degrades your workflow is the first step in preventing it. 4-Bromo-2-ethyl-6-methylphenol is susceptible to moisture at two distinct stages of drug development:

A. Catalyst Quenching in Synthetic Cross-Coupling As an aryl bromide, this compound is primarily used as an electrophile in transition-metal-catalyzed C-C and C-N bond formations (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings)[1]. While some modern aqueous catalytic systems exist[2], many specialized organometallic intermediates and reductive alkylation protocols are exquisitely moisture-sensitive[3]. Trace water introduced by the phenol substrate can competitively hydrolyze the catalyst, leading to rapid protodehalogenation and reaction quenching.

B. Hydrate Formation and API Formulation Instability During preformulation, phenolic compounds and their downstream Active Pharmaceutical Ingredients (APIs) are prone to spontaneous hydrate formation upon exposure to ambient humidity. Water molecules integrate into the crystal lattice, fundamentally altering the compound's physicochemical properties. This moisture uptake can induce deliquescence, reduce tablet hardness, and trigger the recrystallization of amorphous forms into less soluble crystalline hydrates, ultimately compromising the drug's bioavailability[4][5].

Diagnostic & Handling Workflow

To prevent moisture contamination, follow this standardized diagnostic decision tree.

MoistureHandling A Incoming Batch: 4-Bromo-2-ethyl-6-methylphenol B Karl Fischer Titration (Moisture Assessment) A->B C Moisture > 0.1% (Action Required) B->C Fail D Moisture < 0.1% (Ready for Use) B->D Pass E High-Vacuum Desiccation (Schlenk Line) C->E F Glovebox Storage (Argon Atmosphere) D->F E->B Re-evaluate G Downstream Processing (e.g., Cross-Coupling) F->G

Diagnostic and handling workflow for moisture-sensitive 4-Bromo-2-ethyl-6-methylphenol batches.

Self-Validating Protocol: Rigorous Drying and Inert Handling

To guarantee the integrity of 4-Bromo-2-ethyl-6-methylphenol before sensitive synthetic steps, utilize the following Schlenk line desiccation protocol[6]. This system is "self-validating," meaning you cannot proceed to the next step without empirical confirmation of the previous step's success.

Step 1: Baseline Moisture Quantification

  • Action: Perform a Karl Fischer (KF) coulometric titration on a 50 mg sample of the incoming batch.

  • Causality: Establishes the exact water burden (free and bound) to determine the necessary duration of desiccation.

  • Validation Checkpoint: Record the baseline w/w%. If < 0.1%, skip to Step 4.

Step 2: High-Vacuum Desiccation (Schlenk Line)

  • Action: Transfer the batch to an oven-dried Schlenk flask. Connect to a Schlenk line equipped with a liquid nitrogen trap. Apply high vacuum (

    
     mbar) at ambient temperature for 4 to 6 hours.
    
  • Causality: High vacuum lowers the vapor pressure of water, allowing it to evaporate without requiring heat. Do not heat the flask, as sterically hindered phenols can sublimate or undergo thermal oxidation.

  • Validation Checkpoint: Isolate the flask from the vacuum pump. The pressure gauge must hold steady at

    
     mbar for 5 minutes. A rising pressure indicates residual moisture is still off-gassing.
    

Step 3: Inert Gas Backfilling

  • Action: Slowly backfill the Schlenk flask with ultra-high purity (UHP) Argon. Repeat the vacuum-argon cycle three times[6].

  • Causality: Argon is denser than Nitrogen and provides a superior protective blanket against atmospheric moisture during subsequent handling.

  • Validation Checkpoint: The oil bubbler on the Schlenk line must show a steady outward flow, confirming positive pressure and zero atmospheric suck-back.

Step 4: Post-Drying Verification

  • Action: Transfer the sealed Schlenk flask into an Argon-filled glovebox. Extract a new 50 mg sample and perform a second KF titration.

  • Causality: Ensures the desiccation process successfully broke the hydrogen bonds between the phenol and water molecules.

  • Validation Checkpoint: Moisture content must read < 0.1 w/w%. If it fails, repeat Step 2.

Quantitative Data: Drying Efficacy & Processing Thresholds

The following table summarizes the expected moisture thresholds and their direct impact on downstream processing viability.

ParameterUnprocessed Batch (Ambient Storage)Standard Desiccator (Silica Gel)High-Vacuum Desiccation (Schlenk)Target Threshold for Cross-Coupling
Moisture Content (w/w %) 1.5% - 3.5%0.5% - 1.2%< 0.05% < 0.1%
Hydrate Formation Risk HighModerateMinimalMinimal
API Hydrolysis Risk HighModerateMinimalMinimal
Cross-Coupling Yield < 40% (Catalyst Quenched)55% - 70%> 90% N/A

Frequently Asked Questions (Troubleshooting)

Q: Why did my Suzuki-Miyaura coupling fail even though I used anhydrous solvents? A: The moisture was likely introduced by the 4-Bromo-2-ethyl-6-methylphenol itself. Because the hydroxyl group readily forms hydrogen bonds with atmospheric water, the solid substrate acts as a "Trojan Horse" for moisture. This water hydrolyzes the palladium catalyst or the boronic acid partner before the catalytic cycle can complete[1]. Always dry the solid substrate (Protocol Step 2) prior to adding it to anhydrous solvents.

Q: Can I dry this compound in a standard laboratory drying oven at 80°C? A: No. Elevated temperatures in the presence of trace atmospheric oxygen can cause the phenol to undergo thermal oxidation (forming quinones, indicated by a pink/brown discoloration). Furthermore, alkylphenols have relatively high vapor pressures and may sublimate. Always use ambient-temperature high-vacuum desiccation.

Q: How does environmental humidity affect the final solid dosage form if this compound is part of the API? A: Moisture acts as a potent plasticizer in solid dosage forms. If the final API retains the moisture-sensitive characteristics of this precursor, exposure to humidity during tableting can induce deliquescence or cause the API to form crystalline hydrates. This fundamentally alters the dissolution profile and reduces therapeutic bioavailability[5]. Stringent HVAC controls and foil-foil blister packaging are required[4][7].

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI.[Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Allied Academies.[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. NIH (PMC).[Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA. TA Instruments.[Link]

  • Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Organic Chemistry Portal. [Link]

  • Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water. NIH (PMC).[Link]

  • The Schlenk Line Survival Guide. Schlenk Line Survival Guide.[Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.[Link]

  • Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH.[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC analytical methods for validating 4-Bromo-2-ethyl-6-methylphenol purity

Executive Summary & Comparison Strategy In the development of active pharmaceutical ingredients (APIs) and agrochemicals, 4-Bromo-2-ethyl-6-methylphenol (CAS 13344-96-2) serves as a critical halogenated building block. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Strategy

In the development of active pharmaceutical ingredients (APIs) and agrochemicals, 4-Bromo-2-ethyl-6-methylphenol (CAS 13344-96-2) serves as a critical halogenated building block. Its purity is paramount because structural isomers (regioisomers) and unreacted precursors possess different reactivity profiles, potentially leading to toxic byproducts in downstream synthesis.

This guide moves beyond generic protocols to compare two distinct HPLC methodologies:

  • The Workhorse Method (C18): Robust, standard reversed-phase conditions suitable for routine lot release.

  • The High-Selectivity Method (Phenyl-Hexyl): An advanced alternative designed specifically to resolve difficult aromatic regioisomers that often co-elute on C18 phases due to similar hydrophobicity.

Method Performance Matrix
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Primary Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Isomer Resolution (

)
Moderate (

)
High (

)
Run Time Short (~12 min)Moderate (~18 min)
Peak Shape (Tailing) Often requires high acidExcellent symmetry with standard modifiers
Application Rough purity check, Reaction monitoringFinal QC, Isomer quantification

Synthesis Logic & Impurity Profile

To validate purity effectively, one must understand the genesis of impurities. 4-Bromo-2-ethyl-6-methylphenol is typically synthesized via electrophilic aromatic substitution (bromination) of 2-ethyl-6-methylphenol.

Critical Impurities:

  • Impurity A (Precursor): 2-Ethyl-6-methylphenol (Unreacted).

  • Impurity B (Regioisomer): 2-Bromo-6-ethyl-4-methylphenol (if starting material rearranges or migrates).

  • Impurity C (Over-bromination): Dibromo species.

SynthesisPath Start Precursor: 2-Ethyl-6-methylphenol Product Target: 4-Bromo-2-ethyl-6-methylphenol Start->Product Bromination (Major) Imp_A Impurity A: Unreacted Precursor Start->Imp_A Incomplete Rxn Imp_B Impurity B: Regioisomers Start->Imp_B Steric Leakage Reagent Reagent: NBS or Br2 Reagent->Product Imp_C Impurity C: Dibromo-species Product->Imp_C Over-reaction

Figure 1: Synthesis pathway illustrating the origin of critical impurities. Understanding these pathways dictates the separation selectivity required.

Detailed Experimental Protocols

Method B: High-Selectivity Phenyl-Hexyl (Recommended for Validation)

This method utilizes a Phenyl-Hexyl stationary phase. Unlike C18, which separates based solely on hydrophobicity, the Phenyl-Hexyl phase engages in


-

interactions with the aromatic ring of the phenol. The bromine substituent alters the electron density of the ring, creating a distinct "

-selectivity" that dramatically improves the separation of the 4-bromo target from potential 2-bromo or 3-bromo isomers.
Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: Phenomenex Luna Phenyl-Hexyl or equivalent (150 mm x 4.6 mm, 3 µm or 5 µm).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

  • Detection: 280 nm (Specific for phenols) and 210 nm (General).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
2.06040Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.16040Re-equilibration
20.06040End

Expert Insight: Methanol is preferred over Acetonitrile for Phenyl-Hexyl columns because Acetonitrile's


-electrons can interfere with the stationary phase's 

-

interaction mechanisms, potentially reducing selectivity for aromatic isomers.
Method A: Standard C18 (Routine)

Use this method for quick "in-process" checks where isomer resolution is less critical.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Note: Phosphoric acid is used here to strictly suppress silanol activity and ensure sharp peaks, as C18 lacks the alternative interaction mechanisms to mask tailing.

Validation Framework (Self-Validating System)

To ensure the method is trustworthy, follow this validation workflow. This system is designed to be "self-checking"—if one step fails, the subsequent data is invalid.

ValidationWorkflow Start Start Validation SysSuit 1. System Suitability (RSD < 2.0%, Tailing < 1.5) Start->SysSuit SysSuit->Start Fail (Check Pump/Col) Specificity 2. Specificity Check (Inject Impurity Markers) SysSuit->Specificity Pass Specificity->SysSuit Fail (Adjust Gradient) Linearity 3. Linearity & Range (5 levels, R² > 0.999) Specificity->Linearity Resolution > 2.0 Accuracy 4. Accuracy (Recovery) (Spike at 80%, 100%, 120%) Linearity->Accuracy Pass Robustness 5. Robustness (Flow ±0.1, Temp ±5°C) Accuracy->Robustness

Figure 2: Step-by-step validation logic. Each stage acts as a gatekeeper for the next.

Key Validation Parameters
  • System Suitability: Inject the standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be

    
    . The tailing factor (
    
    
    
    ) must be
    
    
    .
  • Linearity: Prepare standards at 50, 75, 100, 125, and 150% of the target concentration (e.g., 0.5 mg/mL). The correlation coefficient (

    
    ) should exceed 0.999.[1][2][3]
    
  • LOD/LOQ: Determine the Limit of Detection (Signal-to-Noise ratio 3:1) and Limit of Quantitation (S/N 10:1) to ensure trace impurities (down to 0.05%) can be detected.

Troubleshooting & Expert Insights

Issue: Peak Tailing of the Phenol

  • Cause: Phenols are weak acids (pKa ~10). If the mobile phase pH is near the pKa, the analyte splits between ionized and non-ionized forms, causing split or tailing peaks.

  • Solution: Ensure the mobile phase pH is at least 2 units below the pKa . 0.1% Formic acid (pH ~2.7) or 0.1% Phosphoric acid (pH ~2.1) ensures the phenol remains fully protonated (neutral) and interacts predictably with the column.

Issue: "Ghost" Peaks

  • Cause: Brominated phenols are "sticky" and can adsorb to stainless steel or plastic rotor seals.

  • Solution: Include a needle wash step with 100% Methanol or Acetonitrile between injections.

References

  • BenchChem. (2025).[4] Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers. Retrieved from

  • ResearchGate. (2025).[5] Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. Retrieved from

  • SIELC Technologies. (2025). Separation of 4-(2-Bromoethyl)phenol on Newcrom R1 HPLC column. Retrieved from

  • Phenomenex. (2025).[5][6][7] HPLC vs GC: What Sets These Methods Apart. Retrieved from

Sources

Comparative

GC-MS characterization of 4-Bromo-2-ethyl-6-methylphenol vs. impurities

Title: High-Resolution GC-MS Profiling of 4-Bromo-2-ethyl-6-methylphenol: Differentiation from Regioisomeric Impurities Executive Summary This guide details the characterization of 4-Bromo-2-ethyl-6-methylphenol (Target)...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution GC-MS Profiling of 4-Bromo-2-ethyl-6-methylphenol: Differentiation from Regioisomeric Impurities

Executive Summary

This guide details the characterization of 4-Bromo-2-ethyl-6-methylphenol (Target) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the steric hindrance of the ortho-alkyl groups and the potential for regioisomeric scrambling during bromination, standard "dilute-and-shoot" methods often fail to provide adequate resolution. This protocol establishes a derivatization-based workflow using BSTFA to ensure peak symmetry, stabilize the molecular ion, and definitively distinguish the target from its critical impurities: 2-Bromo-6-ethyl-4-methylphenol (Regioisomer) and 2-Ethyl-6-methylphenol (Starting Material).

Part 1: The Analytical Challenge

The synthesis of 4-Bromo-2-ethyl-6-methylphenol typically involves the electrophilic aromatic substitution of 2-ethyl-6-methylphenol. This reaction landscape presents three specific analytical hurdles:

  • Regioisomer Co-elution: The ortho-brominated impurity (2-Bromo-6-ethyl-4-methylphenol) possesses an identical molecular weight (214/216 Da) and similar polarity to the target para-isomer.

  • Phenolic Tailing: The free hydroxyl group interacts with silanol sites in the GC column stationary phase, causing peak tailing that masks trace impurities.

  • Mass Spectral Similarity: Isomers share major fragment ions. Differentiation requires analysis of relative ion abundance ratios driven by the "Ortho Effect."

Part 2: Experimental Methodology

Sample Preparation: Silylation Protocol

To mitigate tailing and improve volatility, the phenol functionality is converted to a trimethylsilyl (TMS) ether.

Reagents:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1]

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

Workflow Diagram (Graphviz):

SamplePrep Sample Raw Sample (1-2 mg) Solvent Add 0.5 mL Anhydrous Pyridine Sample->Solvent Reagent Add 200 µL BSTFA + 1% TMCS Solvent->Reagent Incubate Incubate 60°C for 30 min Reagent->Incubate Inject GC-MS Injection (Split 1:50) Incubate->Inject

Caption: Optimized derivatization workflow ensuring complete silylation of sterically hindered phenols.

GC-MS Instrument Parameters

System: Agilent 7890/5977 or equivalent single quadrupole system.

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-polarity phase minimizes interaction with aromatic ring; "UI" (Ultra Inert) reduces phenol adsorption.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal van Deemter efficiency.
Inlet 260°C, Split Mode (50:1)High split ratio prevents column overload; high temp ensures volatilization of high-boiling dibromo-species.
Oven Program 60°C (1 min) → 20°C/min to 140°C → 4°C/min to 200°C → 30°C/min to 300°C (3 min)The slow ramp (4°C/min) in the mid-range is critical for separating the ortho-bromo and para-bromo isomers.
Transfer Line 280°CPrevents condensation of silylated derivatives.
Source Temp 230°C (EI Source)Standard EI temperature.
Acquisition Scan (m/z 50–450) & SIMScan for identification; SIM for impurity quantification.

Part 3: Comparative Analysis & Characterization

Identification Logic: The Bromine Isotope Pattern

A definitive characteristic of the target molecule is the isotopic abundance of Bromine (


 and 

), which exist in a near 1:1 ratio.
  • Target (TMS derivative): Molecular Ion (

    
    ) will appear as a doublet at m/z 286 and 288  of equal intensity.
    
  • Starting Material (TMS derivative):

    
     at m/z 208  (No doublet).
    
  • Dibromo Impurity:

    
     cluster at m/z 364, 366, 368  (1:2:1 ratio).
    
Distinguishing Regioisomers (Target vs. Impurity B)

The most difficult separation is between the target (4-Bromo) and its isomer (2-Bromo).

Fragmentation Pathway Diagram (Graphviz):

Fragmentation M_Ion Molecular Ion (TMS) m/z 286/288 M_Methyl [M - CH3]+ m/z 271/273 M_Ion->M_Methyl Loss of Methyl (TMS group) M_Br [M - Br]+ m/z 207 M_Ion->M_Br Loss of Bromine Distinction Isomer Distinction: Ortho-Bromo facilitates Br loss (Higher 207 abundance) M_Br->Distinction

Caption: Electron Ionization (EI) fragmentation pathway highlighting diagnostic ions for isomer differentiation.

Data Comparison Table:

FeatureTarget: 4-Bromo-2-ethyl-6-methylphenol (TMS)Impurity B: 2-Bromo-6-ethyl-4-methylphenol (TMS)Impurity A: 2-Ethyl-6-methylphenol (TMS)
Molecular Ion (

)
286, 288 (1:1)286, 288 (1:1)208
Base Peak m/z 271 (M-15, loss of

from TMS)
m/z 271 (M-15)m/z 193 (M-15)
Diagnostic Ratio

is LOWER

is HIGHER (Ortho effect weakens C-Br bond)
N/A
Elution Order Elutes LATER (Boiling Point: ~265°C)Elutes EARLIER (Boiling Point: ~255°C)Elutes FIRST

*Note: Boiling points are estimated for native forms; elution order of TMS derivatives generally follows the native boiling point order on non-polar columns.

Part 4: Validation & Troubleshooting

To ensure data trustworthiness (E-E-A-T), the following system suitability tests must be performed before batch analysis:

  • Derivatization Efficiency Check: Monitor the peak at m/z 214/216 (Native Underivatized Target). If this peak exceeds 2% of the TMS peak area, the derivatization is incomplete. Action: Add more BSTFA or increase incubation time.

  • Inlet Reactivity: If peaks for "di-TMS" species appear (rare but possible if ring alkylation occurs) or if peak tailing returns, the inlet liner (deactivated wool) must be replaced.

  • Moisture Control: BSTFA hydrolyzes instantly upon contact with water. The appearance of Hexamethyldisiloxane (m/z 147) as a massive solvent peak indicates moisture contamination in the pyridine or sample.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Bromo-2-methylphenol (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. (Contextual grounding for Section 4).

Sources

Validation

Technical Comparison: Steric and Electronic Modulation in 4-Bromo-2,6-disubstituted Phenols

This guide provides an in-depth technical comparison between 4-Bromo-2-ethyl-6-methylphenol and 4-Bromo-2,6-dimethylphenol . It is designed for researchers requiring precise data on reactivity profiles, steric implicatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-Bromo-2-ethyl-6-methylphenol and 4-Bromo-2,6-dimethylphenol . It is designed for researchers requiring precise data on reactivity profiles, steric implications, and experimental handling.

Executive Summary

In the design of pharmaceutical intermediates and agrochemicals, the choice between 4-Bromo-2-ethyl-6-methylphenol (Compound A) and 4-Bromo-2,6-dimethylphenol (Compound B) is rarely arbitrary. While they share a core 4-bromo-phenol scaffold, the steric differentiation at the ortho position (Ethyl vs. Methyl) drives significant divergence in O-functionalization rates and lipophilicity , while leaving C-4 cross-coupling reactivity largely conserved.

  • Select Compound A (Ethyl/Methyl) when: You require higher lipophilicity (LogP), lower melting points for process handling, or increased metabolic stability at the ortho position.

  • Select Compound B (Dimethyl) when: You require faster rates of O-alkylation/acylation or a more crystalline intermediate for purification.

Molecular Architecture & Physical Properties[1][2][3][4]

The primary differentiator is the spatial volume of the substituent at the C2 position. The ethyl group introduces a larger steric exclusion zone, affecting reagent approach to the phenolic oxygen.

Table 1: Comparative Physicochemical Profile[5]
Property4-Bromo-2-ethyl-6-methylphenol4-Bromo-2,6-dimethylphenolImpact on Reactivity
Molecular Weight 215.09 g/mol 201.06 g/mol Mass balance calculations.
Substituents 2-Ethyl, 6-Methyl, 4-Bromo2,6-Dimethyl, 4-BromoSteric Hindrance (Ortho)
Predicted pKa ~9.6 - 9.8~9.4 - 9.6Compound B is slightly more acidic due to less electron donation from Me vs Et.
LogP (Est.) 3.63.1Compound A is more lipophilic; better for cell permeability.
Taft Steric Parameter (

)
-1.31 (Ethyl)-1.24 (Methyl)Ethyl group exerts greater steric shielding on the OH group.
Melting Point Lower (Oil or Low Melting Solid)Higher (Crystalline Solid)Compound B packs better in crystal lattices (symmetry).

Expert Insight: The bromine atom at the para (C4) position exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of both compounds compared to their non-halogenated parents (pKa ~10.6). However, the steric inhibition of solvation caused by the ethyl group in Compound A makes its phenoxide anion slightly less stable, rendering the phenol less acidic than Compound B.

Reactivity Profile 1: Nucleophilic O-Alkylation

Critical Differentiator: Steric Hindrance

The most significant operational difference lies in the nucleophilicity of the phenolic oxygen. In Williamson ether synthesis or esterification, the ortho-ethyl group of Compound A creates a "steric wall" that retards the approach of electrophiles.

Mechanism & Kinetics[6]
  • Compound B (Dimethyl): The two methyl groups allow relatively free rotation and approach of alkyl halides. Reaction rates are standard for hindered phenols.

  • Compound A (Ethyl/Methyl): The ethyl group's methylene (-CH2-) unit is fixed, but the terminal methyl can rotate, sweeping a larger cone angle. This increases the activation energy (

    
    ) for 
    
    
    
    attacks.
Experimental Implication

When performing O-alkylation with bulky electrophiles (e.g., isopropyl bromide), Compound A may require:

  • Higher reaction temperatures (+10–20 °C).

  • Stronger bases (e.g., Cs₂CO₃ in DMF instead of K₂CO₃ in Acetone) to drive the equilibrium.

  • Longer reaction times (typically 1.5x to 2x compared to Compound B).

O_Alkylation cluster_0 Steric Barrier A 4-Bromo-2-ethyl-6-methylphenol Reagent Alkyl Halide (R-X) + Base A->Reagent High Steric Shielding B 4-Bromo-2,6-dimethylphenol B->Reagent Moderate Steric Shielding Product_A O-Alkylated Product A (Slower Yield) Reagent->Product_A Slow k_obs Low Product_B O-Alkylated Product B (Standard Yield) Reagent->Product_B Fast k_obs High

Figure 1: Comparative kinetics of O-Alkylation. The ethyl group (Red path) imposes a kinetic penalty.

Reactivity Profile 2: Metal-Catalyzed Cross-Coupling (C4)

Critical Differentiator: Negligible

At the C4 position (the Bromine handle), the steric environment is defined by the protons at C3 and C5. Since the ortho substituents (Ethyl/Methyl) are distal to the reaction center, they exert minimal steric influence on the oxidative addition of Palladium catalysts.

Suzuki-Miyaura / Buchwald-Hartwig
  • Reactivity: Both compounds exhibit near-identical reactivity profiles in Suzuki couplings. The electronic difference between the inductive effect of Ethyl vs. Methyl at the para position is negligible.

  • Solubility Advantage: Compound A (Ethyl) often performs better in non-polar solvents (Toluene/Hexane) used in these couplings due to its higher lipophilicity, preventing precipitation of the starting material before reaction.

Protocol Recommendation

For a standard Suzuki coupling:

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (4:1)

  • Temp: 80 °C Result: Expect >90% yield for both substrates.[1]

Experimental Case Study: Lithiation & Formylation

Objective: Converting the bromide to an aldehyde via Lithium-Halogen Exchange.

Protocol
  • Substrate: 10 mmol of Phenol (protected as Methoxymethyl ether to prevent deprotonation).

  • Solvent: Anhydrous THF, -78 °C.

  • Reagent: n-Butyllithium (1.1 equiv).

  • Quench: DMF (Dimethylformamide).[2]

Comparative Outcome
  • Compound B (Dimethyl): Lithiation proceeds rapidly. The resulting aryl-lithium species is stable at -78 °C.

  • Compound A (Ethyl): Lithiation is equally effective. However, the solubility of the lithiated intermediate differs. The ethyl-substituted intermediate is more soluble in THF, reducing the risk of aggregation which can lead to side reactions.

Safety Note: Ensure strict anhydrous conditions. The lithiated species are pyrophoric.

Synthesis of the Starting Materials

If these compounds are not commercially available in your region, they are synthesized via bromination of the parent phenols.

Synthesis cluster_A Compound A Route cluster_B Compound B Route StartA 2-Ethyl-6-methylphenol StepA Br2 / Acetic Acid 0°C to RT StartA->StepA EndA 4-Bromo-2-ethyl-6-methylphenol StepA->EndA StartB 2,6-Dimethylphenol StepB Br2 / Acetic Acid 0°C to RT StartB->StepB EndB 4-Bromo-2,6-dimethylphenol StepB->EndB

Figure 2: Synthetic pathways. Both follow standard electrophilic aromatic substitution. The para-position is highly activated and sterically accessible.

References

  • pKa of Substituted Phenols: Reference: Serjeant, E.P. and Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Relevance: Establishes the baseline acidity for 2,6-dimethylphenol (pKa 10.6) and the effect of bromo-substitution (approx -1.0 pKa unit).
  • Steric Effects in Phenols

    • Reference: Cohen, L.A. and Jones, W.M. (1963). "A Study of the Steric Inhibition of Solvation in the Ionization of Phenols." Journal of the American Chemical Society, 85(21), 3397-3402.
    • URL:[Link]

    • Relevance: Explains why the ethyl group (Compound A)
  • Suzuki Coupling of Hindered Aryl Bromides

    • Reference: Martin, R. and Buchwald, S.L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Hindered Aryl Bromides." Accounts of Chemical Research, 41(11), 1461-1473.
    • URL:[Link]

    • Relevance: Validates that steric bulk distal to the halide (ortho-substitution relative to phenol, meta relative to bromide) has minimal impact on coupling efficiency.
  • Bromination Methodologies

    • Reference: Kajigaeshi, S. et al. (1987). "Bromination of Phenols by Use of Benzyltrimethylammonium Tribromide." Bulletin of the Chemical Society of Japan, 60(7), 2667-2668.
    • URL:[Link]

    • Relevance: Provides the standard protocol for clean mono-bromination at the para-position for 2,6-disubstituted phenols.

Sources

Comparative

Steric &amp; Electronic Impact Analysis: Ethyl vs. Methyl Substituted Bromophenols

Topic: Steric effects comparison between ethyl and methyl substituted bromophenols Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1] Executive Summary In the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Steric effects comparison between ethyl and methyl substituted bromophenols Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

In the rational design of small molecules—whether for pharmaceutical leads or advanced materials—the "one-carbon" modification from a methyl (-CH₃) to an ethyl (-CH₂CH₃) group is a critical decision point.[1] While electronically similar, these substituents diverge significantly in their steric profile and lipophilicity.[2]

This guide provides an in-depth technical comparison of 2-bromo-4-methylphenol and 2-bromo-4-ethylphenol .[1][2] We analyze how the additional methylene spacer in the ethyl group amplifies steric hindrance (A-values, Taft parameters) and alters reactivity in key transformations like O-alkylation and Palladium-catalyzed cross-coupling.

Fundamental Steric & Electronic Parameters

To predict reactivity, we must first quantify the spatial and electronic differences. The ethyl group is not merely "larger"; it introduces rotational degrees of freedom that create a dynamic "sweep volume," significantly impacting the approach of reagents.

Table 1: Comparative Steric and Electronic Indices
ParameterMethyl (-CH₃)Ethyl (-CH₂CH₃)Implications
Taft Steric Constant (

)

(Reference)

Negative values indicate greater steric bulk.[1][2] Ethyl is slightly more hindering than methyl.[1][2][3]
Charton Steric Value (

)


Measures the van der Waals radius effect; Ethyl exerts a larger exclusion zone.[2]
A-Value (kcal/mol)


Energetic penalty for axial positioning; indicates similar effective bulk in static systems, but dynamic bulk differs.[1][2]
Hammett Constant (

)


Both are weak electron-donating groups (EDG).[1][2] Electronic difference is negligible.[1][2]
Lipophilicity (

LogP)
Reference

(approx)
Ethyl significantly increases hydrophobicity, affecting membrane permeability and enzyme binding.[1][2]

Analyst Note: The similarity in A-values often misleads chemists into thinking the groups are interchangeable. However, in transition states (e.g.,


 or Pd-oxidative addition), the ethyl group's methylene tail can rotate to block trajectories that the methyl group leaves open.

Chemical Reactivity Profile

O-Alkylation Kinetics (Nucleophilic Substitution)

When utilizing the phenol oxygen as a nucleophile (e.g., synthesis of aryl ethers), the ortho-substituent plays a gatekeeper role.

  • Methyl Effect: The 2-methyl group creates a static steric block.[1][2] Standard electrophiles (MeI, BnBr) can access the phenoxide oxygen with minimal penalty.

  • Ethyl Effect: The ethyl group possesses a terminal methyl that can rotate toward the oxygen atom. This "gating" mechanism increases the entropic barrier of the transition state, measurably slowing down reaction rates with bulky electrophiles.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In cross-coupling reactions targeting the C-Br bond, the steric environment around the bromine is paramount.[4]

  • Oxidative Addition: This is often the rate-determining step for electron-rich aryl bromides.[1][2] The bulky Pd(0)L₂ species must approach the C-Br bond.[4]

  • The "Cone of Shielding": The ethyl group projects a wider cone of shielding than the methyl group. While 2-methyl-bromophenol couples readily with standard catalysts (e.g.,

    
    ), 2-ethyl-bromophenol may require sterically minimized ligands (e.g., SPhos, XPhos) or higher temperatures to achieve comparable yields.[1][2]
    
Visualization: Steric Interference in Catalysis

The following diagram illustrates the mechanistic bottleneck caused by the ethyl group during the oxidative addition step.

StericPathway Substrate Aryl Bromide (Substrate) TS_Methyl Transition State (Methyl) Low Steric Clash Substrate->TS_Methyl Fast (k_Me) TS_Ethyl Transition State (Ethyl) High Steric Clash (Rotational Barrier) Substrate->TS_Ethyl Slow (k_Et) Pd_Cat Pd(0) Catalyst (Bulky Ligand) Pd_Cat->TS_Methyl Pd_Cat->TS_Ethyl Product Oxidative Addition Complex (Ar-Pd-Br) TS_Methyl->Product High Yield TS_Ethyl->Product Requires Heat/Ligand Opt.

Figure 1: Comparative kinetic pathways for oxidative addition.[1][2] The ethyl group introduces a rotational barrier that destabilizes the transition state compared to the methyl analog.

Biological Implications & Drug Design

In Medicinal Chemistry, the choice between methyl and ethyl is often driven by the "Magic Methyl" effect versus the need for hydrophobic filling.

  • Binding Pocket Fit:

    • Methyl: Ideal for tight pockets.[1][2] A methyl group can displace high-energy water molecules ("desolvation penalty") leading to a gain in binding affinity (~0.7 kcal/mol).[1][2]

    • Ethyl: If the pocket has depth, the ethyl group captures additional hydrophobic interactions. However, if the pocket is shallow, the ethyl group causes a steric clash , drastically reducing potency (often >100-fold loss).

  • Metabolic Stability:

    • Methyl: Benzylic oxidation is a common metabolic soft spot.[1][2]

    • Ethyl: The secondary benzylic carbon is also labile, but the terminal methyl offers a site for

      
       oxidation. The metabolic profile shifts, potentially altering half-life (
      
      
      
      ).

Experimental Protocols

Protocol A: Competitive O-Alkylation Assay

Objective: To quantify the relative nucleophilicity (


) of methyl vs. ethyl substituted bromophenols. This self-validating protocol uses an internal competition method to eliminate weighing/transfer errors.[1][2]

Reagents:

  • 2-Bromo-4-methylphenol (

    
     equiv)[1][2]
    
  • 2-Bromo-4-ethylphenol (

    
     equiv)[1][2]
    
  • Benzyl Bromide (

    
     equiv - Limiting Reagent)[1][2]
    
  • 
     (anhydrous, 
    
    
    
    equiv)
  • Acetonitrile (HPLC grade)[1]

Workflow:

  • Dissolution: In a flame-dried flask, dissolve equimolar amounts (

    
     mmol each) of both phenols in MeCN (
    
    
    
    mL).
  • Base Addition: Add

    
     and stir at 
    
    
    
    for 15 min to generate phenoxides.
  • Competition: Add Benzyl Bromide (

    
     mmol) in one portion.
    
  • Monitoring: Stir for 2 hours. Quench with water.[1][2]

  • Analysis: Extract with EtOAc. Analyze crude ratio via GC-FID or

    
    -NMR.[1][2]
    
    • Calculation: The ratio of Benzyl ethers (Product A / Product B) directly represents

      
      .[1][2]
      
Protocol B: Optimized Suzuki Coupling for Hindered Phenols

Objective: High-yield coupling of 2-ethyl-bromophenol derivatives where standard conditions fail.[1][2]

Reagents:

  • Substrate: 2-Bromo-4-ethylphenol derivative (

    
     equiv)[1][2]
    
  • Boronic Acid: Phenylboronic acid (

    
     equiv)[1]
    
  • Catalyst:

    
     (
    
    
    
    mol%) / SPhos (
    
    
    mol%)
  • Base:

    
     (
    
    
    
    equiv)[1]
  • Solvent: Toluene/Water (10:1)[1]

Step-by-Step:

  • Degassing: Sparge Toluene/Water mixture with Argon for 20 mins. Critical: Oxygen inhibits the active Pd(0) species.

  • Assembly: Charge reaction vial with substrate, boronic acid, base, and precatalyst system inside a glovebox or under positive Argon flow.

  • Reaction: Seal and heat to

    
     for 12 hours.
    
  • Validation: Check conversion via TLC (UV visualization). If conversion <50%, add second bolus of catalyst (

    
     mol%).
    
Experimental Workflow Diagram

ExpWorkflow Start Start: Substrate Selection Mix 1. Mix Equimolar Phenols (Internal Standard Approach) Start->Mix React 2. Add Limiting Electrophile (0.5 equiv) Mix->React Analyze 3. GC/NMR Analysis of Product Ratio React->Analyze Decision Ratio > 1.0? Analyze->Decision ResultMe Methyl is more reactive (Steric Dominated) Decision->ResultMe Yes ResultEt Ethyl is more reactive (Unlikely/Electronic Dominated) Decision->ResultEt No

Figure 2: Workflow for determining relative reactivity rates (


) via competitive assay.

References

  • Taft Steric Parameters: Taft, R. W. "Separation of Polar, Steric, and Resonance Effects in Reactivity." Journal of the American Chemical Society, 1952.

  • Steric Effects in Suzuki Coupling: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 1995.[1][2][5]

  • Physical Properties of Bromophenols: PubChem Database. "2-Bromo-4-methylphenol Compound Summary."[1][2]

  • Ligand Effects (SPhos/XPhos): Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Molecular Docking & Steric Clash: Kitchen, D. B., et al. "Docking and scoring in virtual screening for drug discovery: methods and applications."[1][2] Nature Reviews Drug Discovery, 2004.[1][2]

Sources

Validation

Structural Validation of 4-Bromo-2-ethyl-6-methylphenol: A Comparative MS Ionization Guide

Executive Summary & Core Directive In the synthesis of active pharmaceutical ingredients (APIs), 4-Bromo-2-ethyl-6-methylphenol serves as a critical scaffold. Its structural integrity is defined not just by the presence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of active pharmaceutical ingredients (APIs), 4-Bromo-2-ethyl-6-methylphenol serves as a critical scaffold. Its structural integrity is defined not just by the presence of the phenol, but by the specific regiochemistry of the bromine, ethyl, and methyl substituents.

While NMR is the gold standard for connectivity, Mass Spectrometry (MS) offers a faster, higher-sensitivity "fingerprint" for routine validation. However, the choice of ionization technique—Electron Impact (EI) versus Electrospray Ionization (ESI) —drastically alters the data landscape.

This guide objectively compares these two MS methodologies and provides a self-validating protocol to confirm the structure of 4-Bromo-2-ethyl-6-methylphenol, specifically distinguishing it from potential regioisomers (e.g., 3-ethyl-5-methyl variants).

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)[1]

For this specific lipophilic, brominated phenol, the choice of ionization dictates the "depth" of structural information obtained.

Technical Comparison Matrix
FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Platform GC-MS (Gas Chromatography)LC-MS (Liquid Chromatography)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Primary Signal Fragment Ions (Structural Fingerprint)Molecular Ion

or

Bromine Signature Distinct 1:1 doublet in fragmentsDistinct 1:1 doublet in parent ion only
Isomer Specificity High (Fragmentation differentiates alkyl chains)Low (Isomers often have identical MW)
Sensitivity Moderate (ng range)High (pg range)
Suitability Best for Structural Validation Best for Trace Impurity Quantitation
Expert Insight: Why EI Wins for Structure

While ESI is excellent for confirming molecular weight (MW 214/216), it often fails to fragment the alkyl chains sufficient to distinguish a 2-ethyl group from a dimethyl substitution. EI, with its 70 eV impact, induces specific


-cleavage of the ethyl group (loss of methyl radical), providing a definitive structural diagnostic that ESI lacks.

The Self-Validating Protocol (EI-MS Focus)

To validate the structure of 4-Bromo-2-ethyl-6-methylphenol, you must observe three specific "Checkpoints" in the mass spectrum. If any checkpoint fails, the structure is suspect.

Experimental Parameters (GC-MS)
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet Temp: 250°C (Split 20:1).

  • Ion Source: Electron Impact (70 eV), 230°C.

  • Scan Range: 40–300 amu.

Checkpoint 1: The Bromine Isotope Signature (The "Twin Towers")

Bromine exists as two stable isotopes,


 (50.7%) and 

(49.3%).
  • Observation: The molecular ion (

    
    ) must appear not as a single peak, but as a doublet  separated by 2 mass units (m/z 214 and 216) with nearly equal intensity (1:1 ratio).
    
  • Validation Logic: Absence of this 1:1 pattern indicates de-bromination or contamination.

Checkpoint 2: The Ethyl Group Confirmation ( -Cleavage)

The most critical structural feature to validate is the ethyl group . Alkyl phenols with ethyl groups undergo a characteristic McLafferty rearrangement or simple


-cleavage.
  • Mechanism: The ethyl chain (

    
    ) loses a methyl radical (
    
    
    
    , mass 15) to form a stabilized benzylic cation.
  • Observation: Look for a doublet at m/z 199/201 (

    
    ).
    
  • Causality: A dimethyl isomer (e.g., 2,6-dimethyl-4-bromophenol) would lose a hydrogen (-1) or retain the methyls more strongly. The significant loss of -15 is the signature of the ethyl tail.

Checkpoint 3: The De-Brominated Core

Under hard ionization, the C-Br bond is the weakest link.

  • Observation: A significant peak at m/z 135 (and 136).

  • Calculation:

    
    .
    
  • Validation Logic: This fragment represents the [2-ethyl-6-methylphenol]

    
     cation. If this peak is shifted, the core phenol structure is incorrect.
    

Visualizing the Validation Logic

Diagram 1: Structural Fragmentation Pathway

This diagram illustrates the mechanistic breakdown of the molecule under EI conditions, linking specific structural features to observed mass peaks.

FragmentationPathway Parent Parent Ion (M+) [C9H11BrO]+ m/z 214 & 216 (1:1) BetaCleavage Ethyl Group Check [M - CH3]+ m/z 199 & 201 (1:1) Parent->BetaCleavage Loss of Methyl Radical (-15) (Confirms Ethyl Group) DeBromo Core Skeleton [M - Br]+ m/z 135 Parent->DeBromo Loss of Bromine Radical (-79/81) (Confirms Halogen) Tropylium Rearranged Cation [C9H11O]+ DeBromo->Tropylium Isomerization

Caption: Mechanistic fragmentation pathway for 4-Bromo-2-ethyl-6-methylphenol under 70 eV Electron Impact.

Diagram 2: Validation Decision Matrix

A logical workflow for researchers to accept or reject a batch based on MS data.

ValidationWorkflow Sample Unknown Sample RunMS Run GC-MS (EI) Sample->RunMS Check1 Is M+ a 1:1 Doublet (214/216)? RunMS->Check1 Check2 Is [M-15] Present (199/201)? Check1->Check2 Yes FailBr REJECT: Not Brominated Check1->FailBr No Pass VALIDATED: 4-Bromo-2-ethyl-6-methylphenol Check2->Pass Yes FailEthyl REJECT: Wrong Alkyl Chain (Likely Dimethyl Isomer) Check2->FailEthyl No

Caption: Step-by-step decision tree for validating structural identity via MS data.

Summary of Validated Data Points

For final reporting, ensure your data matches the following theoretical abundance table.

m/z ValueRelative AbundanceIon IdentityStructural Significance
214 100% (Base)*

Molecular Ion (Isotope A)
216 ~98%

Molecular Ion (Isotope B)
199 High

Ethyl Group Confirmation
201 High

Ethyl Group Confirmation
135 Moderate

Phenol Core (De-brominated)
107 Low

Loss of Carbon Monoxide (Typical Phenol)

*Note: Depending on source tuning, the base peak may shift to 135, but the 214/216 doublet must remain the highest mass significant feature.

References

  • NIST Mass Spectrometry Data Center. 4-Bromo-2-methylphenol (Analogous Fragmentation Data). NIST Standard Reference Database 1A v17. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Ethyl-6-methylphenol (Alkyl Fragmentation Data). NIST Standard Reference Database 1A v17. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Reference for Bromine isotopic abundance calculations).

Sources

Comparative

Comparative Guide: Antioxidant Activity in Hindered Bromophenols vs. Traditional Phenolics

Executive Summary For decades, Butylated Hydroxytoluene (BHT) has served as the industry standard for preventing autoxidation in pharmaceuticals and lipid-based formulations. However, its volatility and moderate radical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, Butylated Hydroxytoluene (BHT) has served as the industry standard for preventing autoxidation in pharmaceuticals and lipid-based formulations. However, its volatility and moderate radical scavenging efficiency have driven the search for superior alternatives.

This guide presents a technical comparison between traditional hindered phenols (BHT) and Hindered Bromophenols (BPs) . Recent experimental data indicates that specific brominated analogs exhibit up to 10-fold higher radical scavenging activity (IC


 ~6–8 µM) compared to BHT (IC

~83 µM). This performance surge is attributed to the "Bromine Effect"—a synergistic combination of steric shielding and electronic modulation that lowers the O-H Bond Dissociation Enthalpy (BDE) without compromising stability.

Mechanistic Insight: The "Bromine Effect"

To understand the superiority of bromophenols, we must look beyond simple steric hindrance. Traditional antioxidants like BHT rely on bulky tert-butyl groups to kinetically protect the phenoxyl radical. Bromophenols utilize bromine atoms to achieve a similar kinetic protection while thermodynamically favoring hydrogen abstraction.

Electronic Tuning of BDE

The primary antioxidant mechanism is Hydrogen Atom Transfer (HAT). The efficiency of this process is governed by the Bond Dissociation Enthalpy (BDE) of the phenolic O-H group.

  • BHT: The electron-donating alkyl groups increase electron density, stabilizing the phenoxyl radical but keeping the O-H bond relatively strong.

  • Bromophenols: Bromine is unique; it is electron-withdrawing via induction (-I) but electron-donating via resonance (+R). In the ortho or para positions, the resonance effect dominates the radical stability, delocalizing the unpaired electron more effectively than alkyl groups. This lowers the BDE, making the hydrogen atom easier to donate to a free radical (

    
    ).
    
Mechanism Visualization

The following diagram illustrates the comparative reaction pathway, highlighting the transition state stabilization provided by bromine substituents.

AntioxidantMechanism cluster_0 Reactants cluster_1 Products Phenol Hindered Phenol (ArOH) TS Transition State [ArO---H---R]‡ Phenol->TS HAT Radical Free Radical (R•) Radical->TS Phenoxyl Stable Phenoxyl Radical (ArO•) TS->Phenoxyl k_inh (Rate Constant) Neutral Neutral Species (RH) TS->Neutral BrEffect Bromine Substituent Effect: 1. Lower BDE (Thermodynamic) 2. Radical Delocalization (Resonance) BrEffect->TS

Figure 1: Hydrogen Atom Transfer (HAT) mechanism. Bromine substituents stabilize the Transition State and the resulting Phenoxyl Radical via resonance, lowering the activation energy compared to BHT.

Comparative Performance Analysis

The following data aggregates results from DPPH radical scavenging assays. The comparison focuses on BHT (standard), BHA (standard), and Polysiphonia-type Bromophenols (representative hindered bromophenols).

Experimental Data Summary
Compound ClassSpecific CompoundSubstituentsIC

(DPPH) [µM]
Relative Potency
Standard BHT 2,6-di-tert-butyl-4-methyl83.8 ± 3.2 1.0x (Baseline)
Standard BHA2-tert-butyl-4-methoxy~25.03.3x
Bromophenol BP-1 (Synthetic)2,3,6-tribromo-4,5-dihydroxy8.5 ± 0.4 9.8x
Bromophenol BP-2 (C-C Linked)Bis(2,3,6-tribromo-4,5-dihydroxy)6.1 ± 0.2 13.7x

Analyst Note: The IC


 represents the concentration required to scavenge 50% of the initial radical. Lower values indicate higher potency.  The bromophenols (BP-1, BP-2) demonstrate a dramatic superiority over BHT, primarily due to the presence of the catechol moiety (adjacent -OH groups) working in tandem with bromine stabilization.

Validated Experimental Protocols

To replicate these findings or screen new brominated derivatives, use the following self-validating protocols. These workflows are designed to minimize solvent interference and ensure reproducibility.

DPPH Radical Scavenging Assay (Standardized)

Objective: Determine the IC


 value of the bromophenol candidate.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution in Methanol (freshly prepared).

  • Positive Control: Ascorbic Acid or BHT.

  • Solvent: HPLC-grade Methanol.

Workflow Diagram:

DPPH_Protocol cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase start Start Protocol Stock Prepare Stock Solutions (1 mg/mL in MeOH) start->Stock Dilution Serial Dilutions (5 - 100 µg/mL) Stock->Dilution Mix Mix 1.0 mL Sample + 3.0 mL DPPH Reagent Dilution->Mix Incubate Incubate in Dark 30 mins @ 25°C Mix->Incubate Measure Measure Absorbance (λ = 517 nm) Incubate->Measure Calc Calculate % Inhibition [(Abs_control - Abs_sample) / Abs_control] * 100 Measure->Calc Plot Plot Non-linear Regression Determine IC50 Calc->Plot

Figure 2: Standardized workflow for DPPH radical scavenging assay. Ensure DPPH solution is protected from light to prevent photodegradation.

Critical Control Points (Self-Validation)
  • Solvent Blanking: Bromophenols can absorb in the UV range. Always run a "Sample Blank" (Sample + Methanol without DPPH) to subtract intrinsic absorbance.

  • Time Stability: Measure the absorbance of the DPPH control at t=0 and t=30 min. If the control signal drops by >5%, the DPPH solution is degraded.

  • Linearity Check: Ensure the standard curve for BHT has an

    
     before calculating unknown IC
    
    
    
    values.

Structure-Activity Relationship (SAR) Analysis

The superior activity of hindered bromophenols is not random. It follows strict structural rules:

  • Degree of Bromination:

    • Symmetric bromination (e.g., 2,6-dibromo) provides maximum steric protection for the radical center, similar to the tert-butyl groups in BHT, but with added electron delocalization.

    • Observation: Tribromo- derivatives often outperform dibromo- derivatives due to increased lipophilicity and electron withdrawal, which fine-tunes the acidity of the phenol.

  • Ortho-Pairing (Catechol Moiety):

    • Many high-potency bromophenols (like BP-1 in the table) feature a catechol group (3,4-dihydroxy).

    • Mechanism:[1][2][3][4][5][6] Intramolecular hydrogen bonding between adjacent hydroxyls weakens the O-H bond of the hydrogen being donated, significantly lowering the BDE. BHT lacks this feature.

  • Linkage Type:

    • Dimeric bromophenols linked by a C-C bond (BP-2) show higher efficacy in lipid media compared to ether-linked (C-O-C) analogs.[3] This is crucial for drug development professionals formulating lipophilic drugs.

Conclusion

While BHT remains a cost-effective commodity antioxidant, hindered bromophenols represent the high-performance alternative required for sensitive drug formulations or environments with high oxidative stress.

  • Switch to Bromophenols when: You require IC

    
     values < 10 µM, or when the formulation is highly lipophilic (marine bromophenols exhibit excellent lipid solubility).
    
  • Stick to BHT when: Cost is the primary driver and moderate protection is sufficient.

The experimental data confirms that the strategic placement of bromine atoms transforms the phenolic ring into a "radical trap" that is thermodynamically superior to the alkyl-shielded BHT.

References

  • Liu, M., et al. (2011). "Bromophenols in Marine Algae and Their Bioactivities." Marine Drugs, 9(7), 1273–1292.

  • Li, K., et al. (2012).[7] "New nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides and their radical scavenging activity."[7][8] Food Chemistry, 135(3).[7] (Cited via RSC snippet).

  • Wang, B.G., et al. (2008).[7] "Bromophenols from the Marine Red Alga Polysiphonia urceolata with DPPH Radical Scavenging Activity."[6][9][10][11] Journal of Natural Products, 71(1), 28–30.[6][7]

  • Pérez-González, A., et al. (2025). "Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages." RSC Advances.

  • Bayrak, Ç., & Üç, E.M. (2022). "Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products." Turkish Journal of Chemistry.

Sources

Validation

Reference Standards for 4-Bromo-2-ethyl-6-methylphenol Analysis

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Compound: 4-Bromo-2-ethyl-6-methylphenol (CAS: 7564-39-8)[1][2][3][4][5][6] Executive Summary: The "Missing CRM...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Compound: 4-Bromo-2-ethyl-6-methylphenol (CAS: 7564-39-8)[1][2][3][4][5][6]

Executive Summary: The "Missing CRM" Challenge

For researchers developing S1P1 agonists or novel agrochemicals, 4-Bromo-2-ethyl-6-methylphenol (CAS: 7564-39-8) is a critical intermediate.[1][5][6] However, unlike common commodity chemicals, this compound lacks a widely available ISO 17034 Certified Reference Material (CRM).[5][6]

This guide addresses the critical gap in the supply chain: How do you validate analytical data when a "Gold Standard" CRM does not exist?

We compare the performance of three distinct approaches to standardization:

  • Commercial Reagent Grade (The Baseline)

  • In-House Characterized Primary Standard (The Scientific Gold Standard)

  • Surrogate/Internal Standardization (The Error Correction Layer)

Key Takeaway: Relying solely on commercial reagent grade "Certificates of Analysis" (CoA) for quantitative assays introduces a purity bias of 2–5%.[5][6] For GLP/GMP applications, in-house characterization via qNMR is the only self-validating pathway to establish a traceable reference standard.[1][5][6]

Technical Context & Compound Profile

Before selecting a standard, one must understand the analyte's specific stability and impurity profile.[5][6]

FeatureSpecificationCritical Analytical Implication
CAS Number 7564-39-8 Confirm identity; distinct from the dimethyl homolog (2362-12-1).
Structure Phenolic ring, Ethyl (C2), Methyl (C6), Bromine (C4).[5][6][7]Steric hindrance at -OH reduces acidity; affects HPLC retention.[1][5][6]
pKa (Calc) ~9.5 – 10.0Requires pH > 11 for ionization or pH < 3 for suppression in HPLC.[5][6]
Stability Oxidation-prone (Phenolic -OH).[1][5][6]Standards degrade to quinones if stored improperly (turns yellow/brown).[5][6]
Key Impurities 2-ethyl-6-methylphenol (Starting material).[1][2][5][6][8]Must be chromatographically resolved; co-elution leads to quantitation error.[5][6]

Comparative Analysis of Reference Standard Options

Option A: Commercial Reagent Grade (95–97%)
  • Source: Catalogs (e.g., BLD Pharm, SynQuest).[5][6]

  • Status: "Research Grade."

  • Pros: Immediate availability, low cost.[5][6]

  • Cons: Purity is often determined by "Area %" (GC/HPLC), not weight % (Assay).[5][6] This ignores moisture, inorganic salts, and non-chromatographable impurities.[5][6]

  • Verdict: Suitable only for identification (retention time markers) or range-finding.[5][6] Unsuitable for quantitative assay.

Option B: In-House Characterized Standard (Recommended)[1][5][6]
  • Source: Recrystallization of Option A, followed by orthogonal validation.

  • Method:

    • Purification: Recrystallize from Hexane/Ethyl Acetate to remove isomers.

    • Validation: Quantitative NMR (qNMR) using a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Establishes true "purity by weight" (Mass Balance). Traceable to SI units via the qNMR internal standard.[5][6]

  • Verdict: Mandatory for GLP tox studies or GMP intermediate release testing.

Option C: Surrogate Internal Standardization[1][6]
  • Source: Structurally similar CRMs (e.g., 2,4,6-Tribromophenol).[5][6]

  • Method: Used to correct for extraction efficiency and injection variability.[5][6]

  • Pros: Mitigates matrix effects.

  • Cons: Does not correct for the purity of the analyte standard itself.

  • Verdict: Essential addition to Option B, not a replacement.

Experimental Data: The "Purity Gap"

Simulated data based on phenolic standard characterization principles.

We compared a commercial "97%" reagent against an in-house qNMR-validated standard.

MetricCommercial Reagent (CoA: 97.5%)In-House qNMR Standard (Val: 99.2%)Deviation
HPLC Purity (Area %) 97.5%99.8%-
qNMR Assay (Wt %) 94.2% 99.2% 5.0% Bias
Water Content (KF) 1.8%0.1%High moisture in reagent
Residual Solvent 0.5% (EtOAc)<0.05%-

Analysis: The commercial reagent's "97.5%" purity was based on HPLC area, ignoring 1.8% water and 1.5% inorganic salts.[5][6] Using this as a 100% potency standard would result in a 5% systematic error in all downstream calculations.

Protocol: Establishing the "Gold Standard"

Since you cannot buy a CRM, you must build one.[5][6] This workflow ensures scientific integrity.[5][6]

Workflow Diagram (DOT)

Standard_Qualification Raw Raw Material (Commerical Reagent) Purify Purification (Recrystallization) Raw->Purify Remove Isomers Chrom Chromatographic Purity (HPLC + GC-MS) Purify->Chrom Check >99% Area Chrom->Purify If <99%, Repeat qNMR qNMR Assay (Traceable to NIST) Chrom->qNMR Determine Wt% Final Working Standard (Assigned Potency) qNMR->Final Generate CoA

Caption: Self-validating workflow to convert raw reagent into a traceable reference standard.

Step-by-Step Methodology
1. Purification (If Commercial Purity < 98%)
  • Solvent: Hexane:Ethyl Acetate (9:1).[5][6]

  • Process: Dissolve 5g crude material in warm solvent. Cool slowly to 4°C. Filter crystals and dry under vacuum (25°C, 24h) to remove solvent residues.

2. Chromatographic Purity Check (HPLC-UV)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[5][6]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[5][6]

    • B: Acetonitrile.[5][6][9]

  • Gradient: 40% B to 90% B over 10 mins.

  • Detection: UV @ 280 nm (Phenolic absorption).[5][6]

  • Criteria: Main peak area > 99.0%. No single impurity > 0.5%.[5][6]

3. qNMR Assay (The Potency Assignment)
  • Instrument: 400 MHz NMR or higher.

  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).[1][5][6]

  • Solvent: CDCl3 or DMSO-d6.[1][5][6]

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[5][6][10]

Analytical Method for Routine Analysis

Once the standard is qualified, use this robust method for routine sample analysis.[5][6]

HPLC-UV / MS Compatible Method[1][5][6]
  • Goal: Quantify 4-Bromo-2-ethyl-6-methylphenol in reaction mixtures.

  • Column: Waters XBridge BEH C18 (Suitable for high pH stability, though acidic is preferred for phenols).[5][6]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[5][6]

    • B: Acetonitrile.[5][6][9][10]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Temp: 30°C.

  • Gradient:

    • 0 min: 50% B[1][5][6]

    • 8 min: 95% B[1][5][6]

    • 10 min: 95% B[1][5][6]

    • 10.1 min: 50% B (Re-equilibrate)

  • Retention: Analyte elutes approx. 6–7 mins.[5][6]

  • Internal Standard (Recommended): 2,4,6-Tribromophenol (Elutes later, distinct UV spectrum) or 4-Bromo-2,6-dimethylphenol (Elutes slightly earlier).[1][5][6]

GC-MS Method (Alternative for Volatility)[1][5]
  • Derivatization: Mandatory.[5][6] React with BSTFA + 1% TMCS (60°C, 30 min) to form the TMS-ether.[6]

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).[5][6]

  • Carrier: Helium @ 1.2 mL/min.[5][6]

  • Temp Program: 80°C (1 min) -> 20°C/min -> 280°C (3 min).

  • Ions: Monitor molecular ion of TMS derivative (M+ = 286/288 for Br isotopes).

References

  • Synthesis & Application: European Patent Office.[5][6][7] (2011).[5][6] EP 2 390 252 A1: New pyrazole derivatives as S1P1 agonists.[5][6] (Preparation 12 describes synthesis of 4-bromo-2-ethyl-6-methylphenol).[1][5][6][7] Retrieved from

  • Standard Qualification Guidelines: FDA. (2016).[5][6][11] Analytical Procedures and Methods Validation for Drugs and Biologics.

  • qNMR Methodology: Pauli, G. F., et al. (2012).[5][6] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

Sources

Comparative

Benchmarking Synthesis Routes for 4-Bromo-2-ethyl-6-methylphenol

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Procurement Specialists. Subject: CAS 7564-39-8 (4-Bromo-2-ethyl-6-methylphenol)[1][2] Executive Summary 4-B...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Procurement Specialists. Subject: CAS 7564-39-8 (4-Bromo-2-ethyl-6-methylphenol)[1][2]

Executive Summary

4-Bromo-2-ethyl-6-methylphenol is a critical intermediate in the synthesis of sterically hindered antioxidants, agrochemicals, and pharmaceutical active ingredients (APIs). Its unique substitution pattern—blocking both ortho positions while leaving the para position open—makes it an ideal candidate for highly regioselective electrophilic aromatic substitution (EAS).

This guide benchmarks three distinct synthesis routes starting from the commercially available precursor 2-Ethyl-6-methylphenol . We evaluate these routes based on yield, regioselectivity, atom economy, and scalability.

MetricRoute A: Elemental Bromine Route B: NBS (N-Bromosuccinimide) Route C: Oxidative Bromination (

)
Primary Use Case Industrial Scale-upLab-Scale / High PurityGreen Chemistry / Sustainable Mfg
Est. Yield 85–92%90–95%80–88%
Regioselectivity High (Para)Very High (Para)High (Para)
Atom Economy Low (HBr waste)Low (Succinimide waste)High (Water byproduct)
Cost Efficiency HighLowMedium

Technical Analysis of Synthesis Routes

The Precursor: 2-Ethyl-6-methylphenol

All viable routes utilize 2-Ethyl-6-methylphenol (CAS 1687-64-5) as the starting material.[3]

  • Mechanism: The hydroxyl group (-OH) strongly activates the ring. The ethyl (C2) and methyl (C6) groups block the ortho positions.

  • Directing Effect: The para position (C4) is the only electronically activated and sterically accessible site for bromination, naturally minimizing ortho isomers.

Route A: Direct Bromination with Elemental Bromine ( )

Status: The Industrial Standard.

This route utilizes elemental bromine in a solvent such as acetic acid or dichloromethane.[4] It is the most cost-effective method for kilogram-to-ton scale production but requires strict safety controls due to the toxicity of bromine and the generation of corrosive HBr gas.

Experimental Protocol:

  • Setup: A 3-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and a scrubber trap (NaOH) for HBr fumes.

  • Dissolution: Dissolve 1.0 eq of 2-Ethyl-6-methylphenol in Glacial Acetic Acid (5 mL per gram of substrate). Cool to 0–5°C.

  • Addition: Add 1.05 eq of Elemental Bromine (

    
    ) dropwise over 60 minutes. Maintain temperature <10°C to prevent over-bromination or oxidation of the alkyl chains.
    
  • Reaction: Stir for 2 hours at room temperature. The solution will transition from dark red to light orange as bromine is consumed.

  • Quench: Pour mixture into ice water containing sodium bisulfite (

    
    ) to neutralize excess bromine.
    
  • Isolation: Filter the precipitating solid. Recrystallize from ethanol/water.[5]

Critical Insight: Using acetic acid as a solvent protonates the phenol slightly less than non-polar solvents, but it stabilizes the transition state. However, iron impurities in the solvent can catalyze benzylic bromination (side reaction on the ethyl group). Use metal-free acetic acid.

Route B: Mild Bromination with N-Bromosuccinimide (NBS)

Status: The Laboratory Standard (High Purity).

NBS provides a controlled source of bromine radicals or electrophilic bromine (


), depending on the solvent. In polar aprotic solvents like acetonitrile, it acts as a mild electrophile, yielding high purity with minimal side reactions.

Experimental Protocol:

  • Setup: Standard round-bottom flask with magnetic stirring.

  • Dissolution: Dissolve 1.0 eq of 2-Ethyl-6-methylphenol in Acetonitrile (

    
    ).
    
  • Addition: Add 1.1 eq of NBS in small portions at room temperature.

  • Reaction: Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Evaporate solvent. Redissolve residue in

    
     or Ether; succinimide precipitates out. Filter off succinimide.
    
  • Purification: Wash filtrate with water, dry over

    
    , and concentrate.
    

Critical Insight: This route avoids the evolution of HBr gas, making it safer for benchtop work. It is particularly useful if the ethyl group is sensitive to radical bromination, as NBS in acetonitrile (without light/initiator) strictly favors aromatic substitution.

Route C: Oxidative Bromination ( )

Status: The "Green" Alternative.

This method generates


in situ by oxidizing hydrobromic acid with hydrogen peroxide. It has the highest atom economy because the "waste" product is water rather than HBr or succinimide.

Experimental Protocol:

  • Setup: 2-neck flask with thermometer and reflux condenser.

  • Mixing: Combine 1.0 eq of 2-Ethyl-6-methylphenol and 1.1 eq of 48% HBr in Methanol.

  • Activation: Add 1.1 eq of 30% Hydrogen Peroxide (

    
    ) dropwise at room temperature.
    
  • Exotherm Control: The reaction is exothermic. Maintain temp <40°C using a water bath.

  • Reaction: Stir for 2 hours. The color changes as transient

    
     is generated and consumed.
    
  • Isolation: Dilute with water. Extract with Ethyl Acetate.[6]

Critical Insight: This is a "Two-Phase" equivalent reaction if run in water/organic mixtures. It mimics the enzymatic bromination found in nature (haloperoxidases). It is the preferred route for companies with strict Green Chemistry mandates (ISO 14001).

Comparative Data Visualization

The following diagram illustrates the mechanistic divergence of the three routes from the common precursor.

SynthesisRoutes Precursor 2-Ethyl-6-methylphenol (CAS 1687-64-5) RouteA_Reagent Route A: Br2 / AcOH (Electrophilic Subst.) Precursor->RouteA_Reagent RouteB_Reagent Route B: NBS / MeCN (Mild Electrophile) Precursor->RouteB_Reagent RouteC_Reagent Route C: HBr + H2O2 (Oxidative In-Situ) Precursor->RouteC_Reagent Intermediate Sigma Complex (Transition State) RouteA_Reagent->Intermediate Fast Kinetics WasteA Byproduct: HBr (Corrosive) RouteA_Reagent->WasteA RouteB_Reagent->Intermediate High Selectivity WasteB Byproduct: Succinimide RouteB_Reagent->WasteB RouteC_Reagent->Intermediate High Atom Economy WasteC Byproduct: H2O (Green) RouteC_Reagent->WasteC Product 4-Bromo-2-ethyl-6-methylphenol (CAS 7564-39-8) Intermediate->Product

Figure 1: Reaction pathway comparison showing reagents, intermediates, and byproducts for the three benchmarked routes.

Decision Matrix: Which Route to Choose?

Scenario 1: Process Development (Scale-Up)

Recommendation: Route A (Elemental Bromine)

  • Reasoning: At scale, the cost of NBS makes Route B prohibitive. Route C requires careful heat management which can be difficult in large batch reactors. Route A allows for standard scrubbing technologies to manage HBr, and bromine is the cheapest source of the halogen atom.

Scenario 2: Medicinal Chemistry (Discovery)

Recommendation: Route B (NBS)

  • Reasoning: In early-stage drug discovery, purity is paramount. The ease of removing succinimide (water soluble) compared to trace acids makes this the "cleanest" reaction. It avoids the risk of benzylic bromination (a common impurity in Route A) which can act as a genotoxic impurity (GTI).

Scenario 3: Sustainable Manufacturing

Recommendation: Route C (Oxidative)

  • Reasoning: If E-Factor (kg waste / kg product) is a KPI, this route is superior. It utilizes HBr (often a waste product from other streams) and generates only water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81682, 4-Bromo-2-ethyl-6-methylphenol. Retrieved from [Link]

  • Organic Syntheses. Bromination of Phenols: General Procedures. Coll. Vol. 3, p.138. Retrieved from [Link]

  • Podgoršek, A. et al. (2009).Oxidative Halogenation with Hydrogen Peroxide: An Overview. Green Chemistry. (Contextual grounding for Route C).

Sources

Validation

Elemental analysis comparison for 4-Bromo-2-ethyl-6-methylphenol batches

Executive Summary Objective: This guide provides a technical framework for evaluating the purity of 4-Bromo-2-ethyl-6-methylphenol (CAS: 18980-21-7) batches using Elemental Analysis (EA). While modern spectroscopy (NMR,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for evaluating the purity of 4-Bromo-2-ethyl-6-methylphenol (CAS: 18980-21-7) batches using Elemental Analysis (EA). While modern spectroscopy (NMR, HPLC) is standard for structural identification, Elemental Analysis remains the definitive method for establishing bulk purity and identifying non-chromatographic impurities such as retained moisture, inorganic salts, or solvent occlusion.

Target Audience: Synthetic Chemists, QC Analysts, and Process Development Scientists.

Core Insight: For halogenated phenols, a simple CHN analysis is insufficient. The high mass percentage of Bromine (~37%) means that small deviations in halogen content significantly impact the carbon/hydrogen ratio. A dual-validation protocol (CHN Combustion + Halogen Titration) is required for pharmaceutical-grade acceptance.

Theoretical Baseline & Acceptance Criteria

Before analyzing batches, we must establish the "Gold Standard" theoretical composition for C₉H₁₁BrO .

Molecular Weight: 215.09 g/mol Formula: C₉H₁₁BrO

ElementCalculation LogicTheoretical Mass %Standard Tolerance (±0.4%)
Carbon (C) (9 × 12.011) / 215.0950.26% 49.86% – 50.66%
Hydrogen (H) (11 × 1.008) / 215.095.16% 4.76% – 5.56%
Bromine (Br) (1 × 79.904) / 215.0937.15% 36.75% – 37.55%
Oxygen (O) (1 × 15.999) / 215.097.44% Calculated by difference

Critical Note: The ±0.4% tolerance is the industry standard for publication (ACS guidelines) and high-purity intermediates. Deviations outside this range trigger a "Out of Specification" (OOS) investigation.

Comparative Batch Analysis (Representative Data)

The following table compares a High-Purity Reference against three common process-deviated batches. This data demonstrates how specific impurities skew elemental results in predictable ways.

Table 1: Batch Performance Comparison
MetricBatch A (Reference) Batch B (Process Impurity) Batch C (Wet Cake) Batch D (Salt Contamination)
Description Recrystallized, dried >24h under vacuum.Contains 5% unreacted starting material (2-ethyl-6-methylphenol).Contains 3% residual water (incomplete drying).Contains 2% residual KBr (wash failure).
Carbon (C) 50.22% (Pass)51.71% (Fail - High)48.75% (Fail - Low)49.25% (Fail - Low)
Hydrogen (H) 5.18% (Pass)5.35% (Fail - High)5.48% (Fail - High)5.05% (Pass)
Bromine (Br) 37.10% (Pass)35.29% (Fail - Low)36.03% (Fail - Low)37.50% (False Pass*)
Diagnosis Meets Specification.High C / Low Br: Indicates contamination with non-brominated precursor.Low C / High H: Classic signature of retained moisture.Low C / High Br: Inorganic bromide salts artificially inflate Br while diluting C.

Analysis of Batch D: Note that Batch D has a Bromine content (37.50%) that appears acceptable (close to theoretical 37.15%). However, the Carbon is significantly low. This "False Pass" on Bromine is dangerous; it occurs because the contaminant (KBr) is ~67% Bromine by mass, much higher than the product. This underscores why C/H ratios must be evaluated alongside Halogen content .

Diagnostic Logic & Workflow

To systematically troubleshoot batch failures, use the following decision logic. This integrates EA results with supplementary techniques.

EA_Decision_Tree Start Start: Elemental Analysis Result Check_C Check % Carbon Deviation Start->Check_C Pass Batch Approved (Within ±0.4%) Check_C->Pass Within Range Low_C Low % Carbon (<49.8%) Check_C->Low_C Negative Deviation High_C High % Carbon (>50.6%) Check_C->High_C Positive Deviation Check_H Check % Hydrogen Low_C->Check_H Check_Br Check % Bromine High_C->Check_Br Diag_Water Diagnosis: Retained Moisture (Confirm with KF Titration) Check_H->Diag_Water High % H Diag_Inorganic Diagnosis: Inorganic Salts (Confirm with Ash Test) Check_H->Diag_Inorganic Normal/Low % H Diag_SM Diagnosis: Unreacted Starting Material (Confirm with HPLC) Check_Br->Diag_SM Low % Br Diag_Solvent Diagnosis: Trapped Organic Solvent (Confirm with NMR) Check_Br->Diag_Solvent Variable % Br

Caption: Logic flow for interpreting Elemental Analysis deviations. Blue nodes represent decision points; Grey nodes represent actionable diagnoses.

Experimental Protocol: Dual-Validation Method

To achieve the accuracy described above, a standard commercial CHN service is often insufficient for brominated compounds due to combustion interference.

Method A: Automated CHNS Combustion (Primary)
  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Sample Prep: Dry sample at 40°C under vacuum (10 mbar) for 6 hours to remove surface moisture.

  • Combustion Aid: Add Tungsten Trioxide (WO₃) to the tin capsule.

    • Reasoning: Brominated compounds can form volatile pyrolysis products that escape combustion. WO₃ acts as a catalyst and scrubber to ensure complete oxidation and prevent bromine from interfering with the Nitrogen detector.

  • Standard: Acetanilide (Calibration) and 4-Bromobenzoic acid (QC Check).

Method B: Schöniger Flask Combustion (Halogen Verification)

Use this manual method if the automated Br value is inconsistent.

  • Weighing: Accurately weigh ~20 mg of sample onto ash-free filter paper.

  • Combustion: Burn in a Schöniger flask filled with Oxygen and containing 10 mL of absorbing solution (1M NaOH + H₂O₂).

    • Mechanism:[1] Organic Br is converted to inorganic Bromide (Br⁻).

  • Titration: Acidify the solution with HNO₃ and titrate with 0.01M Silver Nitrate (AgNO₃) using a potentiometric endpoint.

  • Calculation:

    
    
    

Synthesis Pathway & Impurity Origins

Understanding where impurities originate allows for proactive process control. The synthesis of 4-Bromo-2-ethyl-6-methylphenol typically involves the bromination of 2-ethyl-6-methylphenol.

Synthesis_Pathway SM 2-ethyl-6-methylphenol (C9H12O) Reaction Electrophilic Aromatic Substitution (0-5°C) SM->Reaction Reagent Bromine (Br2) or NBS Reagent->Reaction Product 4-Bromo-2-ethyl-6-methylphenol (Target) Reaction->Product Main Path Impurity1 Impurity A: Unreacted SM (Low Br, High C) Reaction->Impurity1 Incomplete Rxn Impurity2 Impurity B: Inorganic Salts (KBr/HBr residue) Reaction->Impurity2 Poor Wash

Caption: Synthesis pathway illustrating the origin of common impurities affecting Elemental Analysis.

References

  • American Chemical Society (ACS). (2022). Guidelines for Characterization of Organic Compounds. ACS Publishing.[2] [Link]

    • Context: Establishes the ±0.4% standard for elemental analysis acceptance.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87877, 4-Bromo-2-ethylphenol (Analogous Structure).[Link]

    • Context: Source for physical property comparisons and structural data of closely related bromin
  • Koppeschaar, W. F. (1876). Zeitschrift für Analytische Chemie. (Historical basis for Bromometric titration methods).
  • Environmental Protection Agency (EPA). (2010).[3] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[3][Link]

    • Context: Provides advanced background on handling and analyzing bromin

Sources

Comparative

A Comparative Guide to the Reproducibility of Spectral Data for the Identification of 4-Bromo-2-ethyl-6-methylphenol

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical entities is a cornerstone of scientific integrity and regulatory compliance. The reproducibility of analytica...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical entities is a cornerstone of scientific integrity and regulatory compliance. The reproducibility of analytical data is paramount in this endeavor. This guide provides an in-depth comparison of common spectroscopic techniques for the characterization of 4-Bromo-2-ethyl-6-methylphenol, a substituted phenol of interest in synthetic and medicinal chemistry. We will delve into the nuances of each technique, offering field-proven insights into optimizing data quality and ensuring reproducibility.

The choice of analytical methodology is not merely a procedural step but a critical decision that impacts the reliability of all subsequent research. For a molecule like 4-Bromo-2-ethyl-6-methylphenol, with its specific substitution pattern, a multi-technique approach is essential for confident identification. This guide will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, focusing on the causality behind experimental choices to build a self-validating analytical workflow.

The Analytical Challenge: Structural Nuances

4-Bromo-2-ethyl-6-methylphenol presents a unique analytical challenge due to its isomeric possibilities and the influence of its substituent groups—a hydroxyl, a bromine atom, an ethyl group, and a methyl group—on the phenolic ring. These groups dictate the electronic environment of each atom, giving rise to a characteristic spectral fingerprint. The key to reproducible identification lies in understanding and controlling the variables within each analytical method to consistently capture this fingerprint.

Comparative Analysis of Spectroscopic Techniques

The performance of different spectroscopic methods varies in terms of specificity, sensitivity, and the nature of the structural information they provide. A robust identification strategy leverages the strengths of multiple techniques.

Table 1: Performance Characteristics of Key Spectroscopic Methods for Phenolic Compound Identification
Parameter ¹H & ¹³C NMR Mass Spectrometry (MS) Infrared (IR) Spectroscopy UV-Visible (UV-Vis) Spectroscopy
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measures the mass-to-charge ratio (m/z) of ionized molecules.Measures the absorption of infrared radiation by molecular vibrations.Measures the absorption of UV or visible light by electron transitions.[1]
Specificity Very High. Provides detailed information on molecular structure and connectivity.High. Provides molecular weight and fragmentation patterns.Moderate. Identifies functional groups present in the molecule.Low. Provides information on conjugated systems.[1]
Reproducibility High, provided that solvent, concentration, and temperature are controlled.High for mass-to-charge ratios; fragmentation patterns can vary with ionization technique and energy.High, especially for fingerprint region, but can be affected by sample preparation.High for λmax; absorbance values are concentration-dependent (Beer's Law).
Key Information Chemical environment of H and C atoms, proton-proton and carbon-proton coupling, stereochemistry.Molecular weight, elemental composition (HRMS), structural fragments.Presence of O-H, C-H (aliphatic/aromatic), C=C, and C-Br bonds.Presence and extent of π-electron conjugation.

In-Depth Analysis & Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most definitive data for the structural confirmation of 4-Bromo-2-ethyl-6-methylphenol. The reproducibility of NMR data is exceptionally high when experimental parameters are carefully controlled.

Expertise & Experience: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. However, for phenols, the acidic -OH proton can exchange with residual water, leading to peak broadening. A D₂O shake experiment is a simple and definitive way to identify the phenolic proton peak, as the -OH proton will be replaced by deuterium and its signal will disappear from the ¹H NMR spectrum.[2] Furthermore, aromatic solvents like benzene-d₆ can be used to resolve overlapping signals in the aromatic region through solvent-induced shifts.[2]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of 4-Bromo-2-ethyl-6-methylphenol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. For optimal resolution, filter the solution to remove any particulate matter.[2]

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum.

    • Acquire a broadband proton-decoupled ¹³C spectrum.

  • D₂O Exchange (for -OH identification):

    • Add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H NMR spectrum. The signal corresponding to the phenolic -OH will have disappeared or significantly diminished.[2]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

Table 2: Predicted ¹H and ¹³C NMR Data for 4-Bromo-2-ethyl-6-methylphenol in CDCl₃

Note: These are predicted chemical shifts based on structure-property relationships. Actual values may vary slightly.

¹H NMR Assignment Multiplicity Integration Expected Chemical Shift (δ) ppm
Phenolic (-OH)Broad Singlet1H4.5 - 5.5 (variable)
Aromatic (H-3/H-5)Doublet1H~7.1-7.3
Aromatic (H-3/H-5)Doublet1H~6.9-7.1
Ethyl (-CH₂)Quartet2H~2.6
Methyl (-CH₃)Singlet3H~2.2
Ethyl (-CH₃)Triplet3H~1.2
¹³C NMR Assignment Expected Chemical Shift (δ) ppm
Aromatic C-OH~152
Aromatic C-Alkyl~138
Aromatic C-Alkyl~129
Aromatic C-H~128
Aromatic C-H~126
Aromatic C-Br~116
Ethyl (-CH₂)~23
Methyl (-CH₃)~16
Ethyl (-CH₃)~14
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

MS is a highly sensitive technique that provides the molecular weight of the analyte, which is a critical piece of identifying information. High-Resolution Mass Spectrometry (HRMS) can further provide the elemental composition, offering an additional layer of confirmation.

Trustworthiness: The isotopic pattern of bromine is a key self-validating feature in the mass spectrum of 4-Bromo-2-ethyl-6-methylphenol. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by 2 m/z units. Observing this pattern is a strong confirmation of the presence of a single bromine atom in the molecule.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of relatively volatile and thermally stable phenolic compounds.[4][5]

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Separation:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (Electron Ionization - EI):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis:

    • Identify the molecular ion peaks (M and M+2). For C₉H₁₁BrO, the expected nominal masses are 214 and 216 u.

    • Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of a methyl or ethyl group).

Diagram: Analytical Workflow for Structural Elucidation

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 4-Bromo-2-ethyl-6-methylphenol NMR NMR (1H, 13C, 2D) Sample->NMR MS GC-MS / HRMS Sample->MS IR FTIR Sample->IR UV UV-Vis Sample->UV Connectivity Connectivity & Structure NMR->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups IR->FuncGroups Conjugation Conjugated System UV->Conjugation Confirmation Confirmed Structure Connectivity->Confirmation MolWeight->Confirmation FuncGroups->Confirmation Conjugation->Confirmation

Caption: A workflow for the confident structural identification of the target compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. For 4-Bromo-2-ethyl-6-methylphenol, the most characteristic absorptions will be from the O-H stretch of the phenol and the C-H and C=C bonds of the substituted aromatic ring.

Expertise & Experience: The O-H stretching frequency is sensitive to hydrogen bonding. In a concentrated sample (or in the solid state), this peak will appear as a broad band around 3200-3600 cm⁻¹. In a very dilute solution in a non-polar solvent (like CCl₄), this band will become a sharp peak around 3600 cm⁻¹, as intermolecular hydrogen bonding is minimized. This concentration dependence can be used to confirm the assignment of the O-H stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a common technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Perform a background subtraction.

    • Identify the characteristic absorption bands.

Table 3: Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3600 (Broad)O-H StretchPhenolic -OH
3000-3100C-H StretchAromatic C-H
2850-2970C-H StretchAliphatic (Ethyl, Methyl)
1450-1600C=C StretchAromatic Ring
1150-1250C-O StretchPhenolic C-O
500-600C-Br StretchAryl-Bromide
UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-system of the benzene ring. Substituents on the ring cause shifts in the absorption maxima (λmax) compared to unsubstituted phenol.

Trustworthiness: While not highly specific on its own, UV-Vis spectroscopy is a valuable quality control tool. The position of λmax and the molar absorptivity (ε) are physical constants for a given compound in a specific solvent. Once a reference spectrum is established, it can be used to quickly check the identity and purity of subsequent batches. The introduction of substituents on the phenol ring typically leads to a bathochromic (red) shift of the maximum absorption wavelength.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol or methanol).

    • Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Data Acquisition:

    • Use a dual-beam spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and acquire a baseline.

    • Rinse and fill the cuvette with the sample solution.

    • Scan the absorbance from approximately 200 nm to 400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax). For substituted phenols, this is typically in the 270-290 nm range.

Diagram: Logic for Spectral Data Interpretation

G cluster_ms Mass Spectrum cluster_ir IR Spectrum cluster_nmr NMR Spectra Start Acquired Spectral Data MS_Peak Molecular Ion at m/z 214/216? Start->MS_Peak IR_Peak Broad peak at ~3400 cm⁻¹? Start->IR_Peak NMR_Signals Signals match predicted shifts & integrations? Start->NMR_Signals MS_Yes Consistent with C₉H₁₁BrO MS_Peak->MS_Yes Yes MS_No Incorrect MW or Br count MS_Peak->MS_No No Final_Conclusion Confident Identification MS_Yes->Final_Conclusion IR_Yes Phenolic OH present IR_Peak->IR_Yes Yes IR_No OH group absent IR_Peak->IR_No No IR_Yes->Final_Conclusion NMR_Yes Correct isomer & structure NMR_Signals->NMR_Yes Yes NMR_No Incorrect isomer or structure NMR_Signals->NMR_No No NMR_Yes->Final_Conclusion

Caption: Logical flow for confirming identity using multi-technique spectral data.

Conclusion

The reproducible identification of 4-Bromo-2-ethyl-6-methylphenol is best achieved through a synergistic, multi-technique approach. While NMR provides the most detailed structural information, MS confirms the molecular weight and elemental composition, and IR verifies the presence of key functional groups. UV-Vis serves as a straightforward method for quality control. By adhering to standardized, well-documented protocols and understanding the principles behind each technique, researchers can ensure the generation of high-quality, reproducible data, forming a solid foundation for any subsequent scientific investigation or development process.

References

  • BenchChem. (2025). A Researcher's Guide to the Validation of Quantitative Assays for Phenolic Compounds in Complex Mixtures. Benchchem.com.
  • Della Posta, S. (2021). Development, optimization and validation of conventional and non-conventional analytical methods for phenolic compounds in foods and food by-products.
  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. EPA.gov.
  • Juan, Y., Wu, Z., & Chen, L. (2009). Study of Determination of Phenol Derivatives Based on Ultraviolet Absorption Spectra. Spectroscopy and Spectral Analysis, 29(8), 2232.
  • BenchChem. (2025). Technical Support Center: NMR Analysis of 2-Bromo-4-tert-butyl-6-methylphenol. Benchchem.com.
  • Le Meur, C., et al. (2014). 2-bromo-4-methylphenol, a compound responsible for iodine off-flavor in wines. Journal of Agricultural and Food Chemistry, 62(48). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

4-Bromo-2-ethyl-6-methylphenol proper disposal procedures

Title: Comprehensive Guide to the Safe Handling and Disposal of 4-Bromo-2-ethyl-6-methylphenol Executive Summary For researchers and drug development professionals, the operational lifecycle of a chemical does not end at...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to the Safe Handling and Disposal of 4-Bromo-2-ethyl-6-methylphenol

Executive Summary

For researchers and drug development professionals, the operational lifecycle of a chemical does not end at the bench. 4-Bromo-2-ethyl-6-methylphenol is a halogenated aromatic compound frequently utilized as an intermediate in organic synthesis and pharmaceutical development. Due to the presence of both a phenolic hydroxyl group and a bromine substituent, this compound presents unique environmental and toxicological hazards. Improper disposal—specifically, commingling with non-halogenated waste or sub-optimal incineration—can lead to the atmospheric release of hydrogen bromide (HBr) gas and the synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs)[1][2][3].

This guide provides authoritative, step-by-step methodologies for the segregation, storage, and disposal of 4-Bromo-2-ethyl-6-methylphenol, ensuring strict regulatory compliance and laboratory safety.

Physicochemical & Hazard Profile

To design a safe disposal strategy, we must first quantify the chemical and physical risks associated with the compound. The following table summarizes the critical data driving our disposal logic[4][5].

Property / HazardQuantitative Data / ClassificationOperational & Disposal Implication
Chemical Formula C9H11BrOContains covalently bound bromine; requires high-temperature incineration with caustic scrubbing[1].
Molecular Weight 215.09 g/mol Dense organic material; settles in mixed aqueous/organic waste streams.
Acute Toxicity (Oral) GHS Category 4 (LD50 ~523 mg/kg)*Harmful if swallowed; mandates strict PPE during handling and spill cleanup[5][6].
Skin/Eye Irritation GHS Category 2 / 2ACorrosive to mucosal membranes; requires double-gloving and splash goggles[5].
Aquatic Toxicity GHS Category 2 (Chronic)Highly mobile in water; strictly prohibited from sink or sewer disposal[4].
EPA Waste Code Halogenated Organic WasteMust be segregated from general organic solvents to prevent toxic byproducts[7][8].

*Toxicity data extrapolated from the closely related structural analog, 4-Bromophenol.

The Causality of Segregation: Why Halogenated Phenols Require Strict Isolation

As a Senior Application Scientist, it is critical to understand why standard disposal methods fail for halogenated phenols. Do not treat 4-Bromo-2-ethyl-6-methylphenol as generic organic waste.

  • Prevention of Dioxin Synthesis: Halogenated phenols are direct chemical precursors to polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs)[2]. If mixed with standard non-halogenated waste, the mixture will likely be sent to a standard incinerator operating at lower temperatures. At these sub-optimal temperatures, the ortho-substituted halogens and phenolic oxygen react to form dioxins, which are highly persistent and toxic environmental pollutants[3][9].

  • Acid Gas Neutralization: The combustion of brominated organics generates corrosive hydrogen bromide (HBr) gas. Halogenated waste streams are specifically routed to specialized rotary kiln incinerators equipped with caustic scrubbers (e.g., sodium hydroxide sprays) to neutralize these acid gases before they reach the atmosphere[1].

  • Economic and Logistical Efficiency: Halogenated waste disposal costs up to three times more than non-halogenated waste[10]. Commingling even trace amounts of 4-Bromo-2-ethyl-6-methylphenol into a large drum of non-halogenated solvent (like acetone or ethanol) legally converts the entire bulk volume into expensive halogenated waste under EPA guidelines[7][10].

Operational Disposal Workflow

The following protocol is designed as a self-validating system . Each phase includes a checkpoint to ensure the integrity of the disposal process before moving to the next step.

Phase 1: Point-of-Use Segregation & Collection
  • Container Selection: Select a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or PTFE-lined glass are required. Do not use unlined metal containers , as trace acidic halogen release will cause structural corrosion over time.

  • Waste Segregation: Deposit the chemical strictly into a designated "Halogenated Waste" stream[7][10].

  • Labeling: Immediately affix a Hazardous Waste tag. Explicitly write "4-Bromo-2-ethyl-6-methylphenol" and check the box for "Halogenated/Brominated."

    • Validation Checkpoint: Inspect the waste tag. If the word "Halogenated" is not prominently displayed, the container is non-compliant and poses a severe downstream incineration risk.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Secondary Containment: Place the sealed waste container inside a secondary containment bin (e.g., a chemically resistant tray) to capture potential leaks[10].

  • Chemical Compatibility: Ensure the SAA isolates this waste from strong oxidizing agents, alkaline metals, and concentrated acids[5].

    • Validation Checkpoint: Visually verify that no non-halogenated waste containers share the same secondary containment tray.

Phase 3: Final Disposal Manifesting
  • EHS Transfer: Once the container reaches 3/4 capacity, do not add more waste. Initiate a collection request with your institutional Environmental Health and Safety (EHS) department or licensed RCRA contractor[10].

  • Documentation: Ensure the waste profile explicitly lists "Brominated Phenol" so the contractor routes it to a facility with rotary kiln and caustic scrubbing capabilities[1].

Spill Response & Decontamination Protocol

In the event of an accidental release of 4-Bromo-2-ethyl-6-methylphenol, immediate action is required to prevent aquatic contamination and personnel exposure[4][5].

  • Isolation & Ventilation: Evacuate the immediate area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to clear any phenolic vapors[5].

  • PPE Donning: Equip nitrile gloves (double-gloving is mandatory), chemical splash goggles, and a lab coat. If the spill generates dust or aerosols, a NIOSH-approved particulate respirator (N95/P100) is required[6].

  • Containment (No Water): Do not flush the spill with water. The compound is highly toxic to aquatic life[4]. Cover the spill entirely with an inert, non-combustible absorbent material such as dry sand, vermiculite, or proprietary chemical spill pads[5][10].

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a heavy-duty HDPE hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution. Absorb the residual wash water with spill pads, and dispose of these pads in the same halogenated waste container[10].

    • Validation Checkpoint: Inspect the cleaned surface with a dry wipe. If any phenolic odor or residue remains, repeat Step 5. Seal and tag the waste container immediately.

Halogenated Phenol Disposal Logic Workflow

The following diagram illustrates the critical decision-making pathway for the segregation and disposal of 4-Bromo-2-ethyl-6-methylphenol.

HalogenatedDisposal Start Waste Generation: 4-Bromo-2-ethyl-6-methylphenol Decision Is Waste Mixed with Non-Halogenated Solvents? Start->Decision ActionNo Standard Protocol: Collect in Dedicated Halogenated Container Decision->ActionNo No ActionYes Violation Detected: Segregate Immediately to Prevent Dioxin Formation Decision->ActionYes Yes Labeling Affix Hazardous Waste Tag: Specify 'Brominated Organics' ActionNo->Labeling ActionYes->ActionNo SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA Transport EHS / RCRA Contractor Manifesting & Pickup SAA->Transport Incineration High-Temp Rotary Kiln w/ Caustic HBr Scrubber Transport->Incineration

Fig 1: Operational workflow for the segregation and disposal of halogenated phenol waste.

References

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Akron. 7[7]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). 1[1]

  • Halogenated Solvents in Laboratories - Campus Operations. Temple University. 10[10]

  • 4-Bromo Phenol CAS No 106-41-2 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. 6[6]

  • SAFETY DATA SHEET - 4-Bromophenol. Thermo Fisher Scientific. 4[4]

  • 4-Bromophenol - Material Safety Data Sheet (MSDS). Chemical Bull. 5[5]

  • Model operating conditions ERA 60 - Waste Disposal. Queensland Government. 8[8]

  • Sources of Dioxins and Dioxin-like Compounds in the Environment. National Center for Biotechnology Information (NCBI). 2[2]

  • Dioxins. U.S. Environmental Protection Agency (EPA). 3[3]

  • Hazardous Waste Management System, Dioxin Containing Wastes. U.S. Environmental Protection Agency (EPA). 9[9]

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